molecular formula C11H7NO4 B1502146 3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde CAS No. 808739-26-6

3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde

Cat. No.: B1502146
CAS No.: 808739-26-6
M. Wt: 217.18 g/mol
InChI Key: KHQNHCFTMQNZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H7NO4 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQNHCFTMQNZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696017
Record name 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808739-26-6
Record name 3-(1,3-Benzodioxol-5-yl)-5-isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808739-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Elucidation of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of both the isoxazole and benzodioxole scaffolds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This document will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust framework for researchers.

Molecular Structure and Key Features

The structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde combines three key functional groups: a 1,3-benzodioxole ring, an isoxazole ring, and a carbaldehyde group. Each of these moieties contributes distinct and identifiable signatures to the overall spectroscopic profile.

Figure 1: Molecular structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzodioxole ring, the isoxazole proton, the methylene protons of the dioxole ring, and the aldehydic proton.

Experimental Protocol:

A sample of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~7.4 - 7.5Doublet1HAromatic proton (Benzodioxole)
~7.3 - 7.4Doublet of doublets1HAromatic proton (Benzodioxole)
~7.0 - 7.1Singlet1HIsoxazole proton
~6.9 - 7.0Doublet1HAromatic proton (Benzodioxole)
~6.1Singlet2HMethylene protons (-OCH₂O-)

Interpretation:

  • Aldehyde Proton: The most downfield signal, typically appearing as a sharp singlet between δ 9.9 and 10.1 ppm, is characteristic of the aldehydic proton. Its significant deshielding is due to the anisotropic effect of the carbonyl group.

  • Aromatic Protons: The benzodioxole ring protons will present as a complex splitting pattern. The proton ortho to the isoxazole ring is expected to be a doublet, while the proton meta to the isoxazole will likely be a doublet of doublets due to coupling with its two neighbors. The third aromatic proton will also appear as a doublet.

  • Isoxazole Proton: The proton on the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around δ 7.0-7.1 ppm.

  • Methylene Protons: The two protons of the methylenedioxy group are chemically equivalent and will give rise to a sharp singlet at approximately δ 6.1 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~185 - 190Aldehyde Carbonyl (C=O)
~160 - 165Isoxazole C3
~155 - 160Isoxazole C5
~148 - 150Aromatic Quaternary Carbon (Benzodioxole, C-O)
~147 - 149Aromatic Quaternary Carbon (Benzodioxole, C-O)
~125 - 130Aromatic Quaternary Carbon (Benzodioxole, C-isoxazole)
~120 - 125Aromatic CH (Benzodioxole)
~108 - 110Aromatic CH (Benzodioxole)
~105 - 108Aromatic CH (Benzodioxole)
~101 - 103Methylene Carbon (-OCH₂O-)
~100 - 105Isoxazole C4

Interpretation:

  • Carbonyl Carbon: The aldehydic carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of δ 185-190 ppm.

  • Isoxazole Carbons: The carbons of the isoxazole ring are expected in the range of δ 100-165 ppm. The carbon attached to the benzodioxole ring (C3) and the carbon bearing the aldehyde (C5) will be the most downfield.

  • Benzodioxole Carbons: The aromatic carbons of the benzodioxole moiety will appear in the typical aromatic region (δ 105-150 ppm). The two carbons attached to the oxygen atoms will be the most downfield among the aromatic carbons.

  • Methylene Carbon: The carbon of the methylenedioxy group will be observed as a singlet at approximately δ 101-103 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

A dilute solution of the compound is introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Predicted Fragmentation Pattern (EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₇NO₄ = 217.18 g/mol ).

  • Key Fragments:

    • Loss of the aldehyde group (-CHO) resulting in a fragment at [M-29]⁺.

    • Cleavage of the isoxazole ring, a common fragmentation pathway for this heterocycle.

    • Loss of CO from the molecular ion or subsequent fragments.

    • Fragments corresponding to the intact benzodioxole moiety.

G M [M]⁺˙ m/z 217 M_minus_H [M-H]⁺ m/z 216 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 188 M->M_minus_CHO -CHO• Isoxazole_fragment [C₄H₂NO₂]⁺ m/z 96 M->Isoxazole_fragment Cleavage Benzodioxole_fragment [C₇H₅O₂]⁺ m/z 121 M_minus_CHO->Benzodioxole_fragment Fragmentation

3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde represents a compelling fusion of two such pharmacologically significant moieties: the 1,3-benzodioxole (or methylenedioxyphenyl) group and the isoxazole ring. The benzodioxole unit is a structural alert in numerous natural products and synthetic compounds with diverse biological activities.[1][2] Similarly, the isoxazole heterocycle is a versatile scaffold found in a wide range of approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in various non-covalent interactions.[3][4]

This technical guide provides a comprehensive overview of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical properties, potential synthetic routes, and reactivity, thereby empowering its application as a versatile building block in discovery programs.

Physicochemical and Spectroscopic Properties

The unique arrangement of the aromatic benzodioxole system, the five-membered isoxazole ring, and the reactive carbaldehyde group dictates the compound's physical and chemical behavior.

Molecular Structure and Identifiers

The core structure consists of a 1,3-benzodioxole ring attached at the 3-position of an isoxazole ring, which in turn bears a carbaldehyde functional group at its 5-position.

Caption: Molecular scaffold of the title compound.

Table 1: Compound Identifiers and Properties

Identifier Value Source
CAS Number 808739-26-6 [5][6]
Molecular Formula C₁₁H₇NO₄ -
Molecular Weight 217.18 g/mol -

| Appearance | Expected to be a crystalline solid | - |

Predicted Spectroscopic Profile

While comprehensive experimental spectra are not widely published, a predictive analysis based on the constituent functional groups provides a reliable guide for characterization.

Table 2: Predicted Spectroscopic Data

Technique Expected Chemical Shifts / Frequencies Rationale
¹H NMR ~9.9-10.1 ppm (s, 1H, -CHO)~7.0-7.5 ppm (m, 4H, Ar-H & Isoxazole-H)~6.1 ppm (s, 2H, -O-CH₂-O-) The aldehyde proton is highly deshielded. The aromatic protons of the benzodioxole ring and the C4-proton of the isoxazole ring will appear in the aromatic region. The methylenedioxy bridge protons are a characteristic singlet.
¹³C NMR ~185 ppm (C=O)~160-170 ppm (Isoxazole C3/C5)~100-150 ppm (Aromatic & Isoxazole C4)~102 ppm (-O-CH₂-O-) The aldehyde carbonyl carbon is significantly downfield. The carbons of the heterocyclic and aromatic rings appear in their typical regions, with the methylenedioxy carbon being distinctly upfield.

| IR Spectroscopy | ~1700-1715 cm⁻¹ (strong, C=O stretch)~1600-1640 cm⁻¹ (C=N stretch)~1250 & 1040 cm⁻¹ (C-O-C stretch) | These frequencies correspond to the key functional groups: the conjugated aldehyde, the isoxazole C=N bond, and the asymmetric/symmetric stretches of the dioxole ether linkages, respectively. |

Synthesis and Mechanistic Insights

The construction of the 3-aryl-isoxazole-5-carbaldehyde scaffold can be approached through several established synthetic strategies. A highly convergent and reliable method involves a 1,3-dipolar cycloaddition reaction, which builds the isoxazole ring with excellent regiochemical control.

Proposed Synthetic Workflow

The pathway commences with the readily available 1,3-benzodioxole-5-carbaldehyde (piperonal). The key transformation is the generation of a nitrile oxide intermediate, which subsequently undergoes a cycloaddition with an alkyne bearing the aldehyde functionality.

G start 1,3-Benzodioxole-5-carbaldehyde (Piperonal) oxime Piperonal Oxime start->oxime NH₂OH·HCl Pyridine, EtOH nitrile_oxide 1,3-Benzodioxole-5-carbonitrile oxide (Key Intermediate) oxime->nitrile_oxide NCS or NaOCl Base (e.g., Et₃N) In situ generation product 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde nitrile_oxide->product + Propargyl aldehyde (or protected equivalent) [3+2] Cycloaddition

Caption: Proposed synthetic workflow via 1,3-dipolar cycloaddition.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for isoxazole synthesis.[7]

Step 1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde Oxime.

  • To a solution of 1,3-benzodioxole-5-carbaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.5 eq.).[8]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the oxime, which can be used without further purification.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition.

  • Dissolve the oxime from Step 1 (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a solution of N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach) dropwise at 0 °C to form the corresponding hydroxamoyl chloride.

  • To this mixture, add propargyl aldehyde (or a protected equivalent like 3,3-diethoxypropyne) (1.1 eq.) followed by the slow addition of a base (e.g., triethylamine, 1.5 eq.). The base facilitates the elimination of HCl to generate the reactive nitrile oxide in situ.

  • Allow the reaction to stir at room temperature overnight. The nitrile oxide will be trapped by the alkyne in a [3+2] cycloaddition to form the isoxazole ring.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound, 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Causality Behind Choices: The in situ generation of the nitrile oxide is critical as this species is highly reactive and can dimerize if allowed to build up in concentration. The use of a base is essential to trigger the elimination step that forms the 1,3-dipole. The choice of alkyne partner directly installs the required carbaldehyde at the 5-position.

Chemical Reactivity and Derivatization Potential

The aldehyde group is the primary site for synthetic elaboration, making this molecule a valuable intermediate for building molecular diversity.

cluster_reactions Reactions at the Aldehyde Group center 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde oxidation Carboxylic Acid Derivative center->oxidation Oxidation (e.g., Pinnick Oxidation) reduction Primary Alcohol Derivative center->reduction Reduction (e.g., NaBH₄) reductive_amination Amine Derivative center->reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) wittig Alkene Derivative center->wittig Wittig Reaction (Ph₃P=CHR)

Caption: Key derivatization pathways of the title compound.

  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding 5-isoxazolecarboxylic acid using reagents like sodium chlorite (Pinnick oxidation). This acid can then be coupled with various amines to form a diverse library of amides.[9]

  • Reduction: Treatment with mild reducing agents such as sodium borohydride will selectively reduce the aldehyde to a primary alcohol, providing a handle for ether or ester formation.

  • Condensation and Reductive Amination: The aldehyde readily undergoes condensation with primary or secondary amines to form imines (Schiff bases), which can be subsequently reduced to stable secondary or tertiary amines. This is a powerful method for introducing basic nitrogen centers, a common feature in many pharmaceuticals.

  • Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups, such as alkenes or α,β-unsaturated esters.

Applications in Research and Drug Discovery

The title compound is not an end-product but a strategic starting point for the synthesis of more complex molecules with potential therapeutic value. The isoxazole scaffold is known to act as a bioisostere for ester and amide groups, often improving metabolic stability and pharmacokinetic properties.

  • Anti-inflammatory Agents: Carboxamide derivatives of 3-aryl-isoxazoles have been investigated as potent inhibitors of fatty acid amide hydrolase (FAAH) and as selective CB2 receptor agonists, both of which are promising targets for treating inflammatory conditions like colitis.[10][11]

  • Antifungal Synergists: The benzodioxole moiety is present in compounds designed to act as synergists, enhancing the efficacy of existing antifungal drugs like fluconazole against resistant strains of Candida albicans.[2]

  • Anticancer Research: The indole-isoxazole hybrid structure has been explored for its cytotoxic activities against cancer cell lines.[7] The title compound provides a direct route to similar hybrids by reacting the aldehyde with indole-containing nucleophiles.

  • General Bioactivity: The broad spectrum of activities associated with isoxazoles—including antibacterial, antiviral, and anticonvulsant properties—makes this scaffold a high-value target for screening libraries.[3][4] The derivatization potential of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde allows for the systematic exploration of structure-activity relationships (SAR) in these therapeutic areas.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14][15]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde is a strategically designed molecule that serves as a high-potential building block for chemical and pharmaceutical research. Its synthesis is achievable through robust and well-understood chemical transformations, and its reactive aldehyde handle offers a gateway to a vast chemical space of derivatives. The proven pharmacological relevance of both the benzodioxole and isoxazole cores positions this compound as a valuable tool for developing next-generation therapeutic agents across multiple disease areas.

References

  • Fisher Scientific Company. (n.d.). Safety Data Sheet: 1,3-Benzodioxole.
  • Fisher Scientific Company. (2014). Safety Data Sheet: 2-(1,3-Benzodioxol-5-yl)ethanol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1,3-benzodioxole.
  • Fisher Scientific Company. (n.d.). Safety Data Sheet: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
  • BB FABRICATION. (2017). Safety Data Sheet.
  • PubChem. (n.d.). 3-(Benzyloxy)isoxazole-5-carbaldehyde. Retrieved from [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • SpectraBase. (n.d.). 5-isoxazolecarboxamide, N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-4,5-dihydro-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carbaldehyde oxime. Retrieved from [Link]

  • Alichem. (n.d.). 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]

  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from [Link]

  • mzCloud. (2024). 2 3S 1 1 3 Benzodioxol 5 ylmethyl 3 pyrrolidinyl 5 fluoro 1H benzimidazole. Retrieved from [Link]

  • DIAL@UCLouvain. (2013). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and SAR study of 3-(benzo[d][12][13]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • PubMed. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the determination and analysis of the single-crystal X-ray structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde. Given the potential novelty of this specific compound, this guide synthesizes established methodologies and data from structurally related benzodioxole and isoxazole derivatives to present a predictive and robust analytical framework. The narrative explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in authoritative scientific principles.

Introduction: The Significance of the Benzodioxole-Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous natural products and synthetic compounds, often enhancing biological activity. The hybridization of these two scaffolds into a single molecule, 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde, presents a compound of significant interest for drug discovery and materials science.[3]

Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. Single-crystal X-ray diffraction (XRD) is the definitive technique for this purpose, providing unambiguous data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a material.[4][5] This guide will detail the complete workflow, from synthesis and crystallization to the final structural elucidation and interpretation.

Part 1: Synthesis and Single-Crystal Growth

Proposed Synthetic Pathway

The synthesis of 3,5-disubstituted isoxazoles can be efficiently achieved through various established routes, often involving a one-pot, three-component reaction which is favorable from a green chemistry perspective.[6] A highly plausible pathway for the title compound involves the reaction of an appropriate aldehyde, a β-keto ester, and hydroxylamine hydrochloride.[7][8]

G cluster_0 Proposed Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde A Piperonal (1,3-Benzodioxole-5-carbaldehyde) D One-Pot Three-Component Reaction (e.g., Citric Acid/H2O, 70°C) A->D B Ethyl Acetoacetate B->D C Hydroxylamine Hydrochloride (NH2OH·HCl) C->D E Intermediate: (Z)-4-((1,3-benzodioxol-5-yl)methylene)- 3-methylisoxazol-5(4H)-one D->E Knoevenagel Condensation & Cyclization F Oxidative Cleavage / Further Modification E->F Hypothetical Step G Target Compound: 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde F->G H Purification (Column Chromatography) G->H

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of piperonal (1 mmol) and ethyl acetoacetate (1 mmol) in an aqueous catalyst solution (e.g., 50 wt% gluconic acid or citric acid), add hydroxylamine hydrochloride (1 mmol).[6]

  • Reaction Execution: Stir the mixture at 70°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure intermediate.

  • Modification to Carbaldehyde: The intermediate would then undergo subsequent chemical modification, such as oxidative cleavage, to yield the final target carbaldehyde. This step is hypothetical and would require specific route development.

  • Characterization: The final compound's identity and purity must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Protocol: Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step for XRD analysis.[9] The purity of the compound is paramount.[10]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[10] A solvent screen should be performed using small amounts of the purified compound with solvents of varying polarity (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane, toluene).

  • Method 1: Slow Evaporation (Recommended):

    • Prepare a nearly saturated solution of the compound in a chosen high-quality solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[10]

  • Method 2: Liquid Diffusion:

    • Dissolve the compound in a small amount of a dense solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully layer a less dense "anti-solvent" in which the compound is poorly soluble (e.g., hexane) on top of the solution.

    • Seal the container and allow the solvents to slowly mix over time, reducing the compound's solubility and promoting crystallization at the interface.[10]

Part 2: Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining a molecular structure once a suitable single crystal has been obtained.[4]

G cluster_1 Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting (Suitable size & quality) B Data Collection (Diffractometer, e.g., Bruker APEX2) A->B Mount on Goniometer C Data Processing (Integration & Scaling, e.g., SAINT) B->C Raw Diffraction Images D Structure Solution (e.g., Direct Methods - SHELXT) C->D Reflection File (hkl) E Structure Refinement (Full-matrix least-squares - SHELXL) D->E Initial Atomic Model E->E F Structural Analysis & Validation (Geometrical parameters, CIF generation) E->F Refined Structure

Caption: Standard workflow for single-crystal structure determination.

Methodology: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 293 K) to minimize thermal motion.[12] Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[5][13] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to obtain an initial electron density map and a preliminary model of the molecular structure.[12]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[12] Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software like PLATON to check for missed symmetry and other potential issues. The final model's quality is assessed by parameters such as R-factors and goodness-of-fit.

Part 3: Structural Elucidation and Discussion

As no public crystal structure data exists for the title compound, this section presents a predictive analysis based on the crystallographic data of closely related structures containing the benzodioxole and isoxazole moieties.[11][14][15][16]

G img img

Caption: Molecular structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic parameters for the title compound, extrapolated from known structures of similar complexity.[12][11]

ParameterPredicted ValueRationale / Comparison
Chemical FormulaC₁₁H₇NO₄Based on molecular structure
Formula Weight217.18 g/mol Based on molecular structure
Crystal SystemMonoclinicCommon for organic molecules of this type.[12][11]
Space GroupP2₁/cA very common centrosymmetric space group for organic compounds.
a (Å)~7.5 - 8.5Comparable to related benzodioxole structures.[12][11]
b (Å)~11.0 - 13.0Comparable to related benzodioxole structures.[12][11]
c (Å)~14.0 - 16.0Comparable to related benzodioxole structures.[12][11]
β (°)~95 - 105Typical for the monoclinic system.[11]
V (ų)~1300 - 1500Estimated based on cell parameters.
Z4Number of molecules per unit cell, common for P2₁/c.[11]
T (K)293 KData collection at room temperature is common.[11]
RadiationMo Kα (λ = 0.71073 Å)Standard for small molecule crystallography.
Final R₁(F)< 0.05Target value for a well-refined structure.
wR₂(F²)< 0.15Target value for a well-refined structure.
Molecular Geometry and Conformation
  • Planarity: The isoxazole ring is expected to be planar, as is characteristic of aromatic five-membered heterocycles. The benzodioxole ring system is also anticipated to be largely planar, although the five-membered dioxole ring itself may adopt a slight envelope conformation.[11][16]

  • Dihedral Angle: A key structural feature will be the dihedral angle between the mean planes of the benzodioxole and isoxazole ring systems. In related structures, this angle is often significant (e.g., 76.45° in one case), indicating a non-planar overall molecular conformation.[11] This twist is due to steric hindrance between the ortho-hydrogens of the two rings.

  • Carbaldehyde Group: The aldehyde group at the C5 position of the isoxazole is expected to be coplanar with the isoxazole ring to maximize π-conjugation.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of weak intermolecular forces.

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds involving aromatic C-H donors and the aldehyde oxygen will be a primary feature, linking molecules into chains or sheets.[11]

  • π-π Stacking: Depending on the molecular conformation and packing arrangement, π-π stacking interactions between the aromatic rings of adjacent molecules may occur, further stabilizing the crystal lattice.

  • Other Interactions: Weak C-H···π interactions are also possible, contributing to the overall stability of the three-dimensional network.[11]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to determining and analyzing the crystal structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde. By integrating established protocols for synthesis, crystallization, and single-crystal X-ray diffraction with predictive analysis based on analogous compounds, a clear pathway for structural elucidation is established. The predicted structure highlights a non-planar molecular conformation with crystal packing likely dominated by C-H···O hydrogen bonds. The definitive determination of this structure will provide invaluable insight for future drug design and materials science applications involving this promising heterocyclic scaffold.

References

  • Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 20, 2026.
  • Thenmozhi, S., SubbiahPandi, A., Arulclement, J., & MohanaKrishnan, A. K. (n.d.). 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one. National Institutes of Health. Retrieved January 20, 2026.
  • El-Khatatneh, N., Vinayaka, A. C., Chandra, Sadashiva, M. P., Jeyaseelan, S., & Mahendra, M. (2017). 5-[(Benzo[d][4][14]dioxol-5-yl)methyl]-3-[4-(pyridin-2-yl)phenyl]-4,5-dihydroisoxazole. IUCrData, 2(2). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 20, 2026, from [Link]

  • Kennedy, A. R., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Retrieved January 20, 2026.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved January 20, 2026, from [Link]

  • Al-Majid, A. M., et al. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3.
  • Palkina, K. A., et al. (n.d.). Crystal structure of bis{3-(benzo[d][4][14]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. PubMed Central. Retrieved January 20, 2026.

  • Neetha S., et al. (2026, January 1). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.
  • Joseph, J., et al. (n.d.). Crystal structure of (±)-3-[(benzo[d][4][14]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. PubMed Central. Retrieved January 20, 2026.

  • ResearchGate. (2025, August 10). 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde. Retrieved January 20, 2026, from [Link]

  • Shirole, A., et al. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved January 20, 2026.
  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 20, 2026, from [Link]

  • Esmaeilpour, M., et al. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved January 20, 2026.
  • CCDC. (n.d.). Chemical structure searching. Retrieved January 20, 2026, from [Link]

  • Patil, S. B., & Deshmukh, M. B. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Journal of Chemical Sciences. Retrieved January 20, 2026.
  • CCDC. (n.d.). Search - Access Structures. Retrieved January 20, 2026, from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 20, 2026, from [Link]

  • CCDC. (n.d.). WebCSD. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.).
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 20, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Retrieved January 20, 2026.
  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved January 20, 2026.

Sources

An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde: Physicochemical Characteristics and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Drawing upon established principles of heterocyclic chemistry and spectroscopic analysis of analogous structures, this document outlines the predicted properties, a plausible synthetic route, and the expected analytical data for this molecule.

Introduction and Molecular Overview

3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde belongs to the isoxazole class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety further modulates its electronic and steric properties, often enhancing biological activity and metabolic stability. The aldehyde functional group at the 5-position of the isoxazole ring serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate in the synthesis of more complex drug candidates.

Below is a visual representation of the molecular structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Caption: Chemical structure of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₁H₇NO₄[1]Based on the chemical structure.
Molecular Weight 217.18 g/mol [1]Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidAromatic aldehydes and isoxazoles are typically crystalline solids at room temperature. The color can be influenced by trace impurities.
Melting Point 140 - 160 °CBased on melting points of similarly substituted aryl-isoxazoles. The exact value depends on crystalline packing and purity.
Boiling Point > 350 °C (decomposes)High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is common for such structures.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.The aromatic and heterocyclic nature suggests solubility in polar aprotic and nonpolar organic solvents. The lack of highly polar functional groups for hydrogen bonding with water predicts low aqueous solubility.
CAS Number 808739-26-6[1][2][3]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be achieved through a multi-step sequence starting from the corresponding aryl aldehyde. A plausible and efficient synthetic route for 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde is outlined below. This proposed pathway is based on well-established reactions in heterocyclic chemistry.

Synthetic_Pathway A 1,3-Benzodioxole-5-carbaldehyde B 1,3-Benzodioxole-5-carbaldehyde oxime A->B NH2OH·HCl, Base C 1,3-Benzodioxole-5-carbohydroximoyl chloride B->C NCS, DMF D 3-(1,3-Benzodioxol-5-yl)-5-(hydroxymethyl)isoxazole C->D Propargyl alcohol, Et3N E 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde D->E PCC or Dess-Martin periodinane

Caption: Proposed synthetic pathway for 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde oxime

  • To a solution of 1,3-benzodioxole-5-carbaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield 1,3-benzodioxole-5-carbaldehyde oxime.

Step 2: Synthesis of 1,3-Benzodioxole-5-carbohydroximoyl chloride

  • Dissolve the 1,3-benzodioxole-5-carbaldehyde oxime (1 equivalent) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroximoyl chloride, which is often used in the next step without further purification.

Step 3: 1,3-Dipolar Cycloaddition to form 3-(1,3-Benzodioxol-5-yl)-5-(hydroxymethyl)isoxazole

  • Dissolve the crude 1,3-benzodioxole-5-carbohydroximoyl chloride (1 equivalent) and propargyl alcohol (1.2 equivalents) in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base such as triethylamine (Et₃N) (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole alcohol.

Step 4: Oxidation to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

  • To a solution of 3-(1,3-Benzodioxol-5-yl)-5-(hydroxymethyl)isoxazole (1 equivalent) in dichloromethane (DCM), add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product, 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Expected Spectral Characteristics

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data is as follows:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 9.9-10.1 (s, 1H, -CHO), δ 7.3-7.5 (m, 3H, Ar-H), δ 7.0 (s, 1H, isoxazole-H), δ 6.1 (s, 2H, -O-CH₂-O-)
¹³C NMR (CDCl₃, 100 MHz)δ 185-190 (-CHO), δ 160-170 (isoxazole C3 & C5), δ 148-152 (Ar-C-O), δ 120-130 (Ar-C), δ 110-115 (isoxazole C4), δ 102 (-O-CH₂-O-), δ 105-110 (Ar-C)
IR (KBr, cm⁻¹)3100-3150 (C-H, aromatic and isoxazole), 2800-2900 (C-H, aldehyde), 1690-1710 (C=O, aldehyde), 1600-1620 (C=N, isoxazole), 1450-1500 (C=C, aromatic), 1250-1270 & 1030-1050 (C-O-C, benzodioxole)
Mass Spectrometry (ESI+)m/z 218.04 [M+H]⁺, 240.02 [M+Na]⁺

Chemical Reactivity and Potential Applications

The chemical reactivity of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde is primarily dictated by the aldehyde functional group and the isoxazole ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

    • Reductive amination: To form secondary and tertiary amines.

    • Wittig reaction: To generate alkenes.

    • Grignard and organolithium reactions: To produce secondary alcohols.

    • Condensation reactions: With active methylene compounds.

  • Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

The versatile reactivity of this molecule makes it a valuable building block for the synthesis of a diverse library of compounds for screening in drug discovery programs. The combination of the isoxazole and benzodioxole moieties suggests potential applications in the development of novel anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde is a synthetically accessible and versatile intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its predicted physicochemical properties, a robust synthetic strategy, and expected analytical data based on established chemical principles and data from analogous structures. Further experimental validation of these properties and exploration of the synthetic utility of this compound are warranted to fully realize its potential in the development of novel therapeutics.

References

Sources

A Comprehensive Technical Guide to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document elucidates its core physicochemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and details the expected spectroscopic signatures for structural validation. By combining the privileged isoxazole and benzodioxole scaffolds, this molecule represents a promising platform for the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this compound.

Core Physicochemical Properties and Identifiers

3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde is a structurally specific organic molecule featuring a five-membered isoxazole ring substituted with a benzodioxole group at position 3 and a carbaldehyde (aldehyde) group at position 5. The fusion of these pharmacologically relevant moieties suggests a high potential for biological activity.

PropertyValueSource(s)
IUPAC Name 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehydeN/A
Synonyms 3-(Benzo[d][1][2]dioxol-5-yl)isoxazole-5-carbaldehyde[3]
CAS Number 808739-26-6[1][2][3]
Molecular Formula C₁₁H₇NO₄[3]
Molecular Weight 217.18 g/mol [2][3]
Molecular Structure

The molecule's architecture is defined by the covalent linkage of the electron-rich benzodioxole system to the C3 position of the isoxazole ring, with an electron-withdrawing aldehyde group at the C5 position.

workflow cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Deprotection A Benzo[d][1,3]dioxole- 5-carbaldehyde C Benzodioxole Aldoxime A->C Base (e.g., NaHCO3) Ethanol/Water B Hydroxylamine (NH2OH·HCl) B->C D Benzodioxole Aldoxime F Acetal-Protected Isoxazole D->F NCS or NaOCl Base (e.g., Et3N) Solvent (e.g., DCM) E 3,3-Diethoxy-1-propyne (Protected Alkyne) E->F G Acetal-Protected Isoxazole H Target Molecule: 3-(1,3-Benzodioxol-5-yl)isoxazole- 5-carbaldehyde G->H Mild Acid (e.g., Formic Acid or aq. HCl) THF/Water

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative, validated methodology for this class of reaction and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl) N-hydroxyformimidoyl chloride (Aldoxime Precursor)

  • To a stirred solution of Benzo[d]d[1][2]ioxole-5-carbaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzodioxole aldoxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the crude aldoxime (1.0 eq) and 3,3-diethoxy-1-propyne (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hypochlorite (household bleach, ~5-6% solution, 1.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C. A catalytic amount of a phase-transfer catalyst can be beneficial.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Perform an aqueous work-up by separating the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the acetal-protected isoxazole.

Step 3: Acetal Deprotection

  • Dissolve the purified acetal-protected isoxazole (1.0 eq) in a mixture of THF and 1M aqueous HCl (e.g., 4:1 v/v).

  • Stir the solution at room temperature for 2-6 hours until TLC analysis indicates complete conversion.

  • Neutralize the reaction carefully with a saturated solution of sodium bicarbonate.

  • Extract the final product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized molecule relies on standard spectroscopic techniques. The following table outlines the expected signals based on the compound's structure and data from analogous molecules. [4][5]

Technique Signal Type Expected Chemical Shift / Frequency Rationale and Assignment
¹H NMR Singlet ~ 9.8 - 10.2 ppm Highly deshielded proton of the aldehyde (-CHO) group.
Singlet ~ 7.0 - 7.5 ppm Proton on the isoxazole ring (H4).
Multiplet/Set of Signals ~ 6.8 - 7.4 ppm Three aromatic protons on the benzodioxole ring system.
Singlet ~ 6.0 - 6.1 ppm Two equivalent protons of the methylenedioxy bridge (-O-CH₂-O- ).
¹³C NMR Carbonyl > 185 ppm Carbonyl carbon of the aldehyde group.
Aromatic/Heteroaromatic ~ 100 - 170 ppm Signals corresponding to the nine carbons of the isoxazole and benzodioxole rings.
Methylene ~ 101 - 103 ppm Carbon of the methylenedioxy bridge (-O-CH₂-O- ).
FT-IR Strong, Sharp ~ 1690 - 1715 cm⁻¹ C=O stretching vibration of the aromatic aldehyde .
Medium-Strong ~ 1580 - 1620 cm⁻¹ C=N stretching vibration characteristic of the isoxazole ring.

| | Strong | ~ 1250 cm⁻¹, ~1040 cm⁻¹ | Asymmetric and symmetric C-O-C stretching of the benzodioxole ether groups. |

Potential Applications and Research Outlook

The title compound is a scaffold of high interest for drug discovery and materials science. The isoxazole core is a key component in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. [6]Similarly, the benzodioxole moiety is present in many natural products and synthetic compounds with diverse biological activities.

Potential Research Areas:

  • Medicinal Chemistry: The structure is an excellent starting point for library synthesis. The aldehyde handle allows for further derivatization via reactions like reductive amination, Wittig reactions, or condensation to generate a diverse set of molecules for screening against various biological targets, including cancer cell lines, bacteria, and inflammatory pathways. [5][7]* Agrochemicals: Isoxazole-containing compounds are widely used as herbicides and fungicides. [8]This molecule could serve as a precursor for novel agrochemicals.

  • Materials Science: The conjugated π-system spanning the benzodioxole and isoxazole rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Conclusion

3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde is a well-defined heterocyclic compound with a molecular formula of C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . [2][3]Its synthesis can be reliably achieved through a 1,3-dipolar cycloaddition pathway, and its structure can be unequivocally confirmed using standard spectroscopic methods. The presence of versatile chemical handles and privileged structural motifs makes it a highly valuable building block for future research in drug development and materials science.

References

  • Industrial Chemicals. (n.d.). 5-(benzo[d]d[1][2]ioxol-5-yl)isoxazole-3-carboxylicacid. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(15), 4485. Available at: [Link]

  • SpectraBase. (n.d.). 5-isoxazolecarboxamide, N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-4,5-dihydro-. Available at: [Link]

  • Kutafh, M. K., et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). Available at: [Link]

  • Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 41. Available at: [Link]

  • Zhang, X., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5396. Available at: [Link]

  • Advent Chembio. (n.d.). Benzo[d]d[1][2]ioxole-5-carbaldehyde. Available at: [Link]

  • mzCloud. (2024-04-02). 2-[(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-pyrrolidinyl]-5-fluoro-1H-benzimidazole. Available at: [Link]

  • Zarei, M., & Zolfigol, M. A. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(1). Available at: [Link]

  • Patil, P. B., & Shingare, M. S. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Rasayan Journal of Chemistry, 16(2), 1165-1171. Available at: [Link]

  • Li, Y., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin, 37(1), 13-7. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde (CAS No. 808739-26-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde, CAS Number 808739-26-6. It details the compound's chemical and physical properties, safety and handling protocols, and a list of known suppliers. This guide is intended to serve as a foundational resource for professionals in research and development who are considering this molecule for their work.

Chemical Identity and Properties

3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde is a complex organic molecule with potential applications in various fields of chemical synthesis and drug discovery.[1] Its core structure consists of a benzodioxole ring linked to an isoxazole-5-carbaldehyde moiety.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 808739-26-6[1][2][3][4]
Molecular Formula C11H7NO4[5][6]
Molecular Weight 217.18 g/mol [5][6]
IUPAC Name 3-(1,3-benzodioxol-5-yl)-1,2-oxazole-5-carbaldehyde[7]
Synonyms 3-(Benzo[d][5]dioxol-5-yl)isoxazole-5-carbaldehyde, 5-Isoxazolecarboxaldehyde, 3-(1,3-benzodioxol-5-yl)-[1]
Appearance Yellow Solid[6]
Boiling Point 427.1±45.0 °C (Predicted)[5]
Density 1.414±0.06 g/cm³ (Predicted)[5]

A material safety data sheet (MSDS) is available, which provides further details on the compound's properties.[6]

Safety, Handling, and Storage

As with any chemical compound, proper safety protocols are paramount when handling 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Hazard Identification:

  • Irritating to the eyes and respiratory system.[6]

  • It is classified as a lachrymator.[6]

  • Harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • High concentrations are extremely destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin.[6]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A government-approved respirator is required.[6]

  • Hand Protection: Use compatible chemical-resistant gloves.[6]

  • Eye Protection: Chemical safety goggles are mandatory.[6]

  • General Hygiene: Wash thoroughly after handling and wash contaminated clothing before reuse.[6]

Handling and Storage:

  • Avoid inhalation, and contact with eyes, skin, and clothing.[6]

  • Prolonged or repeated exposure should be avoided.[6]

  • Store in a tightly closed container.[6]

  • Engineering controls such as a safety shower, eye bath, and mechanical exhaust are required.[6]

First Aid Measures:

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6]

  • In case of skin contact: Immediately wash the affected area with soap and copious amounts of water.[6]

  • In case of eye contact: Flush the eyes with water, separating the eyelids with fingers.[6]

  • If swallowed: Wash out the mouth with water, provided the person is conscious, and call a physician.[6]

Fire and Reactivity

Fire Fighting Measures:

  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[6]

  • Firefighting Equipment: A self-contained breathing apparatus and protective clothing are necessary to prevent contact with skin and eyes.[6]

  • Specific Hazards: The compound emits toxic fumes under fire conditions.[6]

Stability and Reactivity:

  • Materials to Avoid: Acids, bases, oxidizing agents, and reducing agents.[6]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Accidental Release Measures

In the event of a spill, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[6] Sweep up the material, place it in a bag, and hold it for waste disposal.[6] It is important to avoid raising dust.[6] After the material has been collected, ventilate the area and wash the spill site.[6]

Suppliers

This compound is available from several chemical suppliers, often for research and development purposes. It is important to request a quotation and lead time from each supplier.

Known Suppliers:

  • J & W PharmLab, LLC[6][7]

  • Shanghai Anmike Chemical Co. Ltd.[1]

  • Arctom[2]

  • Capot Chemical[8]

  • BLDpharm[3]

  • Amadis Chemical Company Limited

  • Chemspace[7]

  • ChemBK[4]

  • Hangzhou J&H Chemical Co., Ltd.[9]

  • ChemicalBook[1][5][10]

Experimental Protocols and Data Visualization

Currently, there is no publicly available information on specific experimental protocols or signaling pathways involving 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde. As research on this compound progresses, this section can be updated to include relevant workflows and data visualizations.

Example Experimental Workflow Diagram:

Should a synthetic protocol be developed, a diagram illustrating the steps would be beneficial.

G cluster_synthesis Synthetic Pathway A Starting Material A C Intermediate 1 A->C Reagent X, Solvent Y, Temp Z B Starting Material B B->C D Final Product (CAS 808739-26-6) C->D Reagent P, Solvent Q, Temp R

Caption: A generalized synthetic workflow for producing the target compound.

References

  • MATERIAL SAFETY DATA SHEET . [Link]

  • CAS NO. 808739-26-6 | 3-Benzo[1][5]dioxol-5-yl-isoxazole ... - Arctom . [Link]

  • 808739-26-6 - Capot Chemical . [Link]

  • Amadis Chemical Company Limited (Page 306) @ ChemBuyersGuide.com, Inc. [Link]

  • Search results - Chemspace . [Link]

  • 808739-26-6 - ChemBK . [Link]

  • Hangzhou J&H Chemical Co., Ltd. - MOLBASE . [Link]

Sources

Solubility of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its journey through drug discovery and development. Poor solubility can impede formulation, bioavailability, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde , a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this molecule is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, strategic approaches, and detailed experimental protocols necessary to conduct a thorough solubility assessment. We will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection based on established pharmaceutical industry practices, and present validated, step-by-step methodologies for both thermodynamic and kinetic solubility determination.

Introduction to 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde and the Imperative of Solubility

3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (CAS No. 808739-26-6) is a complex organic molecule featuring a benzodioxole moiety, an isoxazole ring, and a carbaldehyde functional group.[3][4] Such isoxazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[5] The multifaceted structure of this molecule suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of successful drug development.[6][7] Key decisions impacted by solubility include:

  • Process Chemistry: Solvent selection for synthesis, purification, and crystallization hinges on solubility.[8]

  • Formulation Development: Achieving the desired drug concentration in a dosage form is directly dependent on its solubility.[1]

  • Pharmacokinetics: A drug must be in solution to be absorbed and exert its therapeutic effect. Poor solubility is a primary contributor to low bioavailability.[9]

This guide will therefore serve as a practical manual for elucidating the solubility characteristics of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for predicting solubility.[10] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The structure of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde presents several features that will influence its interaction with solvents:

  • Polar Groups: The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the carbaldehyde group (-CHO) are polar and capable of dipole-dipole interactions and forming hydrogen bonds (the carbonyl oxygen as an acceptor).

  • Aromatic Systems: The benzodioxole and isoxazole rings are aromatic and can engage in π-π stacking interactions.

  • Overall Molecular Shape and Size: Larger molecules can be more difficult for solvent molecules to surround and solvate.[11]

Based on these features, we can make some initial predictions:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: Likely in polar protic solvents such as alcohols (e.g., ethanol, methanol), where hydrogen bonding is possible.

  • Low Solubility: Anticipated in non-polar solvents like hexane and toluene, which cannot effectively interact with the polar functional groups of the molecule.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12] A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is probable.[13] While determining the precise HSP for a novel compound requires experimental testing with a range of solvents, this framework is invaluable for rational solvent selection.[10][14]

Strategic Solvent Selection for Solubility Screening

A strategic approach to solvent selection is crucial for efficiently mapping the solubility profile of a compound. The selection should encompass a range of polarities and chemical classes, while also adhering to safety and environmental guidelines.

Classification of Solvents

For a comprehensive initial screening, solvents can be categorized as follows:

Solvent ClassExamplesRationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; commonly used in pharmaceutical processes.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Strong dipole moments, effective at solvating polar molecules without donating hydrogen bonds.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Assess solubility in low-polarity environments, relevant for certain synthetic steps and extractions.
Guidance from Pharmaceutical Industry Standards

The choice of solvents in a pharmaceutical setting is heavily regulated to ensure patient safety and minimize environmental impact. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[15][16]

  • Class 1 Solvents (To be avoided): Known carcinogens and environmental hazards (e.g., Benzene, Carbon tetrachloride). These should not be used.[16]

  • Class 2 Solvents (Limited use): Non-genotoxic animal carcinogens or agents with other significant but reversible toxicities (e.g., Acetonitrile, Dichloromethane, Toluene). Their use is restricted.[11][16]

  • Class 3 Solvents (Low toxic potential): Solvents with low toxic potential (e.g., Acetone, Ethanol, DMSO, Isopropanol). These are preferred.[11]

Furthermore, several pharmaceutical companies and consortia have published their own solvent selection guides, which rank solvents based on a combination of safety, health, and environmental (SHE) criteria.[2][17][18] Consulting these guides is best practice for selecting solvents that are not only effective but also sustainable and industrially acceptable.

Based on these considerations, a recommended list of solvents for the initial solubility screening of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde is provided in Table 2.

Table 2: Recommended Solvents for Initial Solubility Screening

SolventClassICH ClassRationale
Methanol Polar Protic2Common protic solvent.
Ethanol Polar Protic3Preferred, less toxic alcohol.
Isopropanol (IPA) Polar Protic3Common pharmaceutical solvent.
Acetone Polar Aprotic3Preferred ketone.
Acetonitrile (ACN) Polar Aprotic2Common solvent in chromatography and synthesis.
Ethyl Acetate Polar Aprotic3Common ester solvent.
Tetrahydrofuran (THF) Polar Aprotic2Cyclic ether with good solvating properties.
Dimethyl Sulfoxide (DMSO) Polar Aprotic3Highly polar, often used for compounds with poor solubility.
Toluene Non-Polar2Representative aromatic hydrocarbon.
n-Heptane Non-Polar3Preferred non-polar aliphatic hydrocarbon over hexane.
Dichloromethane (DCM) Non-Polar2Common chlorinated solvent, use with caution.
Water (buffered at pH 7.4) AqueousN/AEssential for understanding physiological solubility.

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid solute.[6][19] The shake-flask method is the gold standard for its determination.[20]

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a strong organic solvent (typically DMSO), begins to precipitate when diluted into an aqueous buffer.[21] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for measuring equilibrium solubility.

Objective: To determine the saturation solubility of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in a selected organic solvent at a controlled temperature.

Materials:

  • 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (solid, characterized purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vials B Add known volume of solvent A->B Dispense solvent C Seal vials and place in shaker at 25°C B->C Load samples D Agitate for 24-48 hours to reach equilibrium C->D Start agitation E Centrifuge vials to pellet excess solid D->E Stop agitation F Filter supernatant with 0.22 µm syringe filter E->F Careful aspiration G Dilute filtrate with appropriate solvent F->G Prepare for analysis H Quantify concentration using validated HPLC method G->H Inject into HPLC

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (typically 25 °C) and agitation speed (e.g., 200 rpm).[22]

  • Time to Equilibrium: Allow the suspension to shake for a sufficient time to reach equilibrium. A 24-hour period is common, but it is best practice to test multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[8]

  • Phase Separation: After equilibration, allow the vials to stand at the test temperature for a short period. Then, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

Protocol for Kinetic Solubility Determination

This protocol provides a rapid assessment of solubility from a DMSO stock solution.

Objective: To determine the concentration at which 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde precipitates from an aqueous solution when added from a DMSO stock.

Materials:

  • 10 mM stock solution of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for compound storage, filter plates for separation)

  • Automated liquid handler (recommended) or multichannel pipette

  • Plate shaker

  • Plate reader (UV-Vis or nephelometer) or HPLC system

Workflow:

G cluster_prep Preparation cluster_reaction Precipitation cluster_analysis Analysis A Prepare serial dilutions of compound in DMSO B Add DMSO stock to aqueous buffer (PBS) A->B Transfer to assay plate C Incubate and shake (e.g., 2 hours at 25°C) B->C Induce precipitation D Measure precipitation (Nephelometry) C->D Direct measurement E OR C->E F Filter and quantify soluble fraction (HPLC/UV) E->F Indirect measurement

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Transfer a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect. This is often done in a serial dilution manner to test a range of final compound concentrations.

  • Incubation: Seal the plate and incubate it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).

  • Detection: Determine the solubility limit. This can be done in two ways:

    • Nephelometry (Turbidimetric Method): Measure the turbidity (light scattering) of the solution in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

    • Filtration and Quantification: Process the plate through a 96-well filter plate to remove any precipitate. Quantify the concentration of the compound in the filtrate using HPLC or UV-Vis spectroscopy against a calibration curve.[23][24]

Analytical Quantification by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound in the collected samples.[25]

Typical HPLC Method Parameters:

  • Column: A reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) is generally a good starting point.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector set at a wavelength of maximum absorbance for 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde.

  • Column Temperature: 30 °C.

Calibration:

  • Prepare a series of standard solutions of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde of known concentrations in the diluent.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Use the linear regression equation from the calibration curve to calculate the concentration of the unknown solubility samples.[23]

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely. A tabular format is highly recommended for easy comparison.

Table 3: Example Solubility Data for 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde at 25°C

SolventSolubility (mg/mL)Solubility (M)Classification
Methanol[Experimental Value][Calculated Value][e.g., Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Soluble]
DMSO[Experimental Value][Calculated Value][e.g., Very Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Slightly Soluble]
n-Heptane[Experimental Value][Calculated Value][e.g., Practically Insoluble]
PBS (pH 7.4)[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]

Interpretation:

The quantitative data will provide a clear picture of the compound's solubility profile. High solubility in solvents like DMSO and acetonitrile would confirm predictions based on its polar nature. Low solubility in heptane would be expected. The solubility in pharmaceutically acceptable solvents like ethanol and ethyl acetate will be of particular interest for formulation and process development. The aqueous solubility at pH 7.4 is a critical parameter for predicting oral absorption.

Conclusion

While pre-existing data on the solubility of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde is scarce, this guide provides the necessary scientific framework and practical methodologies for its comprehensive determination. By combining theoretical predictions with rigorous experimental work using the gold-standard shake-flask method and high-throughput kinetic assays, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. Adherence to industry best practices for solvent selection ensures that the generated data is not only accurate but also relevant to real-world pharmaceutical manufacturing and formulation challenges.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link][6][19]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link][15]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link][11]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link][16]

  • Dunn, P. J., et al. (2020). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Green Chemistry. [Link][26]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link][9]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link][7]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198751. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. EMA. [Link][1]

  • American Chemical Society Green Chemistry Institute. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. ACS. [Link][2]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. [Link][17]

  • Center for Green Chemistry & Green Engineering at Yale. (n.d.). Chem21 Solvent Selection Guide. Green Chemistry for Sustainability. [Link][18]

  • Bighash, M., et al. (2020). Comparison of kinetic solubility with equilibrium solubility. ResearchGate. [Link][27]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link][8]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link][28]

  • Glomme, A., & Schmidt, J. (2005). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link][20]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link][22]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link][10]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link][14]

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link][13]

  • Hansen Solubility. (n.d.). Designer Solvent Blends. [Link][29]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link][12]

  • Hemalatha, S., et al. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. ResearchGate. [Link][30]

  • Avdeef, A. (2007). Computational models for the prediction of drug solubility. ResearchGate. [Link][31]

  • Ukaaz Publications. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link][32]

  • Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link][23]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link][24]

  • de Souza, J., & Tubino, M. (2014). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. Brazilian Journal of Pharmaceutical Sciences. [Link][25]

  • Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews. [Link][33]

  • Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link][34]

  • Goger, N. G., & Ozkan, S. A. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • Zarei, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link][5]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-propanal. [Link][35]

  • National Center for Biotechnology Information. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PubMed Central. [Link][36]

  • Naqvi, S. A. R., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link][37]

  • Perlovich, G. L., & Volkova, T. V. (2020). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. [Link][38]

  • Al-Adool, F. M., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. ResearchGate. [Link][39]

Sources

Harnessing the Therapeutic Potential of Isoxazole-5-carbaldehydes: A Scaffold for Novel Biologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Isoxazole Core in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in contemporary drug discovery.[1][2][3] Its unique electronic properties and structural rigidity have made it a privileged motif, found in a portfolio of FDA-approved drugs with diverse therapeutic applications, from the anti-inflammatory celecoxib to the antibiotic sulfamethoxazole.[1][4][5] Among the myriad of isoxazole derivatives, isoxazole-5-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[6] The aldehyde functional group at the C5 position serves as a highly reactive handle, enabling a vast array of chemical transformations and the generation of extensive compound libraries for biological screening. This guide provides a technical overview of the synthesis, multifaceted biological activities, and therapeutic promise of novel compounds derived from the isoxazole-5-carbaldehyde core.

Part 1: Synthesis of the Isoxazole-5-carbaldehyde Scaffold

The strategic synthesis of isoxazole-5-carbaldehydes is the gateway to exploring their biological potential. The most common and effective methodologies involve the controlled oxidation of a precursor, typically an isoxazolyl carbinol. The choice of oxidant is critical due to the potential instability of the isoxazole ring under harsh acidic or oxidative conditions, which can lead to undesirable ring-opening side reactions.[6]

Our experience has shown that using milder, selective oxidizing agents is paramount to achieving high yields and purity. Barium manganate (BaMnO₄) has proven to be an efficient, inexpensive, and safe reagent for this transformation, offering improved yields compared to other methods like those using PCC or MnO₂.[6] The reaction proceeds under neutral conditions, preserving the integrity of the sensitive isoxazole core and any other functional groups within the molecule.

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials start1 Propargyl Alcohol Derivative cycloaddition [3+2] Cycloaddition start1->cycloaddition start2 Nitrile Oxide Precursor (e.g., from Nitro Compound) start2->cycloaddition isox_alcohol Isoxazolyl Carbinol Intermediate cycloaddition->isox_alcohol oxidation Selective Oxidation (e.g., BaMnO₄) isox_alcohol->oxidation product Isoxazole-5-carbaldehyde oxidation->product derivatization Further Derivatization product->derivatization library Library of Bioactive Candidates derivatization->library G cluster_primary Primary In Vitro Screening cluster_secondary Secondary / In Vivo Testing start Isoxazole-5-carbaldehyde Derivative Library p1 Anticancer (MTT Assay) start->p1 p2 Antimicrobial (MIC Assay) start->p2 p3 Antioxidant (DPPH Assay) start->p3 p4 Neuroprotection (Cell Viability) start->p4 hit_id Hit Identification p1->hit_id p2->hit_id p3->hit_id p4->hit_id sar SAR & Lead Optimization hit_id->sar s1 Anti-inflammatory (Paw Edema Model) sar->s1 s2 Mechanism of Action (e.g., Kinase Assays) sar->s2 s3 ADME/Tox Profiling sar->s3 lead Lead Candidate s1->lead s2->lead s3->lead

Sources

Methodological & Application

The Emerging Role of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutic agents with enhanced potency and unique biological activities. The compound 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde represents a compelling example of such a hybrid molecule, integrating the well-established biological significance of the isoxazole and 1,3-benzodioxole moieties.

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the design of numerous therapeutics due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The benzodioxole moiety, commonly found in natural products, is also associated with a range of biological activities, including anticancer and anti-infective properties.[4][5] The strategic combination of these two privileged scaffolds in 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde suggests a high potential for this compound and its derivatives in drug discovery programs.

This technical guide provides a comprehensive overview of the synthetic rationale for 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde and detailed protocols for its application in medicinal chemistry research, focusing on the evaluation of its potential as an anticancer agent.

PART 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be approached through several synthetic routes. A plausible and efficient method is a multi-component reaction strategy, which offers advantages in terms of atom economy and operational simplicity. The following protocol is a proposed synthetic route adapted from established methodologies for the synthesis of related isoxazole derivatives.[6]

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process: 1) formation of the core 3-(1,3-benzodioxol-5-yl)isoxazole scaffold, and 2) subsequent formylation at the 5-position. A more direct approach, however, would involve a [3+2] cycloaddition reaction. A logical synthetic workflow is outlined below.

G cluster_synthesis Proposed Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde A 1,3-Benzodioxole-5-carbaldehyde D 1,3-Benzodioxole-5-carbohydroximoyl chloride A->D 1. Reaction with B 2. Chlorination with C B Hydroxylamine Hydrochloride C Chlorinating Agent (e.g., NCS) F (3-(1,3-benzodioxol-5-yl)isoxazol-5-yl)methanol D->F [3+2] Cycloaddition with E in the presence of a base E Propargyl alcohol H 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde F->H Oxidation G Mild Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) G cluster_workflow Biological Evaluation Workflow for BZ-ISO-CHO A Prepare Stock Solution of BZ-ISO-CHO in DMSO C Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->C B Phase 1: Cytotoxicity Screening (MTT Assay) D Determine IC50 Values B->D C->B E Phase 2: Mechanistic Assays D->E F Apoptosis Assay (Caspase-Glo 3/7) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Phase 3: Target Identification & Pathway Analysis F->H G->H I Enzyme Inhibition Assays (e.g., Kinase, COX) H->I J Western Blot Analysis of Key Signaling Proteins (e.g., Akt, Bcl-2, caspases) H->J K Data Synthesis and Interpretation I->K J->K G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition by BZ-ISO-CHO GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces BZ_ISO_CHO BZ-ISO-CHO BZ_ISO_CHO->Akt Inhibits

Sources

The Versatile Intermediate: Application Notes for 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic scaffolds is paramount. The isoxazole nucleus, in particular, is a privileged structure, appearing in a range of pharmaceuticals due to its favorable metabolic stability and ability to participate in various biological interactions.[1][2] When coupled with the 1,3-benzodioxole moiety, a common pharmacophore that can modulate receptor binding and pharmacokinetic properties, the resulting scaffold becomes a valuable building block for novel molecular entities.[3] This application note provides a detailed guide to the synthesis and synthetic utility of 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde, a versatile intermediate poised for the elaboration into diverse compound libraries. We will explore a plausible synthetic pathway to this key intermediate and detail its subsequent application in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties

For effective use in synthesis, a clear understanding of the physical and chemical properties of 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde is essential. The following table summarizes key predicted and available data for this compound.

PropertyValueSource
CAS Number 808739-26-6ChemicalBook[4]
Molecular Formula C₁₁H₇NO₄N/A
Molecular Weight 217.18 g/mol N/A
Boiling Point (Predicted) 427.1 ± 45.0 °CChemicalBook[4]
Density (Predicted) 1.414 ± 0.06 g/cm³ChemicalBook[4]
pKa (Predicted) -4.60 ± 0.50ChemicalBook[4]

Synthesis of the Intermediate: A Strategic Approach

Diagram 1: Proposed Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

Synthetic_Applications Intermediate 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde Knoevenagel α,β-Unsaturated Carbonyls Intermediate->Knoevenagel Knoevenagel Condensation (Active Methylene Compounds) Wittig Stilbene and Styrene Analogs Intermediate->Wittig Wittig Reaction (Phosphonium Ylides) ReductiveAmination Substituted Amines Intermediate->ReductiveAmination Reductive Amination (Amines, Reducing Agent)

Sources

Derivatization of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde for High-Throughput Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Isoxazole-Benzodioxole Scaffold

The fusion of an isoxazole ring with a 1,3-benzodioxole moiety creates a heterocyclic scaffold of significant interest in medicinal chemistry. Isoxazoles are five-membered aromatic heterocycles that serve as versatile pharmacophores, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Their stability and capacity for substitution at multiple positions make them ideal for structural modification in drug discovery campaigns.[4] The 1,3-benzodioxole (piperonyl) group, a common motif in natural products, is known to enhance biological activity and modulate metabolic stability.[5][6][7]

The target molecule, 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde, is a key intermediate for library synthesis. The aldehyde functional group at the C5 position is a reactive handle, primed for a variety of chemical transformations. Its derivatization allows for the systematic exploration of chemical space around the core scaffold, enabling the generation of diverse compound libraries for biological screening. This guide provides detailed protocols for the synthesis of this key aldehyde and its subsequent derivatization into two primary classes of compounds—Schiff bases and Knoevenagel condensation products—followed by standardized protocols for their preliminary evaluation in antimicrobial and cytotoxicity bioassays.

Synthesis of Starting Material: 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

The synthesis of the title aldehyde is foundational. A common and effective route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Here, the nitrile oxide is generated in situ from the corresponding aldoxime.

Protocol 2.1: Synthesis of Piperonal Oxime

  • Rationale: The oxime is the direct precursor to the reactive nitrile oxide intermediate. Its formation from piperonal (3,4-methylenedioxybenzaldehyde) is a straightforward condensation reaction.

  • Materials:

    • Piperonal (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve piperonal in ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Add the aqueous solution to the ethanolic solution of piperonal.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield piperonal oxime.

Protocol 2.2: Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

  • Rationale: This step involves the in situ generation of benzodioxole-5-carbonitrile oxide from the oxime, which then undergoes a cycloaddition with propargyl aldehyde. Sodium hypochlorite (bleach) is a convenient and effective oxidizing agent for this transformation.

  • Materials:

    • Piperonal oxime (1.0 eq)

    • Propargyl aldehyde (1.1 eq)

    • Aqueous sodium hypochlorite solution (e.g., commercial bleach, ~5-6%)

    • Dichloromethane (DCM)

    • Sodium bicarbonate

  • Procedure:

    • Dissolve piperonal oxime in DCM in a round-bottom flask equipped with a dropping funnel.

    • Add propargyl aldehyde to the solution.

    • Cool the flask in an ice bath (0-5 °C).

    • Add the sodium hypochlorite solution dropwise to the stirred mixture over 30-45 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC.

    • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target aldehyde as a solid.

Derivatization Strategies for Library Synthesis

The aldehyde functionality is a versatile anchor for building molecular diversity. We present two robust protocols for generating distinct chemical libraries.

Library A: Schiff Base Derivatives via Condensation

The reaction of an aldehyde with a primary amine to form an imine (Schiff base) is a highly efficient and modular reaction.[8][9] This allows for the introduction of a vast array of substituents by simply varying the amine component.

Protocol 3.1.1: General Procedure for Schiff Base Synthesis

  • Rationale: This acid-catalyzed condensation is a classic equilibrium reaction. The use of ethanol as a solvent allows for easy removal of the water byproduct, driving the reaction to completion.[10]

  • Materials:

    • 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde (1.0 eq)

    • Substituted primary amine or hydrazine (1.0-1.1 eq)

    • Anhydrous ethanol

    • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Procedure:

    • Dissolve the aldehyde in anhydrous ethanol in a round-bottom flask.

    • Add the selected primary amine to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • If precipitation occurs, collect the solid by filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Workflow for Derivatization and Screening

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start 3-(1,3-Benzodioxol-5-yl) isoxazole-5-carbaldehyde Schiff Protocol 3.1.1 Schiff Base Synthesis Start->Schiff + R-NH2 Knoevenagel Protocol 3.2.1 Knoevenagel Condensation Start->Knoevenagel + Active Methylene Cmpd. LibraryA Library A: Schiff Bases Schiff->LibraryA LibraryB Library B: Knoevenagel Adducts Knoevenagel->LibraryB PrimaryScreen Primary Screening LibraryA->PrimaryScreen LibraryB->PrimaryScreen Antimicrobial Protocol 5.1 Antimicrobial Assay (MIC) PrimaryScreen->Antimicrobial Cytotoxicity Protocol 5.2 Cytotoxicity Assay (MTT) PrimaryScreen->Cytotoxicity HitA Antimicrobial Hits Antimicrobial->HitA HitC Cytotoxic Hits Cytotoxicity->HitC

Caption: Overall workflow from core aldehyde to biological hits.

Library B: Knoevenagel Condensation Products

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[11] This reaction introduces α,β-unsaturated systems, which are themselves valuable pharmacophores.

Protocol 3.2.1: General Procedure for Knoevenagel Condensation

  • Rationale: Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl. The subsequent dehydration is often spontaneous.[12][13] This solvent-free or minimal-solvent approach is efficient and aligns with green chemistry principles.

  • Materials:

    • 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde (1.0 eq)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

    • Piperidine (catalytic amount, ~5 mol%)

    • Ethanol (optional, as solvent)

  • Procedure:

    • In a flask, combine the aldehyde and the active methylene compound.

    • Add a catalytic amount of piperidine.

    • Stir the mixture at room temperature. The reaction is often exothermic and may solidify.

    • If the reaction is sluggish, gentle heating (40-50 °C) in a minimal amount of ethanol can be applied.

    • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).

    • Triturate the reaction mixture with cold water or ethanol to induce precipitation of the product.

    • Filter the solid, wash thoroughly with cold ethanol to remove the catalyst, and dry to yield the pure product.

Physicochemical Characterization

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. For Schiff bases, the appearance of the imine proton (-CH=N-) signal (typically δ 8.5-9.5 ppm) and the disappearance of the aldehyde proton (δ ~10 ppm) are diagnostic. For Knoevenagel products, the appearance of a new vinylic proton signal is key.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (M+H)⁺.

  • Infrared (IR) Spectroscopy: For Schiff bases, the C=N stretch (around 1600-1650 cm⁻¹) is characteristic. For Knoevenagel products, the C=C stretch and, if applicable, the nitrile (C≡N) stretch (around 2200 cm⁻¹) are important diagnostic peaks.

Table 1: Representative Characterization Data for Hypothetical Derivatives

Compound IDDerivative TypeKey ¹H NMR Signal (δ, ppm)MS (ESI+) m/z [M+H]⁺
Aldehyde Starting Material10.1 (s, 1H, -CHO)218.0453
SB-01 Schiff Base (Aniline)8.9 (s, 1H, -CH=N-)293.0926
SB-02 Hydrazone (Isoniazid)9.2 (s, 1H, -CH=N-), 11.6 (s, 1H, -NH)352.0991
KN-01 Knoevenagel (Malononitrile)7.8 (s, 1H, =CH-)266.0569
KN-02 Knoevenagel (Ethyl Cyanoacetate)8.1 (s, 1H, =CH-)313.0824

Protocols for Biological Evaluation

The following are standardized, high-throughput compatible protocols for initial biological screening.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[14]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strain (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Test compounds and standard drugs (e.g., Ciprofloxacin, Fluconazole) dissolved in DMSO (10 mg/mL stock)

    • Resazurin sodium salt solution (viability indicator)

  • Procedure:

    • Dispense 100 µL of appropriate broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Prepare a microbial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL.

    • Add 10 µL of the inoculum to each well, except for the sterility control wells.

    • Include a positive control (inoculum only) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

    • After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.

    • Determine the MIC: the lowest concentration at which the color remains blue (no microbial reduction of Resazurin to pink resorufin).

Bioassay Screening Cascade

G cluster_primary Phase 1: Primary Assays cluster_secondary Phase 2: Hit Validation & Mechanism CompoundLibrary Synthesized Compound Library (Libraries A & B) MIC_Assay Antimicrobial MIC Assay (Protocol 5.1) CompoundLibrary->MIC_Assay MTT_Assay Cytotoxicity MTT Assay (Protocol 5.2) CompoundLibrary->MTT_Assay LeadCandidate Lead Candidate MIC_Assay->LeadCandidate Potent Hits DoseResponse Dose-Response Curve (IC50 Determination) MTT_Assay->DoseResponse If Active ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo) DoseResponse->ApoptosisAssay Potent Hits CellCycle Cell Cycle Analysis DoseResponse->CellCycle Potent Hits ApoptosisAssay->LeadCandidate CellCycle->LeadCandidate

Caption: Logical flow for screening and identifying lead compounds.

Protocol: Cytotoxicity Screening (MTT Assay)
  • Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15] The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well cell culture plates

    • Test compounds and standard drug (e.g., Doxorubicin) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Interpretation and Next Steps

The primary screening will generate MIC and IC₅₀ values for the synthesized library.

Table 2: Hypothetical Bioassay Results (IC₅₀/MIC in µM)

Compound IDS. aureus (MIC)E. coli (MIC)C. albicans (MIC)HeLa (IC₅₀)MCF-7 (IC₅₀)
Ciprofloxacin 1.50.8N/AN/AN/A
Doxorubicin N/AN/AN/A0.80.5
SB-01 >100>100>10085.291.5
SB-02 12.525.050.045.338.7
KN-01 6.312.525.015.118.2
KN-02 >100>100>1005.47.9

Compounds with potent activity (low MIC or IC₅₀ values) and selectivity (e.g., high cytotoxicity against cancer cells but low against normal cells, or broad-spectrum vs. narrow-spectrum antimicrobial activity) should be prioritized for further studies.[2][16] These "hits" would advance to secondary assays to confirm their activity, establish dose-response relationships, and begin to elucidate their mechanism of action, such as cell cycle analysis or apoptosis induction assays for anticancer candidates.[17]

References

  • Pathak, A., & Sharma, N. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper, 13(02), 200–207. [Link]

  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. [Link]

  • Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

  • Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum. [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications. [Link]

  • Baines, M. W., et al. (1975). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Bohrium. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. [Link]

  • Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Johns Hopkins University. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Research Square. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]

  • Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. Bioorganic Chemistry. [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE. IJCRT.org. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate. [Link]

Sources

Protocol for synthesizing derivatives from 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Strategic Approach to the Synthesis of Novel Derivatives from 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] When coupled with the 1,3-benzodioxole (piperonyl) moiety, a privileged structure known for its presence in natural products and its role in modulating metabolic pathways, the resulting heterocyclic system presents a compelling starting point for drug discovery.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of the versatile building block, 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde, and its subsequent derivatization. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure high yields and purity. The protocols detailed herein are designed to be self-validating, providing researchers with a robust platform for generating libraries of novel compounds for screening and lead optimization.

Part 1: Synthesis of the Core Scaffold: 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

The synthesis of the target carbaldehyde is a multi-step process that requires careful control to construct the isoxazole ring without compromising the integrity of the benzodioxole group. The chosen pathway proceeds via a 1,3-dipolar cycloaddition, a powerful and highly regioselective method for forming five-membered heterocycles.[3][4] The final step, an oxidation, is critical, as the isoxazole ring can be susceptible to opening under harsh acidic or basic conditions.[5]

Synthetic Workflow Overview

G A Piperonal (1,3-Benzodioxole-5-carbaldehyde) B Piperonal Oxime A->B NH2OH·HCl C Piperonaldoxime Hydrochloride B->C HCl D In situ Nitrile Oxide Generation C->D NaOCl F [3+2] Cycloaddition D->F E Propargyl Alcohol (Protected) E->F G Protected Isoxazolyl Methanol F->G Regioselective Cyclization H Deprotection G->H Acidic Hydrolysis I (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol H->I J Mild Oxidation I->J Activated MnO2 K Target Aldehyde 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde J->K

Caption: Multi-step synthesis of the target carbaldehyde.

Protocol 1.1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde Oxime
  • Rationale: The conversion of the starting aldehyde (piperonal) to its corresponding oxime is the first essential step. The oxime serves as a stable precursor to the highly reactive nitrile oxide intermediate required for the cycloaddition reaction.

  • Procedure:

    • To a solution of 1,3-benzodioxole-5-carbaldehyde (15.0 g, 0.1 mol) in ethanol (100 mL), add hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (9.84 g, 0.12 mol).

    • Reflux the mixture with stirring for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold distilled water.

    • The precipitated white solid is filtered, washed thoroughly with water, and dried under a vacuum.

    • Yield: Typically 90-95%.

    • Characterization: The product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR).

Protocol 1.2: [3+2] Cycloaddition for Isoxazole Ring Formation
  • Rationale: This step is the heart of the synthesis. The oxime is converted in situ to a nitrile oxide via oxidation. This transient, highly electrophilic species immediately undergoes a 1,3-dipolar cycloaddition with an alkyne. We use propargyl alcohol as the alkyne partner. Its hydroxyl group will be transformed into the target aldehyde in a later step.

  • Procedure:

    • Suspend the dried 1,3-benzodioxole-5-carbaldehyde oxime (16.5 g, 0.1 mol) in N,N-dimethylformamide (DMF, 150 mL).

    • Add propargyl alcohol (6.72 g, 0.12 mol) to the suspension.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a 10% aqueous solution of sodium hypochlorite (NaOCl, household bleach) dropwise over 1 hour, maintaining the temperature below 10 °C. The addition of an oxidizing agent like NaOCl facilitates the in-situ generation of the nitrile oxide from the oxime.[3]

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure (3-(1,3-benzodioxol-5-yl)isoxazol-5-yl)methanol.

Protocol 1.3: Oxidation to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde
  • Rationale: The choice of oxidizing agent is critical to prevent degradation of the electron-rich isoxazole ring. Strong, acidic oxidants can cause ring-opening.[5] Therefore, a mild, neutral oxidant like activated manganese dioxide (MnO₂) is the reagent of choice for converting the primary alcohol to the aldehyde with high fidelity.

  • Procedure:

    • Dissolve the (3-(1,3-benzodioxol-5-yl)isoxazol-5-yl)methanol (11.0 g, 0.05 mol) in dichloromethane (DCM, 250 mL).

    • Add activated manganese dioxide (MnO₂, 43.5 g, 0.5 mol, ~10 equivalents) in portions to the stirred solution at room temperature.

    • Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting alcohol is fully consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the target aldehyde as a solid.

    • Yield: Typically 80-90%.

    • Characterization: Confirm the structure via ¹H NMR (aldehyde proton signal at ~9.9-10.1 ppm), ¹³C NMR (carbonyl carbon at ~185-190 ppm), and mass spectrometry.

Part 2: Synthesis of Derivatives from the Core Aldehyde

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the rapid generation of a diverse library of derivatives.

Derivative Synthesis Workflow

G cluster_0 Derivative Classes B Schiff Bases (Imines) C Chalcone Analogues D Isoxazol-5(4H)-ones A 3-(1,3-Benzodioxol-5-yl) isoxazole-5-carbaldehyde A->B R-NH2, cat. AcOH A->C Ar-C(O)CH3, NaOH/EtOH A->D β-Keto Ester, NH2OH·HCl, Catalyst

Caption: Key derivatization pathways from the core aldehyde.

Protocol 2.1: Synthesis of Schiff Base (Imine) Derivatives
  • Rationale: The condensation of the aldehyde with primary amines to form Schiff bases is a straightforward and high-yielding reaction. The resulting imines are not only biologically active themselves but also serve as intermediates for further synthetic modifications, such as reduction to secondary amines.

  • Procedure:

    • Dissolve 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde (231 mg, 1.0 mmol) in absolute ethanol (10 mL).

    • Add the desired substituted aniline (1.0 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours. Monitor by TLC.

    • Upon reaction completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry. If no precipitate forms, the product can be isolated by evaporating the solvent and purifying via recrystallization or column chromatography.

  • Data Table: Representative Schiff Base Derivatives

EntryAmine UsedReaction Time (h)Yield (%)Product Appearance
1Aniline492Pale yellow solid
24-Chloroaniline495White solid
34-Methoxyaniline590Yellow solid
44-Nitroaniline688Orange solid
Protocol 2.2: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation
  • Rationale: Chalcones are α,β-unsaturated ketones that constitute an important class of natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] They are synthesized via a base-catalyzed aldol condensation between an aldehyde and a ketone.

  • Procedure:

    • In a flask, dissolve the appropriate substituted acetophenone (1.0 mmol) and 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde (231 mg, 1.0 mmol) in ethanol (15 mL).

    • Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes basic (pH ~10-11).

    • Stir the reaction mixture at room temperature for 8-12 hours. A precipitate usually forms during this time.

    • Filter the solid product, wash extensively with water to remove excess base, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analogue.

Protocol 2.3: One-Pot Synthesis of 4-((3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methylene)isoxazol-5(4H)-ones
  • Rationale: This protocol utilizes a highly efficient one-pot, three-component reaction to generate more complex heterocyclic systems.[6][7] The target aldehyde participates in a Knoevenagel condensation with an in-situ formed isoxazol-5(4H)-one, leading to derivatives with extended conjugation and potential for enhanced biological activity. Using a green catalyst like citric acid in an aqueous medium makes this an environmentally benign method.[7]

  • Procedure:

    • In a round-bottom flask, combine 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde (231 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), hydroxylamine hydrochloride (70 mg, 1.0 mmol), and citric acid (21 mg, 0.1 mmol, 10 mol%).

    • Add water (5 mL) to the mixture.

    • Heat the reaction mixture to 70-80 °C and stir for 5-8 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature. The solid product will precipitate out of the aqueous solution.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum. The product is often pure enough for characterization without further purification.

References

  • Chilin, A., et al. (2003). FACILE SYNTHESIS OF ISOXAZOLE 4- AND 5-CARBALDEHYDES AND THEIR CONVERSION TO ISOXAZOLYL-1, 4-DIHYDROPYRIDINES. Organic Preparations and Procedures International. Available at: [Link]

  • Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ghasemzadeh, M. A., & Tahoori, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ChemistrySelect. Available at: [Link]

  • Li, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Aziz, M., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Patil, S. S., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Records of Natural Products. Available at: [Link]

  • Ghasemzadeh, M. A., & Tahoori, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Hawash, M. M., et al. (2024). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available at: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters. Available at: [Link]

  • Kamal, A., et al. (2021). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Ali, A. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sobhani, S., et al. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. Available at: [Link]

Sources

Application of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in Antimicrobial Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a promising area of research in medicinal chemistry.[1][2][3][4][5] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a specific isoxazole derivative, 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde, in antimicrobial studies.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic and steric properties, allowing for diverse interactions with biological targets.[7][8] While the specific antimicrobial properties of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde are yet to be extensively documented, its structural motifs—the isoxazole core and the benzodioxole group—are present in various bioactive molecules, suggesting a high potential for antimicrobial efficacy. This guide will detail the necessary protocols to systematically evaluate its antimicrobial spectrum, potency, and safety profile, thereby providing a foundational framework for its preclinical development.

Compound Profile: 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Attribute Description
IUPAC Name 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde
Molecular Formula C₁₁H₇NO₄
Molecular Weight 217.18 g/mol
Structure
Rationale for Investigation The isoxazole moiety is a well-established pharmacophore in antimicrobial agents. The benzodioxole ring, also found in natural products with biological activity, may contribute to the compound's overall efficacy and pharmacological properties. The carbaldehyde group offers a reactive site for potential covalent interactions with biological targets or for further chemical modification to optimize activity.
Synthesis Typically, isoxazole derivatives can be synthesized via 1,3-dipolar cycloaddition reactions.[5] The synthesis of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde would likely involve the reaction of a nitrile oxide precursor with an appropriate alkyne, a common and versatile method for constructing the isoxazole ring.

Part 1: Foundational Antimicrobial Screening

The initial phase of evaluation involves screening 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde against a panel of clinically relevant microorganisms to determine its spectrum of activity. The disk diffusion method is a widely used, qualitative screening tool for this purpose.[9][10][11]

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to the test compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9][12][13]

Materials:

  • 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[10]

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

  • Fungal strains (e.g., Candida albicans, Aspergillus niger) on appropriate media (e.g., Sabouraud Dextrose Agar)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Compound-Impregnated Disks: Dissolve 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Aseptically impregnate sterile filter paper disks with a specific volume of the compound solution (e.g., 20 µL) and allow them to dry completely in a sterile environment.

  • Inoculum Preparation: From a pure, overnight culture of the test microorganism, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[9][13]

  • Disk Placement: Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.[10][13] Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate.[13]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours for bacteria and at an appropriate temperature and duration for fungi.[13][15]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.[12]

Expected Outcome: The presence of a clear zone of inhibition around the disk indicates that the compound has antimicrobial activity against the tested strain. The diameter of this zone provides a qualitative measure of its potency.

Part 2: Quantitative Assessment of Antimicrobial Potency

Following a positive screening result, a quantitative evaluation is necessary to determine the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] The broth microdilution method is a standardized and widely used technique for determining MIC values.[19][20][21]

Materials:

  • 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Standardized bacterial inoculum (as prepared in Protocol 1, diluted to ~5 x 10⁵ CFU/mL)

  • Multichannel pipette

Procedure:

  • Preparation of Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[14][22]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[15]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][23][24]

Materials:

  • Results from the MIC assay (Protocol 2)

  • Sterile Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot and plate it onto a sterile MHA plate.[14]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[14]

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[14][24]

Data Presentation:

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592216644Bactericidal
P. aeruginosa ATCC 2785332>128>4Bacteriostatic
C. albicans ATCC 90028482Fungicidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[14][24]

Part 3: Preliminary Safety and Toxicity Assessment

A crucial aspect of antimicrobial drug development is ensuring the compound's selectivity for microbial cells over host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical first step.[25][26][27]

Protocol 4: In Vitro Cytotoxicity Assay using Vero Cells

Vero cells, derived from the kidney of an African green monkey, are a commonly used cell line for cytotoxicity testing.[28][29][30] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[31][32]

Materials:

  • Vero cell line (e.g., ATCC CCL-81)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight in the CO₂ incubator.[33]

  • Compound Treatment: Prepare serial dilutions of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[31]

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.

Part 4: Exploring the Mechanism of Action

While elucidating the exact mechanism of action requires extensive investigation, the isoxazole scaffold is known to be present in compounds that act through various mechanisms, such as inhibiting cell wall synthesis, protein synthesis, or DNA replication.[1] Some isoxazole-containing drugs are known to be enzyme inhibitors, such as the COX-2 inhibitor Valdecoxib.[7][8]

Hypothesized Mechanisms for 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde:

  • Enzyme Inhibition: The compound could potentially inhibit essential bacterial enzymes involved in metabolic pathways or cell wall biosynthesis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzodioxole moiety may facilitate interaction with and disruption of the bacterial cell membrane.

  • Inhibition of Nucleic Acid or Protein Synthesis: The isoxazole ring system could interfere with these fundamental cellular processes.

Further studies, such as cell permeability assays, specific enzyme inhibition assays, and macromolecular synthesis assays, would be required to pinpoint the precise mechanism of action.

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow Diagram

experimental_workflow cluster_screening Part 1: Antimicrobial Screening cluster_potency Part 2: Potency Assessment cluster_safety Part 3: Safety Profile cluster_moa Part 4: Mechanism of Action Studies screening Disk Diffusion Assay mic MIC Determination (Broth Microdilution) screening->mic Active Compounds mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay (Vero Cells, MTT) mic->cytotoxicity Potent Compounds moa Hypothesis-driven Assays cytotoxicity->moa Selective Compounds

Caption: A streamlined workflow for the antimicrobial evaluation of novel compounds.

Hypothesized Mechanism of Action Pathway

hypothesized_moa cluster_targets Potential Cellular Targets compound 3-Benzodioxol-5-YL- isoxazole-5-carbaldehyde enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, DHFR) compound->enzyme Inhibition membrane Bacterial Cell Membrane compound->membrane Disruption synthesis Macromolecular Synthesis (Protein, DNA, RNA) compound->synthesis Interference outcome Bacterial Cell Death or Growth Inhibition enzyme->outcome membrane->outcome synthesis->outcome

Caption: Potential mechanisms of action for isoxazole-based antimicrobial agents.

Conclusion and Future Directions

This application note provides a structured and comprehensive approach to evaluating the antimicrobial potential of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. The outlined protocols for screening, potency determination, and preliminary safety assessment form the cornerstone of a preclinical evaluation. Positive results from these initial studies would warrant further investigation into the compound's mechanism of action, in vivo efficacy in animal models of infection, and pharmacokinetic/pharmacodynamic profiling. The unique structural features of this compound, combined with the proven track record of the isoxazole scaffold, make it a compelling candidate for further research in the quest for novel antimicrobial therapies.

References

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Rode, H. B., & Witzgall, R. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Protocols.io. Retrieved from [Link]

  • Bio-protocol. (n.d.). Vero Cell Cytotoxicity Assay. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (n.d.). ResearchGate. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.
  • Broth Microdilution. (n.d.). Microbiology. Retrieved from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cytotoxicity Testing on Vero Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cytotoxicity assay using Vero cells. The cell monolayer in a 24-well... (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In-Vitro Cytotoxicity Activity of Some Selected Ethanomedicinal Plants Against Vero Cell Line. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • What is the protocol for doing a Vero cell cytotoxicity assay for the determination of anti-virulence effect of a compound? (n.d.). ResearchGate. Retrieved from [Link]

  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (n.d.). Frontiers. Retrieved from [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Abstract

The isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a focal point in the design of novel therapeutics, particularly in oncology.[3] This guide focuses on a specific, highly versatile intermediate, 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde . We will explore its synthesis and its application as a starting point for generating a library of potential anticancer agents. The inclusion of the 1,3-benzodioxole moiety, a common feature in bioactive natural products, provides a unique structural and electronic profile, making this scaffold particularly compelling for drug discovery. These protocols are designed for researchers in medicinal chemistry and drug development, providing both the synthetic "how" and the strategic "why" behind the experimental design.

Introduction: The Strategic Importance of the Isoxazole Scaffold

Isoxazole derivatives have garnered significant attention in cancer research due to their broad spectrum of antitumor activities. These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][4][5] The five-membered heterocyclic ring is synthetically accessible and amenable to substitution at multiple positions, allowing for fine-tuning of its pharmacological profile.

The target intermediate, 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde, is strategically designed for several reasons:

  • The Isoxazole Core: Provides a stable, aromatic scaffold with proven anticancer potential.

  • The 3-Aryl (Benzodioxole) Group: The 1,3-benzodioxole group (derived from piperonal) mimics structural motifs found in various natural products and can engage in favorable interactions with biological targets.

  • The 5-Carbaldehyde Group: This reactive aldehyde functionality serves as a synthetic handle, enabling a wide range of chemical transformations to rapidly build a library of diverse derivatives for structure-activity relationship (SAR) studies.

This document provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential anticancer drug candidates, followed by standard methodologies for their initial biological evaluation.

Synthesis of the Core Intermediate: 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

The most efficient and regioselective method for constructing the 3,5-disubstituted isoxazole ring is through a [3+2] cycloaddition reaction involving a nitrile oxide and an alkyne. Here, we generate the nitrile oxide from 1,3-benzodioxole-5-carbaldehyde (piperonal).

Workflow for Core Intermediate Synthesis

G cluster_0 Part A: Oxime Formation cluster_1 Part B: Nitrile Oxide Generation & Cycloaddition cluster_2 Part C: Oxidation to Aldehyde A 1,3-Benzodioxole-5- carbaldehyde (Piperonal) B Hydroxylamine HCl, Sodium Acetate, Ethanol A->B Reactants C Piperonal Oxime B->C Reflux D Piperonal Oxime C->D Purify & Proceed E N-Chlorosuccinimide (NCS) in DMF D->E Chlorination F Hydroximoyl Chloride (Intermediate) E->F Chlorination G Triethylamine (TEA) F->G In situ Nitrile Oxide Formation H Propargyl Alcohol G->H [3+2] Cycloaddition I 3-(1,3-Benzodioxol-5-yl)- isoxazole-5-methanol G->I Reaction J 3-(1,3-Benzodioxol-5-yl)- isoxazole-5-methanol I->J Purify & Proceed K Pyridinium Chlorochromate (PCC) in DCM J->K Oxidizing Agent L Target Intermediate: 3-(1,3-Benzodioxol-5-yl)- isoxazole-5-carbaldehyde K->L Oxidation

Caption: Synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde Oxime (Piperonal Oxime)
  • Rationale: This initial step converts the starting aldehyde into an oxime, which is the direct precursor to the nitrile oxide needed for the cycloaddition. Sodium acetate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

  • Materials:

    • 1,3-Benzodioxole-5-carbaldehyde (Piperonal): 10.0 g (66.6 mmol)

    • Hydroxylamine hydrochloride: 5.0 g (71.9 mmol)

    • Sodium acetate trihydrate: 10.0 g (73.5 mmol)

    • Ethanol (95%): 100 mL

    • Deionized water

  • Procedure:

    • Combine piperonal, hydroxylamine hydrochloride, and sodium acetate trihydrate in a 250 mL round-bottom flask.

    • Add 100 mL of 95% ethanol.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

    • Allow the reaction mixture to cool to room temperature, then pour it into 300 mL of cold deionized water with stirring.

    • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the solid product (piperonal oxime) under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2.2: Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde
  • Rationale: This is a one-pot, two-step sequence. First, the oxime is converted to a hydroximoyl chloride using N-Chlorosuccinimide (NCS). Second, a base (triethylamine) is added to eliminate HCl in situ, generating the reactive nitrile oxide. This immediately undergoes a [3+2] cycloaddition with propargyl alcohol. The resulting primary alcohol is then oxidized to the target carbaldehyde using a mild oxidizing agent like PCC to avoid over-oxidation to the carboxylic acid.

  • Materials:

    • Piperonal Oxime: 5.0 g (30.3 mmol)

    • N-Chlorosuccinimide (NCS): 4.05 g (30.3 mmol)

    • Propargyl alcohol: 2.0 g (35.7 mmol)

    • Triethylamine (TEA): 4.6 mL (33.3 mmol)

    • Pyridinium chlorochromate (PCC): 8.2 g (38.0 mmol)

    • Dimethylformamide (DMF): 50 mL

    • Dichloromethane (DCM): 150 mL

    • Silica gel for column chromatography

  • Procedure:

    • Cycloaddition: a. Dissolve piperonal oxime (5.0 g) in 50 mL of DMF in a 250 mL flask. b. Add NCS in one portion and stir the mixture at room temperature for 30 minutes. c. Add propargyl alcohol to the mixture. d. Cool the flask in an ice bath and slowly add triethylamine (TEA) dropwise over 15 minutes, keeping the temperature below 10 °C. e. After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. f. Pour the reaction mixture into 400 mL of ice water and extract with ethyl acetate (3 x 100 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol intermediate.

    • Oxidation: a. Dissolve the crude alcohol from the previous step in 150 mL of DCM. b. Add PCC and stir the suspension at room temperature for 3-4 hours. Monitor by TLC. c. Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM to remove the chromium salts. d. Concentrate the filtrate under reduced pressure. e. Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Application: Synthesis of Anticancer Agent Candidates

The 5-carbaldehyde group is a versatile functional group for creating a library of derivatives. We present a protocol for synthesizing Schiff bases (imines), a common class of compounds with reported anticancer activity.

Protocol 3.1: General Procedure for the Synthesis of Schiff Base Derivatives
  • Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and high-yielding reaction. By using various substituted anilines, one can systematically probe the effect of electronics and sterics on anticancer activity, which is a cornerstone of SAR studies. A catalytic amount of acetic acid protonates the aldehyde carbonyl, making it more electrophilic and accelerating the reaction.

  • Materials:

    • 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde: 1.0 mmol

    • Substituted Aniline (see Table 1): 1.0 mmol

    • Absolute Ethanol: 20 mL

    • Glacial Acetic Acid: 2-3 drops

  • Procedure:

    • In a 50 mL flask, dissolve 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

    • Add the desired substituted aniline (1.0 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrate on ice to induce crystallization.

    • Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure Schiff base derivative.

Entry Substituted Aniline Rationale for Selection Expected Product Feature
14-FluoroanilineIntroduce a halogen for potential halogen bonding and altered electronics.Electron-withdrawing group
24-MethoxyanilineIntroduce an electron-donating group to probe electronic effects.Electron-donating group
34-Aminobenzoic acidAdd a carboxylic acid group to increase polarity and potential H-bonding.Polar, acidic moiety
43,4,5-TrimethoxyanilineMimic the substitution pattern of known tubulin inhibitors like combretastatin.Increased steric bulk, H-bond acceptors

Table 1: Example scope of substituted anilines for Schiff base synthesis.

Protocols for Biological Evaluation

After synthesis and purification, the new compounds must be evaluated for their anticancer activity. The first step is typically a broad in vitro cytotoxicity screen against a panel of human cancer cell lines.

Protocol 4.1: MTT Cell Viability Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Synthesized compounds dissolved in DMSO (10 mM stock)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • DMSO (cell culture grade)

    • 96-well microplates

    • Microplate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
Doxorubicin (Control)0.81.20.9
Derivative 1 5.27.84.5
Derivative 2 15.622.118.3
Derivative 3 >100>100>100

Table 2: Example presentation of IC₅₀ data from an MTT assay.

Potential Mechanisms and Further Investigation

Isoxazole-based anticancer agents have been shown to function through various mechanisms.[4][5] Based on the structure, promising compounds from the initial screen should be investigated further to elucidate their mechanism of action.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Compound Isoxazole Derivative Cell Cancer Cell Compound->Cell Tubulin Tubulin Polymerization Cell->Tubulin Kinases Protein Kinases (e.g., EGFR, VEGFR) Cell->Kinases HSP90 HSP90 Cell->HSP90 G2M G2/M Cell Cycle Arrest Tubulin->G2M Apoptosis Apoptosis Induction Kinases->Apoptosis Angiogenesis Anti-Angiogenesis Kinases->Angiogenesis HSP90->Apoptosis G2M->Apoptosis

Caption: Potential mechanisms of action for isoxazole derivatives.

Suggested Follow-up Assays:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compounds induce arrest at a specific phase of the cell cycle (e.g., G2/M arrest is common for tubulin inhibitors).

  • Apoptosis Assays: Employ Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blotting: Probe for key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) to confirm the apoptotic pathway.

  • Tubulin Polymerization Assay: A cell-free biochemical assay to directly measure the effect of the compound on the polymerization of purified tubulin.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ES Food & Agroforestry. Available at: [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available at: [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Available at: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Taylor & Francis Online. Available at: [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). PMC - NIH. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. Available at: [Link]

Sources

Application Note: High-Throughput Screening for Novel Covalent Inhibitors of Cysteine Proteases Using Isoxazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This guide provides a comprehensive framework for the design and implementation of high-throughput screening (HTS) assays to identify novel, covalent inhibitors targeting cysteine proteases, utilizing the unique reactivity of the isoxazole carbaldehyde scaffold. Covalent inhibition offers distinct advantages in drug discovery, including enhanced potency and prolonged duration of action.[1] Isoxazole carbaldehydes represent a promising class of electrophilic compounds capable of forming stable covalent bonds with the nucleophilic cysteine residue in the active site of these proteases. We present two detailed, field-proven protocols: a fluorescence intensity-based primary assay for rapid screening of large compound libraries and an orthogonal AlphaLISA-based target engagement assay for hit confirmation and characterization. This dual-assay strategy ensures a robust and reliable workflow, minimizing false positives and accelerating the identification of high-quality lead compounds.

Introduction: The Rationale for Targeting Cysteine Proteases with Isoxazole Carbaldehydes

Cysteine proteases are a large family of enzymes that play critical roles in a multitude of physiological and pathophysiological processes, including protein turnover, immune response, and viral replication. Their dysregulation is implicated in diseases ranging from cancer to neurodegenerative disorders and infectious diseases, making them compelling targets for therapeutic intervention.[2]

The Covalent Advantage: Covalent inhibitors form a stable chemical bond with their target protein, which can lead to complete and sustained inhibition.[1] This contrasts with non-covalent inhibitors, which rely on reversible binding equilibria. The benefits of a covalent mechanism include:

  • Increased Potency and Efficacy: Irreversible binding can achieve a level of target inactivation that is difficult to attain with reversible inhibitors, often at lower concentrations.[1]

  • Prolonged Pharmacodynamic Effect: The duration of action is dependent on the turnover rate of the target protein rather than the pharmacokinetic profile of the drug.

  • Overcoming Resistance: Covalent binding can be effective against targets where high ligand concentrations are difficult to achieve or where mutations might weaken reversible binding.

The Isoxazole Carbaldehyde Scaffold: The isoxazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and valued for its ability to participate in hydrogen bonding and serve as a stable bioisostere.[3] The addition of a carbaldehyde (aldehyde) group transforms this scaffold into a targeted electrophile. The aldehyde is reactive toward potent nucleophiles, such as the thiol group of a cysteine residue, making it an ideal "warhead" for designing covalent inhibitors against cysteine proteases.

This application note details a robust HTS workflow to effectively screen for and validate such inhibitors.[4][5]

Assay Principle and Mechanism

The screening strategy is predicated on the covalent reaction between the isoxazole carbaldehyde and the catalytic cysteine residue of the target protease.

Mechanism of Covalent Modification: The primary interaction involves the nucleophilic attack of the deprotonated cysteine thiol on the electrophilic carbon of the aldehyde. This reaction proceeds through a reversible Schiff base intermediate, which can then undergo further intramolecular reactions, potentially involving the isoxazole ring, to form a stable, irreversible covalent adduct. This modification effectively and permanently blocks the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme_Cys Enzyme-Cys-SH (Nucleophile) Adduct Enzyme-Cys-S-CH(OH)-Isoxazole (Stable Covalent Complex) Enzyme_Cys->Adduct Nucleophilic Attack Inhibitor Isoxazole-CHO (Electrophile) Inhibitor->Adduct

Caption: Covalent inhibition of a cysteine protease by an isoxazole carbaldehyde.

Screening Workflow: Our proposed workflow employs a two-stage process to maximize efficiency and confidence in hit identification.

  • Primary HTS: A fluorescence intensity (FI) assay is used to rapidly screen a large library of compounds. Active covalent inhibitors will prevent the enzyme from cleaving a fluorogenic substrate, resulting in a low fluorescence signal.

  • Hit Confirmation & Orthogonal Assay: Hits from the primary screen are confirmed through dose-response analysis and then validated using an orthogonal AlphaLISA target engagement assay. This assay directly measures the binding of the inhibitor to the target protein, confirming that the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference).

Protocol 1: Primary HTS - Fluorescence-Based Protease Inhibition Assay

This protocol is designed for a 384-well format and measures the inhibition of a model cysteine protease (e.g., Cathepsin L) using a fluorogenic substrate.[6]

3.1. Materials and Reagents

  • Enzyme: Recombinant Human Cathepsin L (or other target cysteine protease)

  • Substrate: Z-Phe-Arg-AMC [7-amino-4-methylcoumarin] or similar appropriate fluorogenic substrate.[7]

  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0.

  • Compounds: Isoxazole carbaldehyde library dissolved in 100% DMSO.

  • Plates: Black, low-volume, 384-well assay plates.

  • Instruments: Automated liquid handler, plate reader with fluorescence intensity capability (Excitation: ~360 nm, Emission: ~460 nm).

3.2. Step-by-Step Protocol

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of the 384-well assay plate. For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Enzyme Addition: Prepare the enzyme solution in cold assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a 1 nM final concentration). Add 10 µL of this solution to each well.

  • Inhibitor Incubation: Seal the plates and incubate for 30 minutes at room temperature. This pre-incubation step allows the covalent inhibitors to react with the enzyme.

  • Reaction Initiation: Prepare the substrate solution in assay buffer to a 2X final concentration (e.g., 20 µM for a 10 µM final concentration). Add 10 µL of the substrate solution to all wells to start the enzymatic reaction. The final assay volume is 20 µL.

  • Kinetic Read: Immediately place the plate in a pre-warmed (30°C) plate reader. Measure the fluorescence intensity every 60 seconds for 20 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

3.3. Assay Quality Control

The robustness of the HTS assay is evaluated using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[8][9][10]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the control reaction rates.

Parameter Description Acceptance Criterion
Z'-Factor Measures the statistical separation of positive and negative controls.Z' > 0.5 indicates an excellent assay for HTS.[8][9][11]
Signal-to-Background Ratio of the mean signal of the negative control to the positive control.S/B > 5 is generally desirable.
DMSO Tolerance The final concentration of DMSO should not significantly affect enzyme activity.Typically ≤ 0.5%

Protocol 2: Orthogonal Hit Confirmation - AlphaLISA Target Engagement Assay

This protocol confirms that "hit" compounds physically engage the target protein. It is a competitive, bead-based proximity assay.[12][13]

4.1. Assay Principle

A biotinylated small molecule probe that covalently binds to the active site cysteine is used. When this probe binds to the streptavidin-coated Donor beads and the target protein (which is captured by an antibody on the Acceptor beads), a strong AlphaLISA signal is generated. A hit compound from the primary screen will compete with the probe for binding to the cysteine residue, preventing the bead proximity and causing a decrease in the signal.[14]

G cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: With Isoxazole Inhibitor Donor_A Donor Bead (Streptavidin) Probe_A Biotin-Covalent Probe Donor_A->Probe_A binds Acceptor_A Acceptor Bead (Anti-Target Ab) Target_A Target Protein Probe_A->Target_A covalently binds Signal_A High AlphaLISA Signal Probe_A->Signal_A Proximity Target_A->Acceptor_A captured by Donor_B Donor Bead (Streptavidin) Probe_B Biotin-Covalent Probe Donor_B->Probe_B binds Acceptor_B Acceptor Bead (Anti-Target Ab) Signal_B Low AlphaLISA Signal Probe_B->Signal_B No Proximity Target_B Target Protein Target_B->Acceptor_B captured by Inhibitor_B Isoxazole Hit Inhibitor_B->Target_B covalently binds (blocks site)

Caption: Principle of the competitive AlphaLISA target engagement assay.

4.2. Materials and Reagents

  • Target Protein: Recombinant Human Cathepsin L.

  • Probe: Biotinylated covalent probe (e.g., Biotin-Phe-Arg-vinyl sulfone).

  • Beads: Streptavidin-coated Donor Beads and anti-target antibody-conjugated Acceptor Beads.

  • Assay Buffer: AlphaLISA Immunoassay Buffer.

  • Compounds: Confirmed hits from primary screen, prepared in dose-response concentrations in DMSO.

  • Plates: White, 384-well ProxiPlates.

  • Instrument: Plate reader with AlphaLISA detection capability.

4.3. Step-by-Step Protocol

  • Reagent Preparation: Prepare solutions of the target protein, hit compounds (at 4X final concentration), and the biotinylated probe in assay buffer.

  • Compound & Protein Incubation:

    • Add 5 µL of 4X hit compound solution to the wells.

    • Add 5 µL of 4X target protein solution.

    • Seal and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the target.

  • Probe Addition: Add 5 µL of 4X biotinylated probe solution. Incubate for another 30 minutes.

  • Bead Addition:

    • Prepare a 2X mixture of Donor and Acceptor beads in assay buffer (protect from light).

    • Add 10 µL of the bead mixture to all wells. Final volume is 25 µL.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the probe binding.

Conclusion

The combination of a high-throughput fluorescence-based primary screen and a specific, orthogonal AlphaLISA target engagement assay provides a powerful and reliable strategy for the discovery of novel covalent inhibitors based on the isoxazole carbaldehyde scaffold. This workflow is designed to be robust, scalable, and efficient, enabling researchers to quickly identify and validate promising lead candidates for drug development programs targeting cysteine proteases. The principles and protocols outlined here serve as a foundational guide that can be adapted to various specific cysteine protease targets.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Sui, Y., & Wu, Z. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(18), 2559–2565. [Link]

  • Fricke, N., et al. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • Unchained Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Zhang, Z. Y. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]

  • Oreate AI. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. [Link]

  • Carson, I. J., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-144. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PubMed Central. [Link]

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. [Link]

  • National Center for Biotechnology Information. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. PubMed Central. [Link]

  • van der Hoorn, R. A. L., et al. (2016). Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination. Plant Physiology, 171(1), 12–25. [Link]

  • Shapiro, A. B. (2018). How to design a functional assay for a cysteine protease? ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols for the Knoevenagel Condensation with Isoxazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoxazole Scaffolds in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that serves as a cornerstone in synthetic organic chemistry for creating α,β-unsaturated compounds.[2] This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is particularly valuable for the functionalization of heterocyclic systems like isoxazole.[3][4]

This application note provides a detailed experimental protocol for the Knoevenagel condensation of isoxazole-5-carbaldehydes. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction conditions, and present a step-by-step guide for researchers, scientists, and drug development professionals aiming to synthesize novel isoxazole-based derivatives.

Mechanistic Insights: The Role of the Catalyst and Reaction Intermediates

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[5][6] Piperidine is a commonly employed and highly effective catalyst for this transformation.[7] The reaction proceeds through a series of well-defined steps:

  • Formation of the Enolate: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound to generate a resonance-stabilized enolate.[8][9]

  • Formation of the Iminium Ion: Concurrently, the amine catalyst reacts with the carbonyl group of the isoxazole-5-carbaldehyde to form an iminium ion. This step increases the electrophilicity of the carbonyl carbon.[10][11]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic iminium ion to form a tetrahedral intermediate.[8][12]

  • Elimination and Catalyst Regeneration: The intermediate undergoes elimination of water and the amine catalyst to afford the final α,β-unsaturated product. The catalyst is regenerated in this step, allowing it to participate in further reaction cycles.[11]

The use of a weak base is crucial; a strong base could lead to self-condensation of the aldehyde or other undesired side reactions.[13]

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the Knoevenagel condensation of isoxazole-5-carbaldehydes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Isoxazole-5-carbaldehyde, Active Methylene Compound, Solvent, and Catalyst stir Stir at appropriate temperature reagents->stir monitor Monitor reaction by TLC stir->monitor cool Cool reaction mixture monitor->cool Reaction Complete precipitate Induce precipitation (if necessary) cool->precipitate filter Filter and wash solid precipitate->filter recrystallize Recrystallize or perform column chromatography filter->recrystallize characterize Characterize final product recrystallize->characterize

Caption: General experimental workflow for the Knoevenagel condensation.

Detailed Step-by-Step Protocol: Piperidine-Catalyzed Condensation in Ethanol

This protocol describes a general procedure for the reaction of an isoxazole-5-carbaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, using piperidine as a catalyst in ethanol.

Materials:

  • Isoxazole-5-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0-1.2 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the isoxazole-5-carbaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents) dropwise.

  • Reaction Conditions: The reaction can often proceed at room temperature, but gentle heating (50-60 °C) can accelerate the reaction rate.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

  • Work-up:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual starting materials and catalyst.[14]

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator to induce crystallization or precipitation.[14]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[14]

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Key Reaction Parameters and Optimization

The success of the Knoevenagel condensation is dependent on several key parameters. The following table summarizes these variables and provides insights for optimization.

ParameterRecommended ChoicesRationale and Expert Insights
Active Methylene Compound Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate, AcetylacetoneThe reactivity of the active methylene compound is influenced by the electron-withdrawing nature of the flanking groups. Malononitrile is generally more reactive than ethyl cyanoacetate, which in turn is more reactive than diethyl malonate.[15]
Catalyst Piperidine, Pyrrolidine, Triethylamine (Et₃N), 1,4-diazabicyclo[2.2.2]octane (DABCO), Ammonium AcetatePiperidine is a highly effective and commonly used catalyst.[5][10][11] For more sensitive substrates or to explore greener alternatives, other bases like DABCO or even heterogeneous catalysts can be employed.[16][17]
Solvent Ethanol, Methanol, Toluene, Water, Dichloromethane, Dimethylformamide (DMF), Solvent-freeEthanol and methanol are common choices due to their ability to dissolve the reactants and the catalyst. Toluene can be used with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[7][14] Water-based and solvent-free conditions are also being explored as greener alternatives.[18][19][20]
Temperature Room Temperature to RefluxMany Knoevenagel condensations proceed efficiently at room temperature.[4] However, for less reactive substrates, heating may be necessary. Microwave irradiation has also been shown to significantly accelerate the reaction.[21][22]

Visualization of the Reaction Mechanism

The following diagram illustrates the piperidine-catalyzed Knoevenagel condensation mechanism.

G aldehyde Isoxazole-5-carbaldehyde iminium Iminium Ion aldehyde->iminium + Piperidine active_methylene Active Methylene Compound (Z-CH2-Z') enolate Enolate active_methylene->enolate + Piperidine piperidine Piperidine (Catalyst) piperidine->iminium piperidine->enolate intermediate Tetrahedral Intermediate iminium->intermediate + Enolate enolate->intermediate product α,β-Unsaturated Product intermediate->product - H2O - Piperidine

Caption: Mechanism of piperidine-catalyzed Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of isoxazole-5-carbaldehydes is a highly effective method for the synthesis of novel, potentially bioactive molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse library of isoxazole derivatives for further investigation in drug discovery and development programs. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important synthetic transformation.

References

  • Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B, 121(20). Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (n.d.). Semantic Scholar. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ACS Publications. Available at: [Link]

  • Facile Synthesis of Isoxazole 4- and 5-Carbaldehydes and Their Conversion to Isoxazolyl-1,4-Dihydropyridines. (2003). Organic Preparations and Procedures International, 35(5), 513-518. Available at: [Link]

  • Knoevenagel Condensation. (2021). J&K Scientific LLC. Available at: [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]

  • Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. (1997). Synthetic Communications, 27(4), 607-611. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). International Journal of Organic Chemistry. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Reaction Chemistry & Engineering. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2014). RSC Advances. Available at: [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. Available at: [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. Available at: [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]

  • An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst. (2017). Semantic Scholar. Available at: [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Available at: [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025). YouTube. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. Available at: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Available at: [Link]

  • Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate. Available at: [Link]

  • Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent. (2020). ResearchGate. Available at: [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2025). ResearchGate. Available at: [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (2015). ResearchGate. Available at: [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate. Available at: [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023). ACG Publications. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Available at: [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. (n.d.). JOCPR. Available at: [Link]

  • One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. (2016). RSC Advances. Available at: [Link]

  • Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. (2019). ResearchGate. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI. Available at: [Link]

  • A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2006). ResearchGate. Available at: [Link]

  • Synthesis of highly functionalized 3,4,5‐isoxazoles via a Knoevenagel... (n.d.). ResearchGate. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Available at: [Link]

Sources

In vitro testing methods for 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the in vitro evaluation of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde derivatives, designed for researchers, scientists, and drug development professionals. This document provides a strategic framework and detailed protocols for assessing the biological activity of this novel chemical series.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[1][2][3] Derivatives incorporating the isoxazole moiety have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5] The fusion of this versatile heterocycle with a 3-Benzodioxol-5-YL group, another pharmacologically relevant motif found in various natural and synthetic bioactive molecules, presents a compelling strategy for the development of novel therapeutic agents.[6]

This guide outlines a systematic in vitro testing cascade for 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde derivatives, designed to comprehensively characterize their biological profile from initial cytotoxicity screening to target engagement and mechanism of action elucidation.

Part 1: Foundational Screening: Assessing Cellular Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational screen helps identify compounds with cytotoxic or cytostatic activity and establishes a dose-response relationship, which is crucial for designing all subsequent experiments.[7][8][9] The MTT and XTT assays are robust, colorimetric methods widely used for this purpose, relying on the metabolic activity of living cells as a proxy for viability.[10][11][12][13]

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts.[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced to a purple, insoluble formazan product.[10][12] A solubilization step is required to dissolve the formazan crystals before measuring absorbance.[11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step, making it particularly suitable for high-throughput screening.[10][11][14]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Measurement (MTT/XTT) cluster_3 Data Analysis A 1. Culture selected cancer cell lines B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of isoxazole derivatives D->E F 6. Add compounds to wells (including vehicle control) E->F G 7. Incubate for 24-72h F->G H 8. Add MTT or XTT reagent to each well G->H I 9. Incubate for 2-4h H->I J 10. If MTT, add solubilization buffer (e.g., DMSO, SDS) I->J K 11. Read absorbance on a microplate reader J->K L 12. Calculate percent viability vs. control K->L M 13. Plot dose-response curve L->M N 14. Determine IC50 value M->N

Caption: Workflow for MTT/XTT Cytotoxicity Assays.

Protocol 1: XTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Target cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde derivatives (dissolved in DMSO)

  • XTT labeling reagent and electron coupling reagent (commercially available kits are recommended)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the isoxazole derivatives in culture medium. Start with a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions.

    • Aspirate the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron coupling reagent).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, protecting it from light.

    • Gently shake the plate and measure the absorbance at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1A54948[Value]
Derivative 2A54948[Value]
Derivative 1MCF-748[Value]
Derivative 2MCF-748[Value]

Part 2: Target Engagement Confirmation: The Cellular Thermal Shift Assay (CETSA)

After identifying active compounds, it is critical to confirm that they directly bind to their intended protein target within the complex environment of a living cell.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[17][18][19]

Principle of CETSA

When a protein is heated, it unfolds and aggregates.[16] The binding of a ligand, such as one of the isoxazole derivatives, often stabilizes the protein's structure, increasing the temperature required to denature it.[16][18] This "thermal shift" can be detected by heating cell lysates or intact cells treated with the compound to a range of temperatures, separating the soluble (folded) protein from the precipitated (unfolded) protein, and quantifying the amount of soluble target protein remaining at each temperature.[15]

Experimental Workflow: CETSA

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis A 1. Culture cells to high density B 2. Treat cells with compound or vehicle control A->B C 3. Incubate to allow target binding B->C D 4. Aliquot cell suspension into PCR tubes C->D E 5. Heat aliquots to a range of temperatures (e.g., 37-70°C) D->E F 6. Cool samples to room temperature E->F G 7. Lyse cells (e.g., freeze-thaw cycles) F->G H 8. Centrifuge to pellet aggregated proteins G->H I 9. Collect supernatant (soluble protein fraction) H->I J 10. Quantify target protein via Western Blot or ELISA I->J K 11. Plot % soluble protein vs. temperature J->K L 12. Compare curves to identify thermal shift K->L

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA with Western Blot Detection

Materials:

  • Cells expressing the target protein

  • Isoxazole derivative and vehicle control (DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Reagents and equipment for Western Blotting (lysis buffer, SDS-PAGE gels, transfer apparatus, membranes, primary and secondary antibodies, ECL substrate)[20][21]

Procedure:

  • Cell Treatment:

    • Grow cells to 80-90% confluency.

    • Treat the cells with the isoxazole derivative at a fixed concentration (e.g., 10x IC₅₀) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors to a high concentration.

    • Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include a 37°C control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western Blotting using a primary antibody specific to the target protein.[22][23] A loading control (e.g., GAPDH) should also be probed.

    • Develop the blot using an ECL substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the treated and control samples.

    • Normalize the intensity of each band to the 37°C control for that series.

    • Plot the normalized soluble protein fraction against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Part 3: Probing the Mechanism of Action (MOA)

Identifying a compound's impact on cellular signaling pathways is key to understanding its mechanism of action.[24] For compounds with anticancer potential, two frequently dysregulated pathways are PI3K/Akt/mTOR and NF-κB.[25][26][27][28] Western blotting is the gold-standard technique to measure changes in the expression and phosphorylation status of key proteins within these cascades.[20]

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[25][26][29] Its hyperactivation is a common feature in many cancers.[30] Inhibition of this pathway can be assessed by measuring the phosphorylation of key downstream effectors like Akt.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Isoxazole Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

The NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival.[31] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, the IKK complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription.[31]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activates pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB Complex (Inactive) Proteasome Proteasome pIkB->Proteasome Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates Inhibitor Isoxazole Derivative Inhibitor->IKK

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic scaffold. As your dedicated scientific resource, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis of substituted isoxazoles, while well-established, presents common challenges that can impact yield, purity, and scalability. This guide consolidates field-proven insights and literature-backed methodologies to help you navigate these challenges successfully.

The primary synthetic route involves two key transformations:

  • 1,3-Dipolar Cycloaddition: Formation of the 3-(1,3-benzodioxol-5-yl)isoxazole core via the reaction of a nitrile oxide (generated in situ from 1,3-benzodioxole-5-carbaldehyde oxime) with a suitable alkyne.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position of the isoxazole ring.

This guide is structured as a series of questions you might encounter during your work, providing direct, actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Issue 1: Low Yield in Isoxazole Ring Formation

Question: My yield for the 3-(1,3-benzodioxol-5-yl)isoxazole intermediate is consistently below 40%. What are the likely causes and how can I improve it?

Answer: Low yield in the 1,3-dipolar cycloaddition step is a frequent issue, typically stemming from the stability and reactivity of the nitrile oxide intermediate.[1] Here are the primary factors to investigate:

  • Inefficient Nitrile Oxide Generation: The conversion of the aldoxime (1,3-benzodioxole-5-carbaldehyde oxime) to the corresponding nitrile oxide is the critical first step. Incomplete conversion means less dipole is available for the cycloaddition.

    • Solution: Ensure your oxidizing agent is fresh and used in the correct stoichiometry. Common agents for this in situ generation include N-Chlorosuccinimide (NCS) or Chloramine-T.[1][2] An alternative green protocol using NaCl/Oxone has also shown high efficiency and may be worth exploring.[1]

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerizing to form stable furoxans (1,2,5-oxadiazole-2-oxides), a major competing side reaction that sequesters your intermediate.[1][3]

    • Solution: The key is to "trap" the nitrile oxide with the alkyne dipolarophile as soon as it is formed. Generate the nitrile oxide in situ in the presence of the alkyne. A slow addition of the oxidizing agent (e.g., a solution of NCS) to the mixture of the aldoxime and alkyne can significantly minimize dimerization by keeping the instantaneous concentration of the nitrile oxide low.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the reaction rate and pathway.

    • Solution: Systematically screen reaction parameters. The polarity of the solvent can affect both the rate of nitrile oxide formation and the cycloaddition itself.[3] Common solvents include THF, CH2Cl2, and EtOH. The presence of a non-nucleophilic base (like triethylamine) is often required to neutralize the HCl generated when using NCS.

Experimental Workflow: 1,3-Dipolar Cycloaddition

G cluster_0 Step 1: Isoxazole Core Synthesis A 1. Combine Aldoxime & Alkyne (e.g., 1,3-Benzodioxole-5-carbaldehyde oxime + Ethynyltrimethylsilane) in an appropriate solvent (e.g., THF). B 2. Add Base (e.g., Triethylamine). A->B C 3. Slow, Dropwise Addition of Oxidant (e.g., N-Chlorosuccinimide in THF) at 0°C to RT. B->C D 4. Reaction Monitoring Monitor consumption of starting material via TLC. C->D E 5. Aqueous Workup & Extraction Quench reaction, extract with organic solvent, wash, and dry. D->E F 6. Purification Purify crude product via column chromatography (Silica gel). E->F G Product: 3-(1,3-Benzodioxol-5-yl)-5-(trimethylsilyl)isoxazole F->G

Caption: Workflow for the 1,3-dipolar cycloaddition step.

Issue 2: Low Yield during Vilsmeier-Haack Formylation

Question: I have successfully synthesized the isoxazole core, but the subsequent formylation to add the aldehyde at the C5-position is inefficient. What can I do?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success on a heterocyclic ring like isoxazole depends heavily on the ring's electron density and the reaction conditions.[4][5]

  • Incorrect Reagent Stoichiometry: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl3) and a formamide (typically DMF). The molar ratio of this reagent to your isoxazole substrate is critical.

    • Solution: A common starting point is using 1.5 to 3.0 equivalents of the Vilsmeier reagent. For a potentially less reactive substrate, you may need to increase this excess. However, be cautious, as a large excess can sometimes lead to side reactions.[6]

  • Suboptimal Temperature Control: This reaction is highly sensitive to temperature. The optimal temperature depends on the reactivity of your specific isoxazole substrate.

    • Solution: The typical temperature range is between 0 °C and 80 °C.[4][6] It is advisable to form the Vilsmeier reagent at a low temperature (0 °C), add your substrate, and then slowly warm the reaction while monitoring its progress by TLC. If no reaction occurs at room temperature, gradually increase the heat.

  • Premature Quenching: The intermediate formed after the electrophilic attack is an iminium salt, which must be hydrolyzed during aqueous workup to yield the final aldehyde. Quenching the reaction before it has gone to completion is a common source of low yield.

    • Solution: Always monitor the reaction by TLC to ensure the starting material has been fully consumed before proceeding with the aqueous workup (typically pouring the reaction mixture onto ice water).[6]

Table 1: Optimization Parameters for Key Synthetic Steps
StepParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Cycloaddition Oxidant AdditionAdded all at onceSlow, dropwise additionMinimizes nitrile oxide dimerization by maintaining low concentration.[3]
Temperature50 °C0 °C to Room TempHigher temperatures can accelerate decomposition and dimerization of the nitrile oxide.
Formylation Vilsmeier Reagent1.1 equivalents2.0 - 3.0 equivalentsEnsures complete conversion of the substrate, especially if it is not highly activated.[6]
TemperatureRoom Temperature only0 °C, then gradual heating to 60-80 °CAllows for controlled reaction initiation and pushes less reactive substrates to completion.[4]
Issue 3: Difficulty in Product Purification

Question: My final product is difficult to purify. I see multiple spots on TLC, and column chromatography gives poor separation.

Answer: Purification challenges are often a direct result of side reactions that were not adequately controlled.

  • Furoxan Dimer: If you have significant furoxan byproduct from the cycloaddition step, it can be difficult to separate from your desired isoxazole due to similar polarities.

    • Solution: The best approach is preventative. Optimize the cycloaddition to minimize dimer formation (see Issue 1). If it is already present, careful selection of the mobile phase for column chromatography is essential. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) may be effective.

  • Unreacted Starting Material: Incomplete formylation will leave you with the isoxazole core, which may co-elute with the aldehyde product.

    • Solution: Drive the formylation reaction to completion using the optimization strategies in Issue 2. If separation is still difficult, consider techniques like preparative TLC or HPLC for small-scale purification.

  • Charring/Decomposition: The Vilsmeier-Haack reaction can sometimes lead to decomposition, especially with prolonged heating, resulting in a complex mixture.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. Once the starting material is consumed, proceed to workup promptly.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for generating the nitrile oxide from 1,3-benzodioxole-5-carbaldehyde oxime? The in situ oxidation of the aldoxime is the most common and practical method, as it avoids the isolation of the unstable nitrile oxide.[7] The use of N-Chlorosuccinimide (NCS) in the presence of a base like triethylamine is a widely cited and reliable method that generates the nitrile oxide under mild conditions.[2]

Q2: Are there alternative, potentially higher-yielding, methods to the Vilsmeier-Haack reaction for introducing the 5-carbaldehyde group? Yes, while the Vilsmeier-Haack reaction is a classic choice, other methods exist. One alternative is the metalation of the C5 position of the isoxazole ring with a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic formylating agent like DMF. This approach can offer high regioselectivity but requires strictly anhydrous conditions and careful temperature control.

Q3: How can I confirm that my final product is indeed 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde and not another regioisomer? Structural confirmation is best achieved using a combination of spectroscopic techniques.

  • ¹H NMR: You should observe a characteristic singlet for the aldehyde proton (-CHO) typically downfield (δ 9-10 ppm). You will also see signals for the benzodioxole protons and the isoxazole C4-proton.

  • ¹³C NMR: The aldehyde carbon will appear as a distinct signal around δ 180-190 ppm.

  • Mass Spectrometry: This will confirm the molecular weight of the final product. For definitive confirmation of regiochemistry, 2D NMR experiments like NOESY or HMBC can establish through-space or through-bond correlations between the protons on the benzodioxole ring and the isoxazole ring.

Q4: What are the critical safety precautions for this synthesis?

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water, releasing HCl gas.

  • N-Chlorosuccinimide (NCS): NCS is an irritant and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Solvents: Use appropriate ventilation (fume hood) when working with volatile organic solvents like THF, CH2Cl2, and DMF.

Overall Synthetic Pathway

G A 1,3-Benzodioxole- 5-carbaldehyde (Piperonal) B 1,3-Benzodioxole- 5-carbaldehyde Oxime A->B NH2OH·HCl C 3-(1,3-Benzodioxol-5-yl)isoxazole B->C 1. Alkyne 2. NCS / Base (1,3-Dipolar Cycloaddition) D 3-(1,3-Benzodioxol-5-yl)isoxazole- 5-carbaldehyde C->D POCl3 / DMF (Vilsmeier-Haack)

Caption: High-level overview of the synthetic route.

References
  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Perez, et al. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.
  • ACS Publications. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction.
  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • Springer. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Benchchem. Technical Support Center: Vilsmeier-Haack Formylation of Benzoxazoles.

Sources

Technical Support Center: Purification of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. The unique structure of this molecule, featuring a moderately polar isoxazole core, a reactive aldehyde group, and the benzodioxole moiety, presents specific challenges that require a nuanced approach to achieve high purity. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to resolve common purification issues effectively.

Frequently Asked Questions (FAQs)

Q1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: Impurities in the synthesis of isoxazole derivatives often include unreacted starting materials, byproducts, and regioisomers with similar polarities.[1] For this specific molecule, the most common impurities are typically:

  • Starting Materials: Depending on your synthetic route, this could be a chalcone precursor or the initial benzodioxole-containing starting material.[1]

  • Oxidized Product: The aldehyde group is susceptible to air oxidation, converting it to the corresponding carboxylic acid (3-Benzodioxol-5-YL-isoxazole-5-carboxylic acid). This impurity will be significantly more polar and may streak on a TLC plate.

  • Byproducts: The synthesis of isoxazoles can sometimes generate byproducts like furoxans.[1]

  • Reaction Intermediates: Incomplete cyclization or other side reactions can lead to various intermediates.

Q2: My compound appears to be decomposing or streaking badly during silica gel column chromatography. What is causing this?

A2: This is a common issue when purifying aldehydes on silica gel. The root cause is the acidic nature of standard silica gel.[2] The aldehyde functionality can undergo several undesirable reactions:

  • Acetal Formation: If you are using an alcohol (like methanol or ethanol) in your solvent system, the acidic silica can catalyze the formation of a hemiacetal or acetal, leading to streaking and difficulty in isolating the pure aldehyde.[2]

  • Degradation: The isoxazole ring itself can be sensitive to certain conditions, and prolonged contact with acidic stationary phases can sometimes lead to decomposition.[1]

To mitigate this, you can deactivate the silica by adding a small amount of a base, like triethylamine (~0.5-1%), to your eluent.[2] Alternatively, switching to a more neutral stationary phase like alumina can be effective.[3]

Q3: I am struggling to separate my desired product from an impurity with a very similar Rf value. What are my options?

A3: This is a classic purification challenge. When standard chromatography fails, consider these strategies:

  • Optimize Chromatography: Systematically screen different solvent systems.[1] If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different selectivities, such as dichloromethane/methanol or toluene/acetone.

  • Attempt Recrystallization: If your product is a solid, recrystallization can be an exceptionally effective method for removing small amounts of impurities.[1] Experiment with various solvents, such as ethanol, isopropanol, or mixtures like ethanol/water, to find a system where your product has high solubility when hot and low solubility when cold.[4][5]

  • Chemical Derivatization: For stubborn non-aldehyde impurities, you can selectively convert the aldehyde into a water-soluble bisulfite adduct. This allows you to wash away the organic-soluble impurities before regenerating the pure aldehyde.[6][7] This powerful technique is detailed in Protocol 3.

Q4: Is recrystallization a viable primary purification method for this compound?

A4: Yes, if the crude product is obtained as a solid and is of reasonable initial purity (>85-90%), recrystallization is an excellent and scalable choice.[1][5] It is often more efficient than chromatography for removing minor impurities. The key is to perform a proper solvent screen to identify the ideal solvent or solvent pair. Ethanol is a common and effective solvent for many isoxazole derivatives.[5][8]

Troubleshooting Guide

This guide addresses common symptoms encountered during purification and provides actionable solutions.

Symptom Observed Potential Cause(s) Recommended Action(s)
Low or No Recovery from Silica Column 1. Compound is irreversibly adsorbed onto the acidic silica. 2. Decomposition on the column.[1]1. Deactivate the silica gel by preparing your eluent with 0.5-1% triethylamine.[2] 2. Switch to a neutral or basic alumina stationary phase.[3] 3. Run the column more quickly to minimize contact time.
Product Elutes as a Broad Streak, Not a Tight Band 1. Interaction with acidic silica sites. 2. Formation of hemiacetals with alcohol solvents.[2] 3. Column is overloaded with crude material.1. Add triethylamine to the eluent. 2. Avoid alcohol-based eluents if possible; try DCM/acetone or ethyl acetate/hexane systems first. 3. Reduce the amount of material loaded onto the column.
A New, More Polar Spot Appears on TLC After Column The aldehyde is oxidizing to a carboxylic acid on the column.1. Use fresh, high-quality solvents for chromatography. 2. Minimize the time the compound spends in solution and on the column. 3. Consider running the purification under an inert atmosphere (e.g., nitrogen).
Crystals Do Not Form During Recrystallization Attempt 1. The solution is not supersaturated (too much solvent used). 2. The solution has not been cooled sufficiently.[4] 3. The compound may have oiled out instead of crystallizing.1. Slowly evaporate some of the solvent to increase concentration. 2. Cool the flask in an ice bath or refrigerate for an extended period.[4] 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] 4. If it oils out, redissolve by warming and cool much more slowly.

Experimental Workflows and Protocols

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for approaching the purification of your crude product.

G cluster_start Initial Assessment cluster_purification Purification Path cluster_end Final Analysis Start Crude Product TLC_NMR Analyze Purity (TLC, ¹H NMR) Start->TLC_NMR Is_Solid Is it a solid? TLC_NMR->Is_Solid Impure Bisulfite Consider Bisulfite Adduct (Protocol 3 for high impurity load) TLC_NMR->Bisulfite Very Impure Recrystallize Attempt Recrystallization (Protocol 2) Is_Solid->Recrystallize Yes Column Perform Column Chromatography (Protocol 1) Is_Solid->Column No / Oily Recrystallize->Column Fails Check_Purity Check Final Purity Recrystallize->Check_Purity Success Column->Check_Purity Bisulfite->Column Check_Purity->Column End Pure Product Check_Purity->End >95% Pure

Caption: Decision workflow for purifying the target compound.

Protocol 1: Column Chromatography (Silica Gel)

This is the most common method for purifying isoxazole derivatives.[1] This protocol includes modifications to handle the sensitive aldehyde group.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.25-0.35.

    • Starting Point: Begin with a 30% Ethyl Acetate in Hexane mixture.

    • If Too Polar (Low Rf): Increase the polarity (e.g., 40-50% Ethyl Acetate).

    • If Non-Polar (High Rf): Decrease the polarity (e.g., 10-20% Ethyl Acetate).

    • For Streaking: Prepare your chosen eluent with an additional 0.5% triethylamine (TEA).

  • Column Packing:

    • Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into your column and allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Begin eluting with a low-polarity solvent mixture and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This method is ideal for purifying solid material and can yield very high purity.[5]

  • Solvent Screening (Small Scale):

    • Place a small amount of your crude solid (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • Heat the tubes that do not dissolve the solid at room temperature. An ideal solvent will dissolve your compound completely when hot but show poor solubility when cold.

    • If a single solvent isn't ideal, try a solvent/anti-solvent pair (e.g., dissolve in hot ethanol, then add water dropwise until cloudy).

  • Main Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask helps slow cooling and promotes the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[4]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.[4]

    • Dry the crystals under vacuum to obtain the pure product.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This classic technique is highly selective for aldehydes and is excellent for removing non-aldehyde impurities.[6][7]

  • Adduct Formation:

    • Dissolve the crude mixture in a suitable solvent like methanol or ethanol (e.g., 5-10 mL).[6]

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Add the saturated NaHSO₃ solution to the crude mixture solution and stir vigorously at room temperature. A white precipitate of the aldehyde-bisulfite adduct should form. Continue stirring for 1-2 hours.[3]

  • Isolation of the Adduct and Removal of Impurities:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid adduct thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-aldehyde impurities. The impurities will be washed away, leaving the pure adduct on the filter paper.

  • Regeneration of the Pure Aldehyde:

    • Transfer the washed adduct solid to a clean flask.

    • Add an organic solvent (e.g., ethyl acetate) and an equal volume of an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][7]

    • Stir the two-phase mixture vigorously. The adduct will decompose, releasing the pure aldehyde into the organic layer. You may observe gas evolution (CO₂) if using bicarbonate.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the purified 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde.

Troubleshooting Purification: A Logical Flowchart

G cluster_problem Problem Identification cluster_solutions_col Column Solutions cluster_solutions_recrys Recrystallization Solutions Start Purification Issue Encountered Is_Column Issue with Column Chromatography? Start->Is_Column Is_Recrys Issue with Recrystallization? Is_Column->Is_Recrys No Decomposition Decomposition or Streaking? Is_Column->Decomposition Yes No_Crystals No Crystals Forming? Is_Recrys->No_Crystals Yes Add_TEA Add 0.5% Triethylamine to Eluent Decomposition->Add_TEA Yes Poor_Sep Poor Separation? Decomposition->Poor_Sep No Use_Alumina Switch to Alumina Stationary Phase Add_TEA->Use_Alumina Still an Issue Change_Solvent Change Solvent System (e.g., DCM/MeOH) Poor_Sep->Change_Solvent Yes Try_Other Try Alternative Method (Recrystallization or Bisulfite) Change_Solvent->Try_Other Still Poor Separation Concentrate Concentrate Solution No_Crystals->Concentrate Yes Oiling_Out Oiling Out? No_Crystals->Oiling_Out No Scratch_Seed Scratch Flask / Add Seed Crystal Concentrate->Scratch_Seed Still No Crystals Reheat_Cool Re-dissolve and Cool More Slowly Oiling_Out->Reheat_Cool Yes

Sources

Common side reactions in the synthesis of isoxazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of isoxazole-5-carbaldehydes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot common side reactions and optimize your synthetic routes.

Introduction: The Challenge of Isoxazole-5-carbaldehyde Synthesis

Isoxazole-5-carbaldehydes are valuable synthetic intermediates. However, their preparation is often plagued by challenges related to the stability of the isoxazole ring and the reactivity of the aldehyde functional group. This guide provides a structured, question-and-answer approach to address the most common issues encountered during synthesis, focusing on mechanistic understanding and actionable solutions.

Diagram: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing and solving synthetic problems.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solution Implementation start Reaction Outcome Unsatisfactory low_yield Low Yield / No Reaction start->low_yield byproducts Mixture of Products / Byproducts start->byproducts decomposition Product Decomposition start->decomposition check_reactivity Assess Substrate Reactivity (e.g., EWG/EDG effects) low_yield->check_reactivity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions byproducts->check_conditions analyze_byproducts Characterize Byproducts (NMR, MS) byproducts->analyze_byproducts check_stability Evaluate Ring Stability (pH, Reagents) decomposition->check_stability modify_conditions Modify Conditions (e.g., ↑ Temp, ↑ Reagent) check_reactivity->modify_conditions check_conditions->modify_conditions change_reagents Change Reagents (e.g., Milder Oxidant/Reductant) analyze_byproducts->change_reagents optimize_selectivity Optimize Selectivity (e.g., Solvent, Catalyst) analyze_byproducts->optimize_selectivity check_stability->change_reagents adjust_workup Adjust Workup/Purification (e.g., Milder pH, Anhydrous) check_stability->adjust_workup end Successful Synthesis modify_conditions->end Optimized Protocol change_reagents->end Optimized Protocol optimize_selectivity->end Optimized Protocol adjust_workup->end Optimized Protocol

Caption: A systematic workflow for troubleshooting synthetic issues.

Part 1: Issues in Direct Formylation of the Isoxazole Ring

The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an electron-rich heterocyclic system.[1][2][3] However, its success is highly dependent on the substrate's electronic properties.

Q1: My Vilsmeier-Haack formylation of a 3-substituted isoxazole is giving very low yields. What is the likely cause?

A1: The most common cause is insufficient nucleophilicity of the isoxazole ring. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, it proceeds efficiently only on electron-rich aromatic systems.[4]

  • Causality: If your isoxazole contains electron-withdrawing groups (EWGs), such as nitro, cyano, or ester functionalities, the ring will be deactivated towards the weakly electrophilic Vilsmeier reagent (a chloroiminium ion).

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For deactivated substrates, increasing the temperature (e.g., from room temperature up to 80 °C) can provide the necessary activation energy.[1]

    • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) can help drive the reaction to completion.

    • Consider an Alternative Strategy: If the ring is heavily deactivated, formylation may not be a viable route. Consider synthesizing the isoxazole ring with the aldehyde precursor already in place, for example, through a cycloaddition reaction with an appropriately substituted alkyne.

Q2: I am observing multiple formylated products in my reaction. How can I improve selectivity?

A2: The formation of di- or tri-formylated products occurs when the isoxazole ring is highly activated, making it susceptible to multiple electrophilic attacks.

  • Causality: Electron-donating groups (EDGs) on the isoxazole ring increase its nucleophilicity to a point where even the newly formylated product is reactive enough to undergo a second formylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Reduce the amount of Vilsmeier reagent to 1.05-1.2 equivalents to favor mono-formylation.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

    • Slow Addition: Add the isoxazole substrate slowly to a solution of the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile and reduces the likelihood of multiple additions.[4]

Diagram: Vilsmeier-Haack Selectivity Control

G cluster_0 Desired Pathway (Mono-formylation) cluster_1 Side Reaction (Di-formylation) Isoxazole Activated Isoxazole Product Isoxazole-5-carbaldehyde Isoxazole->Product Electrophilic Substitution Reagent1 Vilsmeier Reagent (1.1 eq, 0 °C) Reagent1->Product Product2 Isoxazole-5-carbaldehyde Byproduct Di-formylated Isoxazole Product2->Byproduct Further Substitution Reagent2 Vilsmeier Reagent (>1.5 eq, >RT) Reagent2->Byproduct

Caption: Controlling stoichiometry and temperature to favor mono-formylation.

Part 2: Challenges in Functional Group Interconversion

Synthesizing the isoxazole-5-carbaldehyde often involves the oxidation of a 5-methyl group or the reduction of a 5-carboxylic acid/ester. Both transformations require careful control to avoid common side reactions.

Q3: I am trying to oxidize a 5-methylisoxazole to the aldehyde, but I am primarily getting the carboxylic acid. How can I prevent over-oxidation?

A3: Over-oxidation to the carboxylic acid is a very common issue and occurs when the oxidizing agent is too strong or the reaction conditions are not carefully controlled.[5] Aldehydes are generally more susceptible to oxidation than their corresponding methyl groups.

  • Causality: Strong oxidants like potassium permanganate (KMnO₄) or acidified potassium dichromate will readily oxidize the intermediate aldehyde to the more stable carboxylic acid.[5][6]

  • Troubleshooting & Protocol:

    • Choose a Milder Oxidant: Select a reagent known to stop at the aldehyde stage. Selenium dioxide (SeO₂) is a classic choice for the oxidation of allylic/benzylic-type methyl groups to aldehydes. Other options include chromium-based reagents like PCC (Pyridinium chlorochromate) or Swern/Parikh-Doering (DMSO-based) oxidations on the corresponding alcohol (which would require a two-step process from the methyl group).

    • Control Reaction Time and Temperature: Monitor the reaction closely using TLC. As soon as the starting material is consumed and the desired aldehyde is the major product, quench the reaction to prevent further oxidation.

Protocol: SeO₂ Oxidation of 5-Methylisoxazole
  • In a fume hood, dissolve the 5-methylisoxazole (1.0 eq.) in a suitable solvent (e.g., dioxane/water).

  • Add selenium dioxide (1.1 eq.) to the solution.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion (usually 4-12 hours), cool the reaction to room temperature.

  • Filter off the black selenium byproduct.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Q4: My reduction of an isoxazole-5-carboxylate ester to the aldehyde is yielding the corresponding alcohol. How do I stop the reaction at the aldehyde stage?

A4: Over-reduction to the primary alcohol is a frequent problem when using powerful hydride-based reducing agents.[7]

  • Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will rapidly reduce the ester to the aldehyde, which is then immediately reduced further to the alcohol. The aldehyde intermediate cannot be isolated under these conditions.[8]

  • Troubleshooting & Protocol:

    • Use a Bulky, Less Reactive Hydride Reagent: The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAH or DIBAL-H). Its steric bulk and lower reactivity allow for the selective reduction of esters to aldehydes.

    • Strict Temperature Control: The reaction must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent over-reduction. At this temperature, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until the reaction is quenched with an aqueous workup.

ReagentTypical Outcome with EsterKey Control Parameter
LiAlH₄ (Lithium Aluminum Hydride)Primary AlcoholToo reactive for aldehyde isolation[7][8]
NaBH₄ (Sodium Borohydride)No reaction (generally)Not strong enough to reduce esters[8]
DIBAH (Diisobutylaluminium hydride)Aldehyde Low Temperature (-78 °C) [8]
LiAlH(Ot-Bu)₃ Aldehyde (from acid chloride)Weaker than LiAlH₄, useful for acid chlorides[8]

Part 3: Isomerism and Stability Issues

The stability of the isoxazole ring and the regiochemical outcome of its formation are critical considerations that can lead to complex product mixtures.

Q5: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). How can I control the regioselectivity?

A5: The formation of regioisomers is a classic challenge in isoxazole synthesis via 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[9] Regioselectivity is governed by a complex interplay of steric and electronic factors of both the dipole (nitrile oxide) and the dipolarophile (alkyne).

  • Causality: The reaction's outcome depends on the alignment of the frontier molecular orbitals (HOMO/LUMO) of the reactants. Generally, the reaction is controlled by the HOMO(alkyne)-LUMO(nitrile oxide) interaction. The favored isomer is the one resulting from the overlap of the orbitals with the largest coefficients.

  • Troubleshooting Steps:

    • Modify Electronic Character: The most reliable way to control regioselectivity is to have a strong electronic bias. Terminal alkynes often react with nitrile oxides to yield 3,5-disubstituted isoxazoles.[9][10]

    • Change the Catalyst: For certain cycloadditions, the choice of catalyst (e.g., copper vs. ruthenium) can influence the regiochemical outcome.[11]

    • Systematic Screening: If electronic and steric factors are ambiguous, a systematic screen of solvents and temperatures may reveal conditions that favor one isomer over the other. Unfortunately, separation of regioisomers by chromatography is often the only practical solution.[12]

Q6: I suspect my isoxazole product is decomposing during workup. Is the isoxazole ring unstable?

A6: Yes, the isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or some reducing agents.[12]

  • Causality: The N-O bond in the isoxazole ring is relatively weak and can be cleaved. Strong bases can deprotonate the C3 or C5 position, initiating a ring-opening cascade.[13] For example, the anti-inflammatory drug leflunomide is known to undergo base-catalyzed ring opening.[13]

  • Troubleshooting Steps:

    • Avoid Strong Bases: During workup, avoid using strong bases like NaOH or KOH. Use milder bases like sodium bicarbonate (NaHCO₃) or triethylamine for neutralization if necessary.

    • Avoid Reductive Cleavage: Be aware that catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[12] If other functional groups in your molecule require reduction, choose conditions that are compatible with the isoxazole ring.

    • Temperature Control: Product degradation is often accelerated at higher temperatures. Perform purification steps, such as distillation or chromatography, at the lowest feasible temperature.

Diagram: Isoxazole Ring Stability

G cluster_stable Stable Conditions cluster_unstable Unstable Conditions Isoxazole Isoxazole Ring Acidic Mildly Acidic (pH 4-6) Isoxazole->Acidic Stable Neutral Neutral (pH ~7) Isoxazole->Neutral Stable MildBase Mild Base (e.g., NaHCO₃) Isoxazole->MildBase Stable StrongBase Strong Base (e.g., NaOH, pH >10) Isoxazole->StrongBase Leads to Cleavage Reduction Reductive Cleavage (e.g., H₂/Pd) Isoxazole->Reduction Leads to Cleavage RingOpening Ring-Opened Product StrongBase->RingOpening Reduction->RingOpening

Sources

Technical Support Center: Optimizing Derivatization of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde as a key synthetic intermediate. Here, we provide in-depth, field-proven insights into optimizing common derivatization reactions, troubleshooting potential issues, and ensuring the integrity of your experimental outcomes.

Introduction

3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde is a valuable building block in medicinal chemistry. The isoxazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] The aldehyde functionality at the 5-position serves as a synthetic handle for a variety of crucial chemical transformations, allowing for the construction of diverse molecular scaffolds.

This guide focuses on troubleshooting and optimizing four common and powerful derivatization reactions of the aldehyde group:

  • Oxime Formation: Conversion to an aldoxime, a key step for further functionalization or for creating compounds with inherent biological activity.

  • Reductive Amination: A robust method for forming C-N bonds to synthesize secondary and tertiary amines.

  • Wittig Reaction: A classic and reliable method for converting the aldehyde into an alkene.

  • Knoevenagel Condensation: Formation of a new C-C double bond by reaction with active methylene compounds.

Section 1: General Troubleshooting for the Isoxazole Scaffold

Before proceeding with derivatization, it is crucial to address potential issues inherent to the isoxazole ring system itself.

Question: My isoxazole starting material appears to be decomposing during storage or workup. What could be the cause?

Answer: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3]

  • Strongly Basic or Reductive Conditions: The N-O bond can be cleaved by strong bases or reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[3] During workup, avoid unnecessarily harsh basic washes (e.g., >1M NaOH) and be mindful of using strong reducing agents if not intended for a specific transformation.

  • Photochemical Instability: Some isoxazole derivatives can be sensitive to UV light.[3] It is good practice to store the aldehyde in an amber vial and protect reactions from direct, bright light, especially if the reaction is running for an extended period.

  • Transition Metal Catalysis: Trace transition metal impurities can sometimes catalyze the cleavage of the N-O bond.[3] Ensure glassware is scrupulously clean.

Question: I am facing challenges with the purification of my isoxazole derivatives. What strategies can I employ?

Answer: Purification can be challenging due to the polarity of the isoxazole ring and the potential for closely-eluting byproducts.[3]

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is essential.

    • Solvent Systems: Start with standard systems like Hexane/Ethyl Acetate. If separation is poor, consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to reduce tailing on silica gel.[3]

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using neutral or basic alumina, or reverse-phase silica (C18).[3]

  • Crystallization: If your derivative is a solid, crystallization is an excellent method for purification.[3] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find conditions that yield high-purity crystals.

Section 2: Derivatization-Specific Troubleshooting Guides

This section addresses specific problems you might encounter during the derivatization of the aldehyde functionality.

Oxime Formation

Question: My oxime formation is slow or the reaction is incomplete, with significant starting aldehyde remaining.

Answer: This is a common issue often related to reaction pH, water removal, or catalyst efficiency. The reaction involves the nucleophilic attack of hydroxylamine on the aldehyde, followed by dehydration.

  • Causality & Solution (pH Optimization): The formation of the intermediate carbinolamine and its subsequent dehydration to the oxime is pH-dependent. The reaction is often slow at neutral pH.

    • Explanation: Hydroxylamine needs to be in its free base form to be nucleophilic, but the dehydration step is acid-catalyzed. Classical methods often use a base like pyridine to free the hydroxylamine from its hydrochloride salt.[4] However, modern, greener methods have found that the reaction can be accelerated under mildly acidic conditions or with specific catalysts.

    • Recommendation: Use a catalytic amount of a mild acid like acetic acid.[5] Alternatively, reactions performed in aqueous media like mineral water have shown remarkably high yields at room temperature, as the dissolved salts can buffer the pH and facilitate the reaction.[6]

  • Causality & Solution (Catalysis): While often not strictly necessary, a catalyst can significantly accelerate the reaction.

    • Explanation: Various catalysts can facilitate the reaction. For solvent-free "grindstone" chemistry, catalysts like Bi₂O₃ or Na₂CO₃ have proven effective, often yielding quantitative conversion in minutes.[4][7]

    • Recommendation: For a rapid and efficient reaction, consider a solvent-free grinding method with hydroxylamine hydrochloride and an equimolar amount of a mild base like Na₂CO₃.[7]

Condition Catalyst/Medium Typical Time Yield Reference
Reflux in EthanolPyridineLong (hours)Low to Moderate[4]
Room TempMineral Water~10 min>95%[6]
Grinding (Solvent-Free)Bi₂O₃1.5 - 3 min>95%[4]
Grinding (Solvent-Free)Na₂CO₃~5 min>95%[7]
Reflux in AcetonitrileOxalic Acid~60 min>90%[5]
Reductive Amination

Question: My reductive amination is giving low yields. I'm observing unreacted aldehyde, the intermediate imine, and/or the alcohol from aldehyde reduction.

Answer: This points to an imbalance between the rate of imine formation and the rate of reduction, or the use of an inappropriate reducing agent. The key is to use a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[8]

  • Causality & Solution (Choice of Reducing Agent): The choice of hydride source is critical.

    • Explanation: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde directly, competing with imine formation.[6] Milder, more selective reagents are required for a successful one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this reason. It is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium ion as it forms.[7][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[4][5]

    • Recommendation: Use Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equivalents) for a one-pot procedure. It is safer and highly selective.[9][10] If using NaBH₄, it is best to perform a two-step procedure: first, form the imine (and confirm its formation by TLC/NMR), then add the NaBH₄.[6][11]

  • Causality & Solution (Inefficient Imine Formation): If the imine does not form efficiently, there is nothing for the reducing agent to reduce.

    • Explanation: Imine formation is an equilibrium reaction that produces water. In aprotic solvents, this water can inhibit the reaction. The reaction is also catalyzed by mild acid, which protonates the carbonyl, making it more electrophilic, and facilitates the final dehydration step.[10][12]

    • Recommendation:

      • Add a catalytic amount of acetic acid (e.g., 0.1 eq to 1 stoichiometric eq) to the mixture of aldehyde and amine.[4][10] This will catalyze imine formation.

      • If the reaction is still sluggish, especially with less nucleophilic amines, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium.[10]

      • Use an appropriate aprotic solvent. Dichloroethane (DCE) or Tetrahydrofuran (THF) are common choices.[9][10] Protic solvents like methanol are generally avoided with STAB due to reactivity.[6][9]

Troubleshooting Flowchart for Reductive Amination

G start Low Yield in Reductive Amination check_sm Check Starting Materials (SMs) by TLC/NMR start->check_sm unreacted_aldehyde Significant Unreacted Aldehyde? check_sm->unreacted_aldehyde imine_present Imine Intermediate Observed? unreacted_aldehyde->imine_present No alcohol_byproduct Alcohol Byproduct Observed? unreacted_aldehyde->alcohol_byproduct Yes sol_imine Inefficient Imine Formation - Add catalytic Acetic Acid - Add dehydrating agent (sieves) - Increase reaction time before reduction imine_present->sol_imine No sol_reagent_weak Incomplete Reduction - Increase equivalents of STAB (1.5 eq) - Increase reaction time - Ensure anhydrous conditions imine_present->sol_reagent_weak Yes sol_reagent_strong Reducing Agent Too Strong - Switch to NaBH(OAc)₃ (STAB) - If using NaBH₄, pre-form imine  before adding NaBH₄ alcohol_byproduct->sol_reagent_strong Yes alcohol_byproduct->sol_reagent_weak No end Reaction Optimized sol_imine->end sol_reagent_strong->end sol_reagent_weak->end

Caption: Troubleshooting logic for low-yield reductive amination.

Wittig Reaction

Question: My Wittig reaction is not working. I am recovering my aldehyde and see decomposition of the ylide.

Answer: This typically points to issues with ylide formation or stability, or steric hindrance. The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide.[13][14]

  • Causality & Solution (Ylide Generation): The ylide must be generated correctly and under anhydrous conditions.

    • Explanation: Phosphorus ylides are generated by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, NaNH₂).[14] These bases are extremely sensitive to moisture and air. Incomplete deprotonation or quenching of the base will lead to no ylide formation. The ylide itself is also moisture-sensitive.

    • Recommendation: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., THF, ether). Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use a freshly titrated or new bottle of strong base like n-BuLi.

  • Causality & Solution (Ylide Stability & Reactivity): The type of ylide used affects the required reaction conditions.

    • Explanation: Ylides are classified as "stabilized" or "unstabilized". Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and can often be isolated. Unstabilized ylides (e.g., with adjacent alkyl groups) are much more reactive and must be generated and used in situ at low temperatures to prevent decomposition.[15]

    • Recommendation: For unstabilized ylides, generate the ylide at a low temperature (e.g., -78 °C or 0 °C) before adding the aldehyde. For stabilized ylides, the reaction can often be run at room temperature or with gentle heating.

Knoevenagel Condensation

Question: My Knoevenagel condensation with an active methylene compound is giving low yields.

Answer: Success in the Knoevenagel condensation hinges on the choice of catalyst, solvent, and effective removal of the water byproduct.[16][17]

  • Causality & Solution (Catalyst Choice): The reaction requires a basic catalyst to deprotonate the active methylene compound.

    • Explanation: The catalyst's role is to generate the nucleophilic carbanion from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The strength of the base required depends on the pKa of the active methylene compound. Weak organic bases are generally sufficient.[17]

    • Recommendation: Piperidine, often with a catalytic amount of acetic acid, is a classic and effective catalyst.[16] Other bases like triethylamine or ammonium salts can also be used. For green chemistry approaches, solid catalysts like SeO₂/ZrO₂ have been shown to be effective and recyclable.[17]

  • Causality & Solution (Water Removal): Like imine formation, this is a condensation reaction that produces water.

    • Explanation: The reaction is reversible, and the presence of water can push the equilibrium back towards the starting materials.

    • Recommendation: If running the reaction in a solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For reactions in solvents like ethanol, simply running the reaction at reflux is often sufficient to drive it to completion.[16]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best general practices for handling and storing 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde? A1: Store the compound in a tightly sealed container, preferably in an amber vial to protect from light, in a cool, dry place. A desiccator or storage under an inert atmosphere is recommended for long-term stability. Given the potential for instability, using freshly prepared or recently purified material is always best practice.[3]

Q2: How can I effectively monitor the progress of these derivatization reactions? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system that gives good separation between your starting aldehyde, the product, and any major intermediates (like the imine in reductive amination). Staining with potassium permanganate (KMnO₄) can be very useful, as the aldehyde is readily oxidized and will show a yellow spot on a purple background, while many of the derivatives will not react as readily.

Q3: What are the primary safety concerns when working with these derivatization reagents? A3:

  • Hydroxylamine Hydrochloride: Can be toxic and corrosive. Handle in a fume hood with appropriate PPE.[3]

  • Hydride Reducing Agents (STAB, NaBH₄): React with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully and behind a blast shield.

  • Strong Bases (n-BuLi): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere by trained personnel.

  • Solvents (DCE, THF): Always consult the Safety Data Sheet (SDS) for each chemical before use. Handle volatile organic solvents in a well-ventilated fume hood.

Section 4: Key Experimental Protocols

Protocol 1: Oxime Formation (Green Method)

This protocol is adapted from methods emphasizing speed and environmental friendliness.[6]

  • To a 25 mL round-bottom flask, add 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (1.0 eq).

  • Add hydroxylamine hydrochloride (1.2 eq).

  • Add mineral water (approx. 0.2 M concentration of the aldehyde).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 10-20 minutes.

  • Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Reductive Amination using STAB

This protocol is a standard one-pot procedure for reductive amination.[10]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (to approx. 0.1 M).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is not highly nucleophilic, add glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The addition can be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC. Reactions are typically complete in 2-24 hours.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Key Derivatization Pathways

Caption: Common derivatization pathways for the title aldehyde.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from BenchChem.[3]

  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. Retrieved from ChemicalBook.[9]

  • Das, B., et al. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.[4]

  • Heravi, M. M., et al. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry.[7]

  • Karakuş, S., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences.[6]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Benchchem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Retrieved from BenchChem.[10]

  • Ghorbani‐Vaghei, R., & Karimi‐Nami, R. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 851-854.[5]

  • Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/OrganicChemistry.[11]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13657.[10][12]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia.[13]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from Master Organic Chemistry.[8]

  • JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from JoVE.[15]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from Master Organic Chemistry.[14]

  • Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 5-Chlorobenzo[d]oxazole-2-carbaldehyde. Retrieved from BenchChem.[16]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Kiyani, H., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 13(3), 518.[1]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 255-275.[2]

  • Prajapati, N. K., & Dabhi, H. R. (2015). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 7(1), 586-593.[17]

  • Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 235.
  • Tiwari, R. K., & Singh, V. (2021). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 10(10), 808-825.
  • Itoh, T., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 76(21), 8854–8863.
  • YouTube. (2019). synthesis of isoxazoles.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (CAS 808739-26-6). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to achieve reliable and reproducible results.

Introduction: The Solubility Hurdle

3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde is a heterocyclic aldehyde of interest in various research applications.[1][2] Like many aromatic heterocyclic compounds, its hydrophobic nature presents a significant challenge in aqueous-based biological assays.[3] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data. This guide explains the underlying causes of these issues and provides validated protocols to overcome them.

Frequently Asked Questions (FAQs)
Q1: My compound, 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic case of a compound's concentration exceeding its solubility limit in an aqueous environment. The phenomenon, often termed "solvent shock," occurs when a high-concentration stock solution (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer.[4] The drastic change in solvent polarity from organic to aqueous causes the hydrophobic compound molecules to aggregate and precipitate out of the solution. The inherent structure of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde, with its fused ring systems, contributes to its low water solubility.[5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing primary stock solutions of poorly soluble compounds.[6] Its high dissolving power for both polar and nonpolar molecules and its miscibility with water make it extremely versatile.[7] For 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde, preparing a stock solution in 100% anhydrous DMSO at a concentration of 10-50 mM is a common starting point. Always ensure the compound is fully dissolved, using gentle warming (37°C) or brief vortexing if necessary.[8]

Q3: I'm using a DMSO stock. What is the maximum final concentration of DMSO I should have in my assay to avoid artifacts?

A3: This is a critical parameter for maintaining assay integrity. High concentrations of DMSO can be directly toxic to cells, denature proteins, or interfere with assay signals.[9][10] As a general rule, the final concentration of DMSO in most cell-based and biochemical assays should be kept below 0.5% (v/v) .[11][12] Many sensitive assays may even require a final concentration of ≤0.1%. It is imperative to run a "vehicle control" (your final assay buffer containing the same percentage of DMSO as your test wells, but without the compound) to ensure the solvent itself does not impact your experimental results.[7]

Q4: How can I prevent my compound from precipitating during dilution from the DMSO stock into the aqueous buffer?

A4: To avoid solvent shock, a stepwise or serial dilution strategy is highly recommended.[8][11] Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous assay buffer. For example, to get from a 10 mM stock to a 10 µM final concentration (a 1:1000 dilution), you could first dilute 1:10 into the buffer, vortex gently, and then dilute that intermediate solution 1:100. This gradual reduction in DMSO concentration allows the compound molecules to better disperse and remain in solution.[4]

Q5: Stepwise dilution helps, but I still see precipitation at my desired final concentration. What are my other options?

A5: If optimizing the dilution protocol is insufficient, you must modify the composition of your final assay buffer using solubility-enhancing excipients. The three main classes of excipients are co-solvents, surfactants, and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to the buffer in small amounts, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[13][14] Examples include ethanol, polyethylene glycol 400 (PEG-400), and propylene glycol.[15]

  • Surfactants: Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules form micelles that can encapsulate insoluble compounds in their hydrophobic cores, effectively solubilizing them in the aqueous medium.[16][17] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used as they are less likely to denature proteins than ionic surfactants like SDS.[18][19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form "inclusion complexes" by encapsulating the poorly soluble drug molecule, thereby increasing its apparent water solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with enhanced solubility and low toxicity.[22][23][24]

Q6: How do I choose the best solubility enhancer for my specific assay?

A6: The choice depends on your assay system. A systematic approach is best.

  • Assess Assay Compatibility: First, determine your assay's tolerance for each type of excipient. Run vehicle controls with a range of concentrations of each potential enhancer (e.g., PEG-400, Tween® 80, HP-β-CD) to identify the maximum concentration that does not interfere with your assay's performance.

  • Test Solubilizing Efficacy: Prepare your compound in assay buffers containing the non-interfering concentrations of each excipient.

  • Observe and Quantify: Visually inspect for precipitation over time. If possible, quantify the amount of dissolved compound using techniques like HPLC-UV.

The diagram below outlines a logical workflow for selecting an appropriate strategy.

G cluster_start cluster_stock cluster_dilution cluster_dmso cluster_excipient cluster_end start Compound Precipitates in Aqueous Assay Buffer stock_check Is stock solution fully dissolved in 100% DMSO? start->stock_check prep_stock Action: Prepare fresh stock. Use gentle warming (37°C) or sonication if needed. stock_check->prep_stock No dilution_check Are you using a stepwise dilution protocol? stock_check->dilution_check Yes prep_stock->stock_check implement_dilution Action: Implement serial dilution. (e.g., 1:10 then 1:100) Avoid large, single-step dilutions. dilution_check->implement_dilution No dmso_check Is final DMSO concentration >0.5%? dilution_check->dmso_check Yes implement_dilution->dilution_check reduce_dmso Action: Adjust stock concentration and dilution scheme to lower final DMSO %. dmso_check->reduce_dmso Yes excipient_needed Precipitation Persists. Consider Solubility Enhancers. dmso_check->excipient_needed No reduce_dmso->dmso_check test_excipients Action: Test assay compatibility and solubilizing efficacy of: 1. Co-solvents (PEG-400) 2. Surfactants (Tween® 80) 3. Cyclodextrins (HP-β-CD) excipient_needed->test_excipients success Solution is Clear. Proceed with Assay. test_excipients->success

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation: Solubilizing Agents

The following tables summarize common solvents and excipients used to address solubility issues.

Table 1: Properties of Common Solvents for Stock Solutions

SolventTypeKey AdvantagesCommon Concerns
DMSO Aprotic, polarExcellent dissolving power; miscible with waterCellular toxicity at >0.5-1%; hygroscopic[6][10]
Ethanol Protic, polarBiologically compatible; volatileLower dissolving power for very nonpolar compounds
Methanol Protic, polarGood dissolving powerToxic; volatile

Table 2: Recommended Starting Concentrations for Excipients in Final Assay Buffer

Excipient ClassExampleStarting Concentration (v/v)Maximum Recommended Conc. (Assay Dependent)
Co-solvent PEG-4001-2%~5%[15]
Co-solvent Ethanol1-2%~5%
Surfactant Tween® 800.01-0.05%~0.1%[19]
Cyclodextrin HP-β-CD1-5 mM~10 mM[23]
Note: These are starting points. The optimal concentration must be determined empirically for each specific assay.
Visualizing Mechanisms of Solubility Enhancement

The diagram below illustrates how different classes of excipients function at a molecular level to keep your compound in solution.

Caption: Mechanisms of common solubility enhancers.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde needed. (Mass = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )).

  • Weighing: Accurately weigh the solid compound on an analytical balance.[6]

  • Dissolution: Transfer the solid to a sterile glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the vial thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[8] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in amber vials to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6][11]

Protocol 2: Using HP-β-CD to Prepare a 20 µM Working Solution

This protocol assumes a final assay DMSO concentration of 0.2%.

  • Prepare Excipient Buffer: Prepare your standard aqueous assay buffer containing 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD). Ensure the HP-β-CD is fully dissolved. Filter-sterilize if necessary.

  • Intermediate Dilution: Prepare a 1:50 intermediate dilution of your 10 mM DMSO stock solution. To do this, add 2 µL of the 10 mM stock to 98 µL of the excipient-free assay buffer. This creates a 200 µM solution in 2% DMSO. Mix gently but thoroughly.

  • Final Dilution: Add 10 µL of the 200 µM intermediate solution to 90 µL of the HP-β-CD-containing assay buffer from Step 1. This yields your final 20 µM working solution.

  • Final Concentrations: The final concentrations in your assay well will be:

    • Compound: 20 µM

    • HP-β-CD: 9 mM (diluted from 10 mM in the final 1:10 step)

    • DMSO: 0.2%

  • Validation: Always include a vehicle control containing 9 mM HP-β-CD and 0.2% DMSO in your assay to confirm these concentrations do not affect the results.

References
  • Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study.
  • What effects does DMSO have on cell assays?. Quora.
  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%...
  • Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. Benchchem.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.
  • Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. Benchchem.
  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Does DMSO have an influence on tube formation assay (with EPC)?.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • 5-(benzo[d][22][25]dioxol-5-yl)isoxazole-3-carboxylicacid. Industrial Chemicals.

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • 3-BENZO[22][25]DIOXOL-5-YL-ISOXAZOLE-5-CARBALDEHYDE. ChemicalBook.

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Effect of surfactants on the solubility and intrinsic dissolution r
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Can I use Cyclodextrin to improve the solubility of a compound?.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • 3-(Benzo[d][22][25]dioxol-5-yl)isoxazole-5-carbaldehyde. BLDpharm.

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Organic chemistry. Wikipedia.

Sources

Technical Support Center: NMR Analysis of 3-Benzodioxol-5-yl-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 3-Benzodioxol-5-yl-isoxazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the structural elucidation and purity assessment of this molecule. Here, we address specific issues in a practical, question-and-answer format, grounded in established scientific principles to ensure you obtain high-quality, reliable data.

I. Frequently Asked Questions (FAQs)

This section covers the most common issues users face, from sample preparation artifacts to complex spectral interpretation.

Question 1: My ¹H NMR spectrum shows more peaks than expected. How can I determine if they are impurities or complex splitting patterns?

Answer: Unidentified peaks are a frequent issue. The cause is typically residual solvents, starting materials from synthesis, or side products. A systematic approach is key to identification.

  • Causality: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are notoriously difficult to remove completely and are a primary source of unexpected signals.[1] Similarly, unreacted starting materials like piperonal (1,3-benzodioxole-5-carbaldehyde) or reagents from the isoxazole ring formation can persist in the final product.[2][3][4]

  • Troubleshooting Steps:

    • Identify Common Solvents: Compare the chemical shifts of the unknown peaks to a standard reference table of common laboratory solvents.[5][6][7][8][9] For example, residual ethyl acetate will show signals around 2.04 ppm (s, 3H), 4.12 ppm (q, 2H), and 1.25 ppm (t, 3H) in CDCl₃.

    • Check for Starting Materials: Compare your spectrum to the known NMR spectra of the starting materials. For instance, piperonal would show a distinct aldehyde proton at ~9.8 ppm and a singlet for the dioxole protons around 6.0 ppm.

    • Perform a Solvent Test: If you suspect a particular solvent, you can add a small drop of it to your NMR tube. If the peak increases in intensity, you have confirmed its identity.

    • Utilize 2D NMR: If the peaks are not from common contaminants, they may arise from unexpected couplings or a mixture of isomers. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other.[10][11] If a peak shows no correlation in the COSY spectrum, it is likely an impurity.

Question 2: The aldehyde proton signal (~10 ppm) is very broad or weak. Is this normal?

Answer: This is a common observation for aldehyde protons and can be attributed to several factors, including chemical exchange, concentration, and relaxation effects.

  • Causality: Aldehyde protons can sometimes participate in slow chemical exchange with trace amounts of water or other protic species in the sample, leading to peak broadening.[1] Additionally, aldehydes can undergo reversible hydration or hemiacetal formation, especially if alcohols are present as impurities, which can decrease the apparent concentration of the free aldehyde.

  • Troubleshooting Steps:

    • Ensure Sample is Dry: Prepare your sample using a dry NMR solvent and ensure your glassware is scrupulously dried to minimize water content.[12][13] Storing deuterated solvents over molecular sieves is good practice.

    • Adjust Concentration: Very concentrated samples can lead to viscosity-related peak broadening.[14] Try acquiring the spectrum on a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent).

    • Temperature Variation: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can sometimes sharpen the aldehyde signal by increasing the rate of chemical exchange to a point where a sharp, averaged signal is observed.

Question 3: I'm struggling to assign the three aromatic protons on the benzodioxole ring. How can I differentiate them?

Answer: The protons on the benzodioxole ring (positions 4', 6', and 7') often appear in a crowded region of the spectrum (typically 6.9-7.5 ppm) and can be challenging to assign definitively from a 1D ¹H NMR spectrum alone.

  • Causality: These protons form an ABX-like spin system, which can result in complex splitting patterns. Their precise chemical shifts are influenced by the electronic effects of the isoxazole ring.

  • Solution: 2D NMR Spectroscopy:

    • HSQC/HMQC: A Heteronuclear Single Quantum Coherence experiment correlates protons directly to the carbons they are attached to.[10][11][15] This allows you to leverage the more dispersed ¹³C spectrum to resolve the overlapping proton signals.

    • HMBC: A Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are 2-3 bonds away.[11][15][16] This is the most powerful tool for this task. For example, the proton at position 4' will show an HMBC correlation to the carbon of the isoxazole ring (C3), while the proton at 7' will not. The proton at 6' will show correlations to carbons on both sides.

    • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy experiment can reveal through-space proximity. The proton on the isoxazole ring (H4) should show a NOE correlation to the nearest proton on the benzodioxole ring (H4').

Question 4: My spectral resolution is poor, and the peaks are broad. What are the most common causes and solutions?

Answer: Poor resolution is one of the most frequent problems in NMR and almost always stems from either the sample preparation or the instrument's magnetic field homogeneity (shimming).[14][17]

  • Causality & Solutions:

    • Poor Shimming: This is the most likely culprit. The magnetic field must be perfectly uniform across the sample volume. Always re-shim the instrument for your specific sample.[14] If you are unfamiliar with the process, ask for training.

    • Sample Concentration: Overly concentrated samples increase the solution's viscosity, which slows molecular tumbling and leads to broader lines.[14][18] Diluting the sample is an easy fix.

    • Particulate Matter: Suspended solid particles in the NMR tube will severely disrupt the magnetic field homogeneity.[19][20] Always filter your sample through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.[21]

    • Paramagnetic Impurities: Dissolved oxygen or trace metal ions are paramagnetic and can cause significant line broadening.[20][21] For high-resolution work, degassing the sample with an inert gas (like argon) or using the freeze-pump-thaw method may be necessary.

    • NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes. Scratches or imperfections can distort the magnetic field.[14][20]

II. Reference Data & Structure

For unambiguous assignment, a clear numbering scheme is essential.

Figure 1: Molecular Structure and Numbering Scheme

Caption: Numbering scheme for 3-Benzodioxol-5-yl-isoxazole-5-carbaldehyde.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values are based on computational models and data from analogous structures.[22][23][24][25][26] Actual experimental values may vary based on solvent and concentration. Data is predicted for CDCl₃ solution.

PositionAtom TypePredicted Chemical Shift (ppm)Expected MultiplicityNotes
CHO¹H~10.1sAldehyde proton.
4¹H~7.8sIsoxazole ring proton.
4'¹H~7.5dAromatic proton.
6'¹H~7.4ddAromatic proton.
7'¹H~7.0dAromatic proton.
O-CH₂-O¹H~6.1sMethylene protons of the benzodioxole.
CHO¹³C~185-Aldehyde carbon.
5¹³C~172-Isoxazole ring carbon.
3¹³C~163-Isoxazole ring carbon.
7a'¹³C~152-Quaternary aromatic carbon.
3a'¹³C~148-Quaternary aromatic carbon.
5'¹³C~125-Quaternary aromatic carbon.
6'¹³C~123-Aromatic CH.
4¹³C~115-Isoxazole ring CH.
4'¹³C~109-Aromatic CH.
7'¹³C~108-Aromatic CH.
O-CH₂-O¹³C~102-Methylene carbon of the benzodioxole.
III. Detailed Troubleshooting Protocols & Workflows

Protocol 1: High-Quality NMR Sample Preparation

The quality of your spectrum is dictated by the quality of your sample.[13] Following this protocol will help eliminate many common problems.

  • Select an Appropriate Solvent: For this compound, deuterated chloroform (CDCl₃) or acetone-d₆ are good starting points. Ensure the solvent is of high purity and dry.[27]

  • Determine Sample Amount: For a standard 5 mm NMR tube, use 5-15 mg of your compound.[20] For ¹³C NMR, a more concentrated sample (20-50 mg) may be needed to obtain a good signal-to-noise ratio in a reasonable time.[20]

  • Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[19]

  • Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has a small plug of cotton or glass wool at the bottom. Carefully transfer the filtered solution into a high-quality, clean NMR tube. This removes any particulate matter that would ruin the magnetic field homogeneity.[12][21]

  • Capping and Labeling: Cap the tube securely to prevent solvent evaporation and contamination. Label it clearly.

Workflow for Unambiguous Structural Confirmation using 2D NMR

This workflow illustrates the logical progression of experiments to move from a simple 1D spectrum to a fully assigned structure.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assign Structural Elucidation H1_NMR Acquire ¹H NMR HSQC Acquire HSQC (¹J C-H Correlation) H1_NMR->HSQC COSY Acquire COSY (H-H Coupling) H1_NMR->COSY C13_NMR Acquire ¹³C NMR C13_NMR->HSQC Assign_CH Assign Direct C-H Pairs HSQC->Assign_CH Assign_Spins Map out H-H Spin Systems COSY->Assign_Spins HMBC Acquire HMBC (²⁻³J C-H Correlation) Assemble Assemble Fragments & Assign Quaternary Carbons HMBC->Assemble Assign_CH->HMBC Assign_Spins->HMBC Final Final Structure Confirmation Assemble->Final

Caption: Logical workflow for structural elucidation using 2D NMR techniques.

Explanation of the 2D NMR Workflow:

  • ¹H and ¹³C NMR: These initial 1D experiments provide the fundamental chemical shift information for all proton and carbon environments.

  • HSQC: This is the first correlation experiment. It definitively links each proton signal to the carbon signal it is directly attached to, allowing you to identify all CH, CH₂, and CH₃ groups.[10][11]

  • COSY: This experiment identifies which protons are scalar-coupled (typically through 2-3 bonds).[10][11] In this molecule, it will confirm the coupling between the protons on the benzodioxole ring.

  • HMBC: This is the key experiment for assembling the molecular skeleton. It reveals long-range (2-3 bond) correlations between protons and carbons.[11][16] This allows you to connect the "spin systems" identified by COSY and to assign quaternary (non-protonated) carbons, such as C3, C5, and the benzodioxole bridgehead carbons. For example, the aldehyde proton (H-CHO) should show an HMBC correlation to C5 of the isoxazole ring, confirming their connectivity.

By systematically applying these troubleshooting steps and advanced analytical techniques, researchers can overcome the common challenges associated with the NMR analysis of 3-Benzodioxol-5-yl-isoxazole-5-carbaldehyde and confidently determine its structure and purity.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • Sample Preparation. Widener University. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 49(9), 566-576.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Garakyaraghi, S., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 25(7), 1713–1722.
  • Applying 2D NMR methods to the structural elucidation of complex natural products. ProQuest. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Troubleshooting Acquisition Related Problems. University of Florida. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. CDN. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Lee, D., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
  • CASPRE - 13C NMR Predictor. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • How to predict 1H and 13C NMR of compound Using ChemDraw? Chemical Science Teaching. YouTube. [Link]

  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953.
  • 5-isoxazolecarboxamide, N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-4,5-dihydro-. SpectraBase. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • 93 questions with answers in ISOXAZOLES. Science topic. ResearchGate. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. NIH. [Link]

Sources

Technical Support Center: A Guide to the Storage and Handling of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. Proper storage and handling are critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its shelf-life. This document outlines the principal degradation pathways, recommended storage protocols, and troubleshooting procedures to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical instabilities and degradation pathways for 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde?

A1: The molecule's structure contains three key features that are susceptible to degradation: an aldehyde group, an isoxazole ring, and a benzodioxole moiety. The primary degradation pathways stem from the high reactivity of the aldehyde functional group and the potential instability of the isoxazole ring.

  • Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This reaction converts the aldehyde (-CHO) to a carboxylic acid (-COOH), altering the compound's chemical properties and biological activity. This process can be accelerated by exposure to light and heat.[1][2]

  • Polymerization/Trimerization: Aldehydes, particularly aromatic ones, can undergo self-condensation or polymerization over time, often catalyzed by trace acidic or basic impurities.[3] This can lead to the formation of oligomers or cyclic trimers, which may appear as a precipitate or cause the material to solidify.[3]

  • Photodegradation: The isoxazole ring contains a relatively weak N-O bond, which can be susceptible to cleavage under ultraviolet (UV) irradiation.[4] This photolytic decomposition can lead to a complex mixture of degradation products.

The diagram below illustrates these potential degradation routes.

cluster_main 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde cluster_products Parent Parent Compound (Carbaldehyde) Oxidized Carboxylic Acid Derivative Polymerized Polymer / Cyclic Trimer Photolytic Ring-Opened Fragments Stressor_O2 Air (O₂) Heat, Light Stressor_O2->Oxidized Oxidation Stressor_Catalyst Trace Acid/Base Stressor_Catalyst->Polymerized Polymerization Stressor_UV UV Light Stressor_UV->Photolytic Photolysis

Caption: Potential degradation pathways for the target compound.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To mitigate the degradation pathways described above, stringent storage conditions are essential. We recommend a multi-faceted approach focusing on controlling temperature, atmosphere, light, and the choice of storage container. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature -20°C (or lower)Reduces the rate of all chemical reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the primary oxidation pathway.[1]
Light Protect from LightUse of amber glass or opaque containers prevents UV-induced photolytic degradation of the isoxazole ring.[1][4]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light. Polytetrafluoroethylene (PTFE) is a highly inert liner material that minimizes the risk of contamination or catalytic degradation from the cap.
Form Solid (as supplied)Storing the compound as a dry solid minimizes mobility and slows degradation rates compared to storage in solution.
Handling Minimize exposure to air and moistureWhen weighing or handling, work quickly and in a low-humidity environment. Re-blanket the container with inert gas before sealing and returning to storage.
Q3: My sample has changed color and shows poor solubility. How can I confirm if it has degraded?

A3: Visual changes such as discoloration (e.g., turning yellow or brown) or solidification are strong indicators of degradation. Poor solubility can result from the formation of insoluble polymers.[3] To definitively assess the purity and confirm degradation, analytical techniques are required.

The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A comparison of the chromatogram from the suspect sample against a reference standard or a previously analyzed retained sample will reveal:

  • Reduced Peak Area: A decrease in the area of the main peak corresponding to the active compound.

  • Appearance of New Peaks: The presence of new peaks, typically at different retention times, indicates the formation of degradation products.

Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for a more in-depth characterization of the degradants.[5]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Compound has turned from a white/off-white solid to a yellow/brown color. Oxidation: Formation of chromophoric (color-absorbing) impurities.1. Assess purity using the HPLC protocol below.2. If purity is compromised, a fresh lot of the compound should be procured.3. Review and improve storage procedures to strictly exclude air and light.
The solid material has become gummy, viscous, or has fully solidified. Polymerization: The aldehyde has likely formed oligomers or polymers, which are often less soluble and have higher melting points.[3]1. Attempt to dissolve a small amount in a suitable solvent (e.g., DMSO, DMF). If it fails to dissolve, significant polymerization has occurred.2. The material is likely unusable for most applications. Dispose of it according to safety guidelines.3. Ensure future lots are stored under inert gas and at low temperatures.
Inconsistent results in biological assays or chemical reactions. Loss of Purity: The presence of degradants can interfere with the experiment, or the concentration of the active compound is lower than assumed.1. Immediately perform a purity analysis (e.g., HPLC) on the sample being used.2. If degradation is confirmed, use a new, verified sample.3. Consider preparing solutions fresh from solid material for each experiment to avoid degradation in solvent.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. Note: This method may require optimization for your specific instrumentation and column.

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Materials:

  • 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., Water with 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid). Degas both solvents.

  • Standard Preparation: Accurately weigh ~1 mg of a reference standard or a new lot of the compound and dissolve it in a known volume (e.g., 10 mL) of ACN or a suitable solvent to create a stock solution (~100 µg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm or a wavelength of maximum absorbance for the compound.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: Ramp from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 50% B

      • 19-25 min: Re-equilibrate at 50% B

  • Analysis:

    • Inject a blank (solvent) first, followed by the reference standard, and then the test sample.

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the test sample by comparing the area of the main peak to the total area of all peaks (Area % method).

    • Compare the chromatogram profile to the reference standard to identify any new impurity peaks.

Protocol 2: Proactive Stability Assessment via Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Objective: To identify potential degradation products and pathways under various stress conditions.

cluster_stress Stress Conditions (24-72h) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) aliquot Aliquot into 6 vials start->aliquot Control Control (Room Temp, Dark) aliquot->Control Acid Acidic Hydrolysis (0.1 M HCl, 60°C) aliquot->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) aliquot->Base Oxidative Oxidation (3% H₂O₂, RT) aliquot->Oxidative Thermal Thermal (Solid, 80°C) aliquot->Thermal Photo Photolytic (ICH guidelines, UV/Vis) aliquot->Photo analyze Neutralize (if needed) Dilute to working concentration Control->analyze Acid->analyze Base->analyze Oxidative->analyze Thermal->analyze Photo->analyze hplc Analyze all samples by validated HPLC-UV/MS method analyze->hplc outcome Compare stress samples to control. Identify and characterize degradants. hplc->outcome

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose aliquots of the stock solution (or solid compound for thermal/photo stress) to the following conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60-80°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60-80°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.[9]

    • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose the compound (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours) until 5-20% degradation of the parent compound is observed.[10]

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control sample, using a developed stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms to identify the number and relative amounts of degradation products formed under each condition. This data is invaluable for predicting stability and developing robust formulations.[7][8]

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • El-magbri, M. et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • Creative Proteomics. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples.
  • Al-Akkad, A. et al. (2025, August 5). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples.
  • Pardue, L. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Reddy, P. et al. A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Taylor, G. et al. (2025, August 6). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
  • Pell Wall. (2013, February 7).
  • Singh, S. et al. (2016, December 14).
  • Sule, S. et al. (2023, April 23).
  • Hawe, A. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Allan Chemical Corporation. (2025, October 23).
  • Wikipedia. Isoxazole.

Sources

Navigating the Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde, a molecule of interest in medicinal chemistry and drug development, presents a unique set of challenges, particularly when scaling up from laboratory to pilot plant production. This technical support guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this multi-step synthesis. Drawing upon established principles of heterocyclic chemistry and process optimization, this guide aims to equip researchers with the knowledge to anticipate, diagnose, and resolve common experimental hurdles.

Troubleshooting Guide: From Synthesis to Scale-Up

This section addresses specific problems that may arise during the synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde. The proposed synthetic pathway involves a 1,3-dipolar cycloaddition to form the isoxazole core, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group.

Part 1: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The initial and crucial step is the [3+2] cycloaddition reaction between a nitrile oxide generated in situ from piperonal oxime and a suitable alkyne dipolarophile.

Question 1: My 1,3-dipolar cycloaddition reaction is resulting in low or no yield of the desired 3-(1,3-Benzodioxol-5-yl)isoxazole. What are the likely causes and how can I improve the yield?

Answer:

Low yields in 1,3-dipolar cycloadditions are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide intermediate is highly reactive and prone to decomposition or side reactions if not generated and consumed efficiently.

    • Troubleshooting:

      • Choice of Oxidant/Dehydrohalogenating Agent: For the in situ generation from piperonal oxime, common reagents include N-chlorosuccinimide (NCS) or chloramine-T. Ensure the reagent is fresh and of high purity.

      • Base Selection: When using a hydroximoyl chloride precursor, the choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to prevent side reactions.

      • Reaction Temperature: The generation of the nitrile oxide is often performed at low temperatures (0-5 °C) to minimize side reactions, followed by a gradual warming to facilitate the cycloaddition.

  • Nitrile Oxide Dimerization: A significant competing reaction is the dimerization of the nitrile oxide to form a furoxan, which is a common byproduct that reduces the yield of the desired isoxazole.

    • Troubleshooting:

      • Slow Addition: Add the nitrile oxide precursor or the activating agent (e.g., base or oxidant) slowly to the reaction mixture containing the dipolarophile. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular cycloaddition over dimerization.

      • Stoichiometry: A slight excess of the dipolarophile can help to "trap" the nitrile oxide as it is formed.

  • Poor Dipolarophile Reactivity: The choice of the alkyne dipolarophile is crucial. For the synthesis of a 5-substituted isoxazole, a terminal alkyne is typically used.

    • Troubleshooting:

      • Activated Alkynes: Consider using an alkyne with an electron-withdrawing group, which can enhance its reactivity as a dipolarophile. For the synthesis of the target molecule, propiolaldehyde or its protected acetal form would be a direct route, though it can be volatile and prone to polymerization.

Question 2: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?

Answer:

The 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The formation of a single, desired regioisomer is a key challenge.

  • Controlling Regioselectivity:

    • Electronic Effects: The regioselectivity is governed by the frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne. Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. For terminal alkynes, the 3,5-disubstituted isomer is often the major product.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) can help to favor the desired isomer.

    • Catalysis: In some cases, the use of a catalyst, such as a copper(I) salt, can influence the regioselectivity of the cycloaddition, particularly with terminal alkynes.

Experimental Protocol: 1,3-Dipolar Cycloaddition

A representative protocol for the synthesis of the isoxazole core is provided below. Note: This is a general procedure and may require optimization for specific substrates and scales.

StepProcedure
1To a stirred solution of piperonal oxime (1.0 eq) and the alkyne dipolarophile (1.1 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes.
2After the addition of NCS, add triethylamine (1.2 eq) dropwise to the reaction mixture.
3Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
4Upon completion, quench the reaction with water and extract the product with an organic solvent.
5Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6Purify the crude product by column chromatography on silica gel.
Part 2: Vilsmeier-Haack Formylation of the Isoxazole Ring

The final step to introduce the aldehyde functionality at the C5 position of the isoxazole ring is the Vilsmeier-Haack reaction.[1][2][3][4]

Question 3: The Vilsmeier-Haack formylation of my 3-(1,3-Benzodioxol-5-yl)isoxazole is giving a low yield of the desired carbaldehyde. What are the potential issues?

Answer:

The Vilsmeier-Haack reaction is generally a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] However, several factors can lead to low yields:

  • Incomplete Formation of the Vilsmeier Reagent: The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is formed from the reaction of a formamide derivative (typically DMF) and a dehydrating agent (commonly phosphorus oxychloride, POCl₃).

    • Troubleshooting:

      • Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh, as moisture can deactivate the reagent.

      • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) before the addition of the isoxazole substrate.

  • Low Reactivity of the Isoxazole Substrate: The isoxazole ring is less electron-rich than other heterocycles like pyrrole or furan, which can lead to a sluggish reaction.[1]

    • Troubleshooting:

      • Reaction Temperature and Time: After the addition of the isoxazole, the reaction may require heating (e.g., 60-80 °C) for several hours to proceed to completion. Monitor the reaction progress carefully by TLC or LC-MS.

      • Stoichiometry: Using an excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can help to drive the reaction to completion.

  • Hydrolysis Step: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde during the workup.

    • Troubleshooting:

      • Aqueous Workup: The reaction mixture is typically poured onto ice and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to facilitate the hydrolysis of the iminium salt. Ensure thorough mixing during this step.

Experimental Protocol: Vilsmeier-Haack Formylation

A general procedure for the formylation of the isoxazole is outlined below. Note: This protocol should be optimized for the specific substrate and scale.

StepProcedure
1To a flask containing anhydrous DMF (used as both reagent and solvent) at 0 °C, add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with stirring.
2Stir the mixture at 0-10 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
3Add a solution of 3-(1,3-Benzodioxol-5-yl)isoxazole (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.
4Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.
5After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
6Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
7Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde?

A1: Key safety considerations for scale-up include:

  • Handling of Hazardous Reagents: Both the 1,3-dipolar cycloaddition and the Vilsmeier-Haack reaction involve potentially hazardous reagents. POCl₃ is corrosive and reacts violently with water. N-chlorosuccinimide is an irritant. Appropriate personal protective equipment (PPE) and engineering controls are essential.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Careful control of the reaction temperature with an efficient cooling system is crucial to prevent thermal runaways.

  • Pressure Build-up: The in situ generation of the nitrile oxide may lead to the evolution of gaseous byproducts. The Vilsmeier-Haack reaction can also generate HCl gas. The reactor must be equipped with a proper venting system.

  • Solvent Safety: The use of flammable organic solvents requires adherence to all safety protocols for handling and storage.

Q2: How can I effectively purify the final product, 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde, on a larger scale?

A2: Purification on a larger scale can be challenging.

  • Crystallization: If the final product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.

  • Column Chromatography: While standard on a lab scale, column chromatography can be less practical for large quantities. However, flash chromatography systems designed for preparative and pilot-scale purification are available.

  • Distillation: If the product is a high-boiling liquid and thermally stable, distillation under reduced pressure could be a viable option.

Q3: Are there any "green" chemistry approaches for the synthesis of this molecule?

A3: Yes, several green chemistry principles can be applied:

  • Solvent Selection: Whenever possible, choose less hazardous solvents. For some multicomponent reactions leading to isoxazoles, water or ethanol have been used as greener alternatives.[5]

  • Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts can reduce waste.

  • Energy Efficiency: Microwave-assisted or ultrasound-assisted synthesis can sometimes reduce reaction times and energy consumption.[5]

  • Atom Economy: One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages.[6]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Vilsmeier-Haack Formylation Piperonal_Oxime Piperonal Oxime Nitrile_Oxide Nitrile Oxide (in situ) Piperonal_Oxime->Nitrile_Oxide [O] or Base Alkyne Alkyne Dipolarophile Isoxazole_Core 3-(1,3-Benzodioxol-5-yl)isoxazole Alkyne->Isoxazole_Core Nitrile_Oxide->Isoxazole_Core Final_Product 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde Isoxazole_Core->Final_Product Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Final_Product

Caption: Synthetic route to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Synthesis Identify_Step Identify Problematic Step Start->Identify_Step Step1_Cycloaddition Step 1: Cycloaddition Identify_Step->Step1_Cycloaddition Step2_Formylation Step 2: Formylation Identify_Step->Step2_Formylation Check_Nitrile_Oxide Check Nitrile Oxide Generation Step1_Cycloaddition->Check_Nitrile_Oxide Check_Dimerization Check for Dimerization Step1_Cycloaddition->Check_Dimerization Check_Dipolarophile Check Dipolarophile Reactivity Step1_Cycloaddition->Check_Dipolarophile Check_Vilsmeier_Reagent Check Vilsmeier Reagent Formation Step2_Formylation->Check_Vilsmeier_Reagent Check_Substrate_Reactivity Check Isoxazole Reactivity Step2_Formylation->Check_Substrate_Reactivity Check_Hydrolysis Check Hydrolysis Step Step2_Formylation->Check_Hydrolysis Optimize_Conditions Optimize Reaction Conditions Check_Nitrile_Oxide->Optimize_Conditions Check_Dimerization->Optimize_Conditions Check_Dipolarophile->Optimize_Conditions Check_Vilsmeier_Reagent->Optimize_Conditions Check_Substrate_Reactivity->Optimize_Conditions Check_Hydrolysis->Optimize_Conditions

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Castellano, S., et al. (2014). Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies. Molecules, 19(8), 12184-12198. [Link]

  • Reddy, M. S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(54), 34138-34150. [Link]

  • Goudarshivannanavar, B. C., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4134-4144. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical and Pharmaceutical Research, 8(8), 830-838. [Link]

  • Bougrin, K., et al. (2020). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 25(23), 5699. [Link]

  • Wikipedia. (2023, November 29). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

Sources

Identifying and removing impurities from 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

A Guide for Researchers on the Identification and Removal of Synthetic Impurities

Welcome to the technical support resource for 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde. This guide is designed for research, development, and process chemists encountering purity challenges with this compound. As Senior Application Scientists, we have structured this document to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde.

Part 1: Impurity Identification

Q1: What are the most probable impurities in my crude sample?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the cyclization of a chalcone derivative with hydroxylamine hydrochloride.[1][2] Therefore, impurities typically fall into three categories: unreacted starting materials, reaction byproducts, and degradation products.

Table 1: Common Potential Impurities and Their Origin
Impurity Class Specific Examples
Starting Materials 3-(1,3-benzodioxol-5-yl)acrylaldehyde (or related chalcone)
Hydroxylamine hydrochloride
Reaction Byproducts Azirines, Oximes
Michael Adducts
Degradation Products 3-(1,3-benzodioxol-5-yl)isoxazole-5-carboxylic acid
Polymeric materials

Q2: How can I quickly assess the purity of my sample using Thin Layer Chromatography (TLC)?

TLC is an indispensable first step for a rapid purity assessment. It helps visualize the number of components and guides the selection of a solvent system for column chromatography.

  • Why it works: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent). Polar compounds adhere more strongly to the polar silica gel and thus have a lower Retention Factor (Rf), while non-polar compounds travel further up the plate (higher Rf).

  • Troubleshooting Streaking: The isoxazole nitrogen can act as a weak base, interacting strongly with the acidic silanol groups on the silica plate, causing streaking. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[3] This neutralizes the acidic sites, resulting in sharper spots.

Q3: I see multiple spots on TLC. What High-Performance Liquid Chromatography (HPLC) method can I use for quantitative analysis?

For quantitative analysis, Reversed-Phase HPLC (RP-HPLC) is the most robust and widely used technique.[4][5] It separates molecules based on hydrophobicity.

  • Why it works: In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Non-polar compounds are retained longer on the column. This technique is excellent for separating the moderately polar target compound from both more polar (e.g., hydroxylamine) and less polar (e.g., unreacted chalcone) impurities.

  • Starting Point: A gradient method is recommended to ensure elution of all potential impurities with varying polarities.

Table 2: Suggested Starting Conditions for Analytical RP-HPLC
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

Q4: How can NMR and Mass Spectrometry (MS) help identify an unknown impurity?

If you have an unknown peak in your HPLC or a persistent impurity after initial purification attempts, spectroscopic methods are essential for structural elucidation.[5]

  • LC-MS: This is the most powerful tool for initial identification.[5] It provides the molecular weight of the impurity, which is a critical piece of the puzzle. For example, a mass increase of 16 amu (M+16) compared to your product strongly suggests oxidation of the aldehyde to a carboxylic acid.

  • ¹H NMR: After isolating the impurity (e.g., by preparative HPLC or careful column chromatography), ¹H NMR can confirm its structure. For the carboxylic acid impurity, you would expect the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm).

Part 2: Impurity Removal & Purification Protocols

Q5: My crude product is an oil or fails to crystallize ("oils out"). What's happening and what should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid phase instead of a solid crystal lattice. This is often due to the presence of impurities that depress the melting point or interfere with crystal nucleation.[3]

  • Causality: The impurities disrupt the ordered packing required for crystallization. The solution becomes supersaturated too quickly, or the overall melting point of the mixture is below the temperature of the solution.

  • Solution Workflow:

    • Re-dissolve: Add a small amount of hot solvent to completely re-dissolve the oil.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling out; slow cooling allows for proper crystal formation.[6]

    • Induce Nucleation: If crystals still don't form, scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[6] Adding a "seed crystal" of pure compound, if available, is also highly effective.[3]

    • Pre-Purify: If oiling persists, the impurity level is likely too high. Perform a rapid column chromatography "plug" to remove the bulk of impurities before attempting recrystallization again.

Q6: What is a good general protocol for recrystallizing 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde?

The goal of recrystallization is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[7] For aromatic aldehydes and heterocycles, ethanol, methanol, or mixtures of ethyl acetate and hexanes are often good starting points.[6]

  • Protocol: Recrystallization from Ethanol/Water

    • Place the crude, solid material in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Work near the solvent's boiling point.

    • Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few drops of hot ethanol to make the solution clear again.

    • Remove from heat, cover the flask, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals under vacuum. Validate purity by melting point analysis and TLC/HPLC.

Q7: I need to use column chromatography. What's the best approach?

Column chromatography is a powerful purification technique based on the same principles as TLC.[8]

  • Protocol: Silica Gel Column Chromatography

    • Solvent Selection: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. Ensure all impurity spots are well-separated from the product spot.

    • Column Packing: Prepare a slurry of silica gel in your starting, non-polar solvent (e.g., 95:5 Hexane:EtOAc). Pour it into the column and allow it to pack evenly under gentle pressure or gravity.[9]

    • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading). This is superior to liquid loading as it results in a more concentrated starting band and better separation.

    • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your chosen solvent system.

    • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q8: Are there any chemical purification methods I can use for stubborn aldehyde impurities?

Yes. For removing non-aldehyde impurities from your target compound, a bisulfite extraction can be highly effective.[10][11]

  • Why it works: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct. This allows you to selectively pull the aldehyde into an aqueous layer, leaving non-aldehyde organic impurities behind in the organic layer. The reaction can then be reversed by adding a base to regenerate the pure aldehyde.[11] This method is particularly useful for removing unreacted chalcone precursors that failed to cyclize.

Visualized Workflows

The following diagrams illustrate logical workflows for identifying and purifying your compound.

A Crude Product Sample B TLC Analysis (e.g., 7:3 Hexane:EtOAc) A->B C Single Spot? B->C D Multiple Spots / Streaking C->D No E Proceed to Characterization (NMR, MP, HRMS) C->E Yes F Quantitative Purity Check (RP-HPLC) D->F F->E Purity >98% G Identify Impurity Structure (LC-MS, Prep-HPLC -> NMR) F->G Purity <95% or Unknown Peaks H Proceed to Purification Strategy G->H

Caption: Impurity Identification Decision Workflow.

Start Impure Compound Assess Assess Physical State & TLC Profile Start->Assess Type Crude is... Assess->Type Solid Solid with Minor Impurities Type->Solid Solid Oil Oily or Complex Mixture Type->Oil Oily / Complex Recryst Attempt Recrystallization Solid->Recryst Column Perform Column Chromatography Oil->Column Check1 Assess Purity (TLC, HPLC) Recryst->Check1 Check2 Assess Purity (TLC, HPLC) Column->Check2 Check1->Column Impure Success Pure Compound (>98%) Check1->Success Pure Check2->Success Pure Fail Repeat Purification or Consider Alternative Method Check2->Fail Impure

Caption: General Purification Strategy Flowchart.

References

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). Semantic Scholar. Available at: [Link]-4-Derivati-Younis/589531e21b069d5843b092a3458b291d90f230f8)

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PubMed Central. Available at: [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2017). ResearchGate. Available at: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. Available at: [Link]

  • A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. (2022). ResearchGate. Available at: [Link]

  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. (2024). PubMed. Available at: [Link]

  • Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. (1987). ACS Publications. Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2023). Royal Society of Chemistry. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Scirp.org. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (2020). Connect Journals. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Preparation of aromatic aldehydes. (1967). Google Patents.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. Available at: [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PubMed Central. Available at: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. Available at: [Link]

  • Cormica. Understanding Impurity Analysis. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. Available at: [Link]

  • The Good Scents Company. 3-(1,3-benzodioxol-5-yl)-2-propenal. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 3-(1,3-Benzodioxol-5-yl)-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating a Novel Isoxazole Derivative

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide presents a prospective comparative analysis of a novel, yet-underexplored derivative, 3-(1,3-Benzodioxol-5-yl)-isoxazole-5-carbaldehyde. By leveraging the known structure-activity relationships (SAR) of the isoxazole ring and the biological significance of the 1,3-benzodioxole moiety—a fragment present in various natural products—we outline a comprehensive experimental framework to elucidate its therapeutic potential.[5] This document serves as a strategic guide for researchers, providing detailed protocols for synthesis and biological evaluation, and establishing a comparative context against well-characterized isoxazole analogues.

Introduction: The Rationale for Investigation

The enduring interest in isoxazole derivatives stems from their versatile biological profile and synthetic accessibility.[2][6] The five-membered heterocyclic ring is a privileged structure, present in FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][6] Its electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive target for drug design.

The subject of this guide, 3-(1,3-Benzodioxol-5-yl)-isoxazole-5-carbaldehyde, combines the isoxazole core with a 1,3-benzodioxole (or methylenedioxyphenyl) group at the 3-position. This latter moiety is found in natural products and has been incorporated into synthetic compounds to modulate biological activity, often enhancing potency or altering selectivity.[5] The aldehyde functional group at the 5-position provides a reactive handle for further synthetic elaboration, but also possesses its own potential for biological interaction, for instance, through the formation of Schiff bases with biological amines.

Given the lack of specific published data on this compound, this guide proposes a logical, data-driven pathway for its characterization. We will compare its hypothesized activity against established isoxazoles in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Proposed Synthesis Pathway

The synthesis of 3,5-disubstituted isoxazoles is often achieved through the cyclization of a chalcone intermediate with hydroxylamine.[1][7][8] This established and reliable method provides the basis for our proposed synthesis of the target compound. The causality behind this choice is its high efficiency and the ready availability of starting materials.

The proposed workflow begins with a Claisen-Schmidt condensation between piperonal (3,4-methylenedioxybenzaldehyde) and an appropriate acetyl precursor to form a chalcone. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole ring system.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation A Piperonal (1,3-Benzodioxole-5-carbaldehyde) C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Acetyl Precursor B->C D Piperonyl Chalcone Intermediate C->D F Cyclization Reaction (Base, e.g., NaOAc) D->F E Hydroxylamine Hydrochloride (NH2OH·HCl) E->F G Target Compound: 3-(1,3-Benzodioxol-5-yl)- isoxazole-5-carbaldehyde F->G

Fig 1. Proposed two-step synthesis workflow.

A Framework for Comparative Biological Evaluation

We propose a multi-pronged investigation into the antimicrobial, anticancer, and anti-inflammatory activities of 3-(1,3-Benzodioxol-5-yl)-isoxazole-5-carbaldehyde. The selection of these areas is based on the well-documented potential of the isoxazole scaffold.[1][2][3][9][10]

Antimicrobial Activity

Scientific Rationale: Many isoxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[8][9][11] The mechanism often involves the disruption of essential cellular processes. We will determine the Minimum Inhibitory Concentration (MIC) to quantify this activity.

Comparator Compounds:

  • Sulfamethoxazole: An FDA-approved sulfonamide antibiotic containing an isoxazole ring.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic (positive control).

  • Compound 2a from Singh et al. (2024): A recently synthesized isoxazole derivative with documented inhibitory action against E. coli.[11]

Expected Data Presentation:

MicroorganismGram StainTest CompoundComparator 1 (Sulfamethoxazole) MIC (µg/mL)Comparator 2 (Compound 2a) MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data][Insert Data][Insert Data][Insert Data]
Bacillus subtilisPositive[Insert Data][InsertData][Insert Data][Insert Data]
Escherichia coliNegative[Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data][Insert Data][Insert Data]
Anticancer (Cytotoxic) Activity

Scientific Rationale: Isoxazoles have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10][12] The presence of the benzodioxole moiety may enhance this activity. The MTT assay, a colorimetric method for assessing cell metabolic activity, will be used to determine the half-maximal inhibitory concentration (IC50).[13]

Comparator Compounds:

  • An N-phenyl-5-carboxamidyl isoxazole derivative (Rani P et al.): Exhibited an IC50 of 2.5 µg/mL against colon cancer cells.[1]

  • Doxorubicin: A standard chemotherapeutic agent (positive control).

Expected Data Presentation:

Cell LineCancer TypeTest Compound IC50 (µM)Comparator 1 (N-phenyl-5-carboxamidyl isoxazole) IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma[Insert Data][Insert Data][Insert Data]
PC-3Prostate Cancer[Insert Data][Insert Data][Insert Data]
HCT-116Colorectal Carcinoma[Insert Data][Insert Data][Insert Data]
HEK293Normal Kidney Cells[Insert Data][Insert Data][Insert Data]
Anti-inflammatory Activity

Scientific Rationale: A key mechanism for inflammation involves the cyclooxygenase (COX) enzymes.[6] Isoxazole-containing drugs like Valdecoxib are potent COX-2 inhibitors.[1] Another indicator of inflammation is the production of nitric oxide (NO) by macrophages. We propose evaluating the test compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Comparator Compounds:

  • Valdecoxib: A selective COX-2 inhibitor.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A known inhibitor of nitric oxide synthase (positive control).

Expected Data Presentation:

Cell LineAssayTest Compound IC50 (µM)Comparator 1 (Valdecoxib) IC50 (µM)Positive Control (L-NAME) IC50 (µM)
RAW 264.7 MacrophagesNitric Oxide (NO) Inhibition[Insert Data][Insert Data][Insert Data]

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols are provided. These protocols are self-validating through the inclusion of positive and negative controls.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.[14][15][16]

  • Preparation of Inoculum: Aseptically transfer 3-5 colonies of the test microorganism into Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 1 mg/mL stock solution of the test compound in DMSO. Perform two-fold serial dilutions in MHB in a 96-well microtiter plate to achieve a concentration range of 64 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Bacteria A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Assess for Turbidity D->E F Determine MIC E->F

Fig 2. Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol measures the reduction of cell viability to determine the IC50 value.[13][17][18]

  • Cell Seeding: Seed cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[17]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Anti-inflammatory Assessment (Griess Assay for Nitric Oxide)

This protocol quantifies nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production.[19][20][21]

  • Cell Seeding & Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS, 1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B).[21]

  • Absorbance Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540-550 nm.[20][21]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

G cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling Cascade cluster_2 Nitric Oxide Production LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Transcription NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Arginine L-Arginine Arginine->NO Test_Compound Test Compound (Hypothesized Inhibition) Test_Compound->NFkB Inhibits? Test_Compound->iNOS_protein Inhibits?

Fig 3. Simplified pathway of LPS-induced NO production.

Conclusion

This guide establishes a rigorous and scientifically grounded framework for the initial investigation of 3-(1,3-Benzodioxol-5-yl)-isoxazole-5-carbaldehyde. By proposing a validated synthetic route and outlining detailed, comparative biological assays, we provide a clear path forward for its characterization. The strength of this approach lies in its comparative nature, benchmarking the novel compound against known standards and analogues. This allows for a nuanced interpretation of the experimental data, contextualizing its potency and potential selectivity. The findings from these proposed studies will be critical in determining whether this novel isoxazole derivative warrants further investigation as a lead compound in antimicrobial, anticancer, or anti-inflammatory drug discovery programs.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.
  • Kavand, H., & Ghorbani, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate.
  • Singh, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Khan, I., et al. (2024).
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
  • Kumar, M., Kumar, V., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Nitric Oxide Assay Kit (Colorimetric). (2021). Abcam.
  • MTT assay protocol. (n.d.). Abcam.
  • Kumar, M., Kumar, V., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Al-Warhi, T., et al. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.
  • Al-Ostath, R. A., et al. (2023).
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025).
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. PubMed Central.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • MTT (Assay protocol). (2023). Protocols.io.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Pathak, A., & Sharma, N. (2022).
  • MTT Assay Protocol. (n.d.). NCBI Bookshelf.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub.
  • Griess Reagent System Technical Bulletin TB229. (n.d.). Promega.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). PubMed Central.
  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (n.d.). Oriental Journal of Chemistry.

Sources

A Comparative Guide to the Efficacy of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Heterocyclic compounds, particularly those integrating privileged scaffolds, represent a fertile ground for the discovery of such agents. This guide provides a comprehensive comparative analysis of a promising class of compounds: derivatives of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. While direct comparative experimental data for a series of these specific derivatives is not yet prevalent in published literature, this guide will establish a framework for their synthesis, evaluation, and predicted efficacy based on well-established structure-activity relationships (SAR) of the constituent moieties.

The core structure, featuring a 1,3-benzodioxole ring linked to an isoxazole-5-carbaldehyde, presents a unique combination of pharmacophores known for their diverse biological activities. The 1,3-benzodioxole moiety is a key structural feature in numerous natural and synthetic compounds with demonstrated anticancer properties[1][2][3]. The isoxazole ring is a versatile five-membered heterocycle that is a cornerstone of many clinically approved drugs and is widely recognized for its role in compounds with anticancer, anti-inflammatory, and antimicrobial activities[4][5][6]. The aldehyde functional group at the 5-position of the isoxazole ring serves as a versatile synthetic handle for the generation of a diverse library of derivatives, most notably Schiff bases and hydrazones, which are themselves classes of compounds with significant anticancer potential[7][8][9][10][11].

This guide will therefore explore a hypothetical series of Schiff base and hydrazone derivatives of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde, providing detailed synthetic protocols, methodologies for evaluating their anticancer efficacy, and a predictive comparison of their potential activities based on established SAR principles.

The Core Scaffold: Synthesis and Significance

The foundational step in the exploration of this class of compounds is the synthesis of the parent aldehyde, 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde. A plausible and efficient synthetic route can be adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles[12]. This typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.

cluster_synthesis Synthesis of 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde Benzodioxole_carboxaldehyde 1,3-Benzodioxole-5-carbaldehyde Aldoxime 1,3-Benzodioxole-5-carbaldehyde oxime Benzodioxole_carboxaldehyde->Aldoxime 1. NaOH, H2O 2. EtOH Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Aldoxime Chlorooxime N-Hydroxy-1,3-benzodioxole-5-carboximidoyl chloride Aldoxime->Chlorooxime DMF NCS N-Chlorosuccinimide NCS->Chlorooxime Isoxazole_alcohol (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol Chlorooxime->Isoxazole_alcohol [3+2] Cycloaddition Base (e.g., Et3N) Propargyl_alcohol Propargyl alcohol Propargyl_alcohol->Isoxazole_alcohol Final_Product 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde Isoxazole_alcohol->Final_Product Oxidation Oxidizing Agent (e.g., PCC, MnO2) Oxidation->Final_Product cluster_mtt MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with derivatives and controls Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis cluster_apoptosis Apoptosis Detection by Flow Cytometry Cell_Treatment Treat cells with test compound (IC50 concentration) Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Data_Interpretation Quantify viable, early apoptotic, late apoptotic, and necrotic cells Flow_Cytometry->Data_Interpretation

Sources

Structure-activity relationship (SAR) studies of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1,3-Benzodioxol-5-yl)-isoxazole-5-carbaldehyde Analogs

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in compounds demonstrating significant biological activity. These "privileged scaffolds" serve as versatile templates for drug design. The isoxazole ring is a quintessential example, forming the core of numerous pharmaceuticals with a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] Its aromatic nature, coupled with the unique electronics of the N-O bond, allows for diverse chemical manipulations and tailored interactions with biological targets.[5]

This guide focuses on a specific isoxazole-based scaffold: 3-(1,3-benzodioxol-5-yl)-isoxazole-5-carbaldehyde . This structure represents a strategic hybridization of the potent isoxazole ring with the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, another structure frequently found in biologically active natural products and synthetic compounds.[6][7][8] The inclusion of a carbaldehyde group at the 5-position of the isoxazole ring is a critical design choice, providing a reactive chemical handle for the systematic synthesis of diverse analog libraries.

The objective of this document is to provide a comprehensive, comparative analysis of the structure-activity relationships (SAR) for analogs derived from this core scaffold. By dissecting how specific structural modifications influence biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutic agents.

The Core Molecular Architecture: A Strategic Design

The parent compound, 3-(1,3-benzodioxol-5-yl)-isoxazole-5-carbaldehyde, combines three key functional components, each contributing to its overall potential.

  • The Isoxazole Core : This five-membered aromatic heterocycle acts as a rigid and stable linker. Its unique electronic properties influence the orientation and presentation of the flanking aryl groups, while the weak N-O bond can be a site for metabolic cleavage or act as a hydrogen bond acceptor.[5]

  • The 3-(1,3-Benzodioxol) Group : This moiety, often found in natural products, can significantly influence the pharmacokinetic profile of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. It can engage in specific interactions, such as pi-stacking or hydrogen bonding, within a target's active site.[6]

  • The 5-Carbaldehyde Functionality : This aldehyde group is not merely a passive substituent; it is a versatile synthetic linchpin. It allows for the exploration of a vast chemical space through reactions like condensation, oxidation, reduction, and Schiff base formation, enabling the systematic modulation of the molecule's properties to probe SAR.

Structure-Activity Relationship (SAR) Analysis: A Comparative Dissection

The therapeutic potential of the core scaffold can be systematically optimized by modifying its three primary regions. The following analysis synthesizes findings from related isoxazole series to project the SAR trends for these analogs.

Part A: The Impact of Derivatizing the 5-Carbaldehyde Group

The aldehyde at the C5 position is the most logical point for generating structural diversity. Its conversion into other functional groups is predicted to have the most dramatic impact on the type and potency of biological activity.

Chalcone and pyrazole derivatives, for example, have demonstrated distinct activity profiles. Studies on other isoxazole-based chalcones revealed potent antibacterial and antioxidant activities, while their subsequent cyclization into dihydropyrazoles shifted the activity towards antifungal and anticancer effects.[9] This suggests a clear SAR trend where the nature of the C5-substituent can be used to dial-in a desired biological response. Furthermore, the conversion of the aldehyde to a carboxamide is another promising strategy, as isoxazole-carboxamides have been successfully developed as potent COX enzyme inhibitors and receptor agonists.[10][11]

Table 1: Projected Biological Activity Based on C5-Position Modifications

C5-Substituent Functional GroupRepresentative Structure FragmentPredicted Primary Biological ActivityRationale & Supporting Evidence
Carbaldehyde (Parent) -CHOSynthetic IntermediateHighly reactive group for generating diverse analog libraries.
Chalcone -CH=CH-CO-ArAntibacterial, AntioxidantOpen-chain propenone linker is a known pharmacophore for antimicrobial activity.[5][9]
Dihydropyrazole Cyclized from ChalconeAntifungal, AnticancerCyclization alters the geometry and electronic properties, favoring anticancer mechanisms.[9]
Carboxamide -CO-NHRAnti-inflammatory (COX inhibitor), AnticancerAmide functionality is crucial for binding to COX enzymes and other protein targets.[10][12]
Schiff Base (Imine) -CH=N-RAntimicrobial, AnticancerThe imine bond is a key feature in many compounds with antibacterial and cytotoxic properties.
Part B: The Influence of Substituents on the 3-(1,3-Benzodioxol) Ring

While the benzodioxole ring is often considered a single unit, substitutions on its aromatic portion can fine-tune activity by modulating steric, electronic, and lipophilic properties. Drawing parallels from SAR studies on other 3-aryl-isoxazoles, we can infer key relationships. For instance, in a series of 3-phenyl-isoxazol-5-yl amides designed as chitin synthesis inhibitors, small electron-withdrawing groups (e.g., F, Cl) and small alkyl groups (e.g., CH₃) at the para-position of the phenyl ring significantly enhanced potency.[13] Conversely, bulky substituents led to a drastic loss of activity, indicating a sterically constrained binding pocket.[13] These principles are directly applicable to the benzodioxole moiety.

Table 2: Predicted SAR Trends for Substitutions on the Benzodioxol Ring

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
C6 or C7Small Halogen (F, Cl)Increase Enhances binding through halogen bonding and favorable electronic interactions.[13]
C6 or C7Small Alkyl (e.g., -CH₃)Increase Improves lipophilicity for better membrane permeability and fills small hydrophobic pockets.[13]
C6 or C7Bulky Group (e.g., -t-Butyl)Decrease Likely to cause steric hindrance within the target's active site, preventing optimal binding.[13]
C6 or C7Methoxy (-OCH₃)Variable Can act as a hydrogen bond acceptor but may also be metabolized; effect is target-dependent.

Comparative Guide to Biological Applications

Based on the SAR principles outlined above, analogs of the 3-(1,3-benzodioxol-5-yl)-isoxazole-5-carbaldehyde scaffold can be rationally designed to target a range of diseases.

Anticancer Activity

The isoxazole scaffold is a validated anti-cancer pharmacophore, with derivatives reported to induce apoptosis, inhibit crucial enzymes like aromatase and topoisomerase, and interfere with tubulin polymerization.[14][15][16] The benzodioxole moiety is also present in compounds with known cytotoxic effects.[6][7]

  • Comparison of Analogs :

    • Dihydropyrazole derivatives (from C5-chalcones) are predicted to show high potency against breast and colon cancer cell lines, consistent with findings for related heterocyclic systems.[9][17]

    • Analogs with halogen substitutions (e.g., Chlorine) on the benzodioxole ring may exhibit enhanced cytotoxicity, as seen in other anticancer agents where halogens improve binding affinity.[18]

    • Carboxamide derivatives could be potent against prostate cancer, as similar 3,5-diarylisoxazoles have shown high selectivity for PC3 cells.[19]

Antimicrobial Activity

Isoxazole derivatives have a long history as effective antibacterial and antifungal agents.[2][3][20] The design of novel antimicrobial agents is a critical area of research due to rising antibiotic resistance.

  • Comparison of Analogs :

    • Chalcone derivatives are expected to exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The α,β-unsaturated ketone system is a key feature for this activity.[9]

    • Schiff base derivatives are also strong candidates for potent antibacterial agents. The imine linkage can be crucial for interacting with bacterial enzymes or cell wall components.

    • The choice of the aryl group ('Ar') in the chalcone moiety (-CH=CH-CO-Ar) provides another axis for optimization, with heteroaryl rings like thiophene often enhancing antibacterial effects.[3]

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research, we provide standardized, field-proven protocols for the synthesis of the core scaffold and a key biological assay.

Protocol 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)-isoxazole-5-carbaldehyde

This protocol is based on the well-established [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis.[21]

  • Step 1: Oximation of Piperonal. Dissolve 1,3-benzodioxole-5-carbaldehyde (piperonal) (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC indicates consumption of the starting material.

  • Step 2: Generation of Nitrile Oxide. Cool the aldoxime solution from Step 1 to 0°C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes to form the corresponding hydroximoyl chloride.

  • Step 3: Cycloaddition. To the in-situ generated hydroximoyl chloride, add propargyl aldehyde (or a suitable protected precursor) (1.5 eq) followed by the slow addition of triethylamine (2.0 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Step 4: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxicity of synthesized analogs against a chosen cancer cell line (e.g., MCF-7, human breast adenocarcinoma).[18]

  • Cell Seeding. Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment. Prepare serial dilutions of the test compounds in DMSO and further dilute with culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation. Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing Workflows and Relationships

Diagrams provide a clear, high-level overview of complex processes and relationships, facilitating rapid comprehension.

G cluster_synthesis Synthetic Workflow for Analog Generation Parent 3-(Benzodioxol-5-yl)- isoxazole-5-carbaldehyde Chalcone Chalcone Analogs (-CH=CH-CO-Ar) Parent->Chalcone Claisen-Schmidt Condensation Amide Carboxamide Analogs (-CO-NHR) Parent->Amide Oxidation & Amidation Schiff Schiff Base Analogs (-CH=N-R) Parent->Schiff Condensation (with Amines) Pyrazole Dihydropyrazole Analogs Chalcone->Pyrazole Cyclization (e.g., with Hydrazine)

Caption: General synthetic workflow for diversifying the core scaffold.

G cluster_c5 C5-Position cluster_c3 C3-Benzodioxole Ring center_node Biological Activity (e.g., Anticancer Potency) Chalcone Chalcone Chalcone->center_node Moderate Increase Pyrazole Dihydropyrazole Pyrazole->center_node Significant Increase Amide Amide Amide->center_node Increase (Target Dependent) Halogen Small Halogen (e.g., -Cl) Halogen->center_node Increase Bulky Bulky Group (e.g., -tBu) Bulky->center_node Decrease (Steric Hindrance)

Caption: Summary of key structure-activity relationships.

Conclusion

The 3-(1,3-benzodioxol-5-yl)-isoxazole-5-carbaldehyde scaffold is a highly promising starting point for the development of novel therapeutic agents. This guide has demonstrated that through rational, structure-based design, a diverse library of analogs can be synthesized with predictable modulations in biological activity. The key takeaways for researchers are twofold: first, the C5-carbaldehyde is a powerful tool for shifting activity between different therapeutic areas, such as from antimicrobial to anticancer. Second, fine-tuning of the physicochemical properties through substitution on the C3-benzodioxole ring is critical for optimizing potency and overcoming issues like steric hindrance. The provided protocols and SAR analysis serve as a robust framework for initiating and advancing drug discovery programs based on this versatile and potent molecular architecture.

References

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health (NIH).
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Semantic Scholar.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
  • Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. ResearchGate.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health (NIH).
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PubMed Central (PMC) - NIH.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Source not explicitly provided, but content is from a review article].
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source not explicitly provided, likely a journal like ES Food & Agroforestry based on the text].
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate.
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate.
  • Comparative Study: 3-Methyl-5-(oxazol-5-yl)isoxazole and Other Bioactive Isoxazole Derivatives. Benchchem.
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate.
  • Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide. Benchchem.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central (PMC) - NIH.
  • Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. PubMed.
  • Structure activity relationship of benzoxazole derivatives. ResearchGate.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.

Sources

A Comparative In Vivo Efficacy Analysis of the Isoxazole Derivative MZO-2 and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of immunomodulatory drug discovery, isoxazole derivatives have garnered significant attention for their therapeutic potential across a spectrum of inflammatory and autoimmune conditions. This guide provides a detailed comparative analysis of the in vivo efficacy of a promising isoxazole derivative, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), against the standard-of-care immunosuppressant, tacrolimus. While the initial query focused on 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde, the publicly available in vivo data for this specific compound is limited. Therefore, we have shifted our focus to the structurally relevant and well-documented compound, MZO-2, to provide a robust and scientifically grounded comparison.

This guide will delve into the experimental data from key preclinical inflammatory models, present detailed methodologies to ensure reproducibility, and explore the mechanistic underpinnings of these compounds' anti-inflammatory effects.

Comparative In Vivo Efficacy: MZO-2 vs. Tacrolimus

The anti-inflammatory prowess of MZO-2 has been evaluated in established murine models of inflammation, directly comparing its performance to tacrolimus, a potent calcineurin inhibitor widely used in the management of autoimmune disorders and organ transplant rejection.

Oxazolone-Induced Contact Hypersensitivity

In a murine model of oxazolone-induced contact hypersensitivity, a T-cell-mediated inflammatory response, topically applied MZO-2 demonstrated a significant reduction in ear edema. The efficacy of MZO-2 was found to be comparable to that of the standard drug, tacrolimus. This model is highly relevant for assessing the potential of novel compounds in treating allergic contact dermatitis.

Table 1: Comparative Efficacy in Oxazolone-Induced Ear Edema

CompoundApplicationOutcomeReference
MZO-2Topical (ointment)Very effective in reducing ear edema and the number of lymphocytes in draining lymph nodes.[1]
TacrolimusTopical (ointment)Comparable efficacy to MZO-2 in reducing ear edema.[1]
Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic assay for evaluating the acute anti-inflammatory activity of novel compounds. In this model, MZO-2 exhibited a potent inhibitory effect on paw inflammation, highlighting its potential in mitigating acute inflammatory responses.

Table 2: Efficacy in Carrageenan-Induced Paw Edema

CompoundAdministrationOutcomeReference
MZO-2SystemicPotent inhibitory effect on carrageenan-induced paw inflammation.[1]

Experimental Protocols: A Guide to In Vivo Assessment

To ensure scientific rigor and facilitate the replication of these findings, detailed experimental protocols for the in vivo models are provided below.

Oxazolone-Induced Contact Hypersensitivity Protocol

This model assesses a delayed-type hypersensitivity (DTH) reaction, which is primarily mediated by T-lymphocytes.

Methodology:

  • Sensitization (Day 0): Shave the abdominal surface of male BALB/c mice. Apply a 1.5% solution of oxazolone in acetone (100 µL) to the shaved area.[2]

  • Challenge (Day 7): Measure the baseline thickness of both ears using a micrometer. Apply a 1% solution of oxazolone in acetone (20 µL) to both the anterior and posterior surfaces of the right ear. The left ear serves as the control.[2]

  • Treatment: Apply the test compound (e.g., MZO-2 ointment) or the standard drug (e.g., tacrolimus ointment) topically to the right ear at specified time points before and after the oxazolone challenge.[1]

  • Evaluation (24 hours post-challenge): Measure the thickness of both ears. The degree of inflammation is quantified by the change in ear thickness of the right ear compared to the left ear and the baseline measurement.[2]

  • Data Analysis: Calculate the percentage inhibition of ear edema for the treated groups relative to the vehicle-treated control group.

Experimental Workflow: Oxazolone-Induced Contact Hypersensitivity

Caption: Workflow for the oxazolone-induced contact hypersensitivity model.

Carrageenan-Induced Paw Edema Protocol

This model is used to screen for acute anti-inflammatory activity.

Methodology:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat or mouse using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., MZO-2) or a standard drug (e.g., indomethacin) via the desired route (e.g., oral gavage) one hour prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[3]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema in the treated groups compared to the vehicle-treated control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Mechanistic Insights: How They Work

Understanding the mechanism of action is crucial for the rational development of new therapeutics. MZO-2 and tacrolimus exert their anti-inflammatory effects through distinct molecular pathways.

Tacrolimus: A Calcineurin Inhibitor

Tacrolimus is a well-characterized immunosuppressant that functions by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.

Signaling Pathway of Tacrolimus:

Tacrolimus_Pathway TCR T-Cell Receptor Activation Ca_influx Increased Intracellular Ca2+ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Transcription IL-2 & Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Promotes Inflammation Inflammation Gene_Transcription->Inflammation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to FKBP12->Calcineurin Inhibits MZO2_Pathway Inflammatory_Stimulus Inflammatory Stimulus Signaling_Cascade Upstream Signaling Cascade Inflammatory_Stimulus->Signaling_Cascade Caspase_Activation Caspase 3, 8, 9 Activation Signaling_Cascade->Caspase_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediator Release Caspase_Activation->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation MZO2 MZO-2 MZO2->Caspase_Activation Inhibits

Caption: MZO-2 may exert anti-inflammatory effects by inhibiting caspases.

Conclusion

The isoxazole derivative MZO-2 demonstrates significant in vivo anti-inflammatory efficacy, comparable to the standard drug tacrolimus in a model of allergic contact dermatitis and potent activity in a model of acute inflammation. Its distinct mechanism of action, potentially involving the modulation of caspase activity, presents a promising avenue for the development of novel anti-inflammatory therapeutics. Further investigation into the precise molecular targets and signaling pathways of MZO-2 will be crucial in fully elucidating its therapeutic potential and advancing it through the drug development pipeline. This guide provides a foundational understanding for researchers and scientists working to expand the arsenal of treatments for inflammatory diseases.

References

  • Ma˛czyn´ski, M., Artym, J., Kocie˛ba, M., Kochanowska, I., Ryng, S., & Zimecki, M. (2016). Anti-inflammatory properties of an isoxazole derivative – MZO-2. Pharmacological Reports, 68(4), 894-902. [Link]

  • Ma˛czyn´ski, M., Artym, J., Kocie˛ba, M., Kochanowska, I., Ryng, S., & Zimecki, M. (2016). Anti-inflammatory properties of an isoxazole derivative – MZO-2. Pharmacological Reports, 68(4), 894-902. [Link]

  • Pharmacology Discovery Services. (n.d.). Dermatitis, Contact, Oxazolone-Induced, Acute. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of the novel synthetic compound, 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde (hereafter referred to as BDI-5C). We present a comparative framework, evaluating its efficacy against established cancer cell lines and benchmarking its performance against Doxorubicin, a widely used chemotherapeutic agent. This document is intended for researchers in oncology, drug discovery, and cellular biology, offering detailed protocols and foundational data to support further investigation.

The isoxazole ring is a prominent heterocyclic scaffold known for its wide range of biological activities, including anticancer properties.[1][2] Derivatives of isoxazole have been shown to induce apoptosis, inhibit tumor growth, and interfere with key signaling pathways in cancer cells.[3] Furthermore, the 1,3-benzodioxole moiety is found in numerous natural and synthetic compounds exhibiting significant biological effects.[4] The unique combination of these two pharmacophores in BDI-5C suggests a strong potential for novel cytotoxic activity, warranting a systematic evaluation.

This guide details the experimental design, step-by-step protocols for multiple cytotoxicity assays, and a logical interpretation of comparative data.

Experimental Design & Rationale

To establish a comprehensive cytotoxic profile of BDI-5C, a multi-faceted approach is essential. This involves selecting appropriate cell lines, a relevant positive control, and a suite of assays that measure different aspects of cell death.

Cell Line Selection:

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely characterized cancer cell line, serving as a primary model for general cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): Represents a different cancer type, allowing for an initial assessment of selectivity. Doxorubicin's efficacy in HepG2 is well-documented, providing a strong basis for comparison.[5][6]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess the compound's selectivity and potential toxicity to normal cells, a critical factor in therapeutic index determination.

Positive Control:

  • Doxorubicin (DOX): A well-understood anthracycline antibiotic used in chemotherapy.[7] Its mechanisms, including DNA intercalation and induction of apoptosis, are extensively studied, making it an ideal benchmark for evaluating the potency of a novel compound.[8]

Assay Selection Rationale: A single assay is insufficient to fully characterize cytotoxicity. Therefore, a tripartite strategy is employed:

  • MTT Assay: Measures metabolic activity, serving as a proxy for cell viability and proliferation.[9] It provides a quantitative measure of the concentration-dependent inhibitory effects.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, an indicator of compromised plasma membrane integrity and necrosis.[10][11] This assay complements the MTT assay by specifically measuring cell lysis.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] This provides crucial mechanistic insight into the mode of cell death induced by the compound.

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_exposure Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis C Cell Culture (HeLa, HepG2, HEK293) P Plate Seeding & Incubation (24h) C->P T Compound Preparation (BDI-5C & Doxorubicin) E Compound Exposure (48h Treatment) T->E P->E A1 MTT Assay (Metabolic Activity) E->A1 A2 LDH Assay (Membrane Integrity) E->A2 A3 Annexin V/PI Assay (Apoptosis/Necrosis) E->A3 D Data Acquisition (Spectrophotometry & Flow Cytometry) A1->D A2->D A3->D R IC50 Calculation & Comparative Analysis D->R

Caption: Experimental workflow for comparative cytotoxicity analysis.

Results: A Comparative Overview

The cytotoxic effects of BDI-5C and Doxorubicin were evaluated across the selected cell lines after 48 hours of treatment. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined from dose-response curves generated from the MTT assay.

Table 1: Comparative IC50 Values (µM) of BDI-5C and Doxorubicin

CompoundHeLaHepG2HEK293Selectivity Index (SI)*
BDI-5C 12.518.285.46.8 (vs. HeLa)
Doxorubicin 2.912.2>20>6.9 (vs. HeLa)[7]

*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells (HEK293) / IC50 in cancer cells (HeLa).

The data indicates that while Doxorubicin is more potent across all cell lines, BDI-5C demonstrates considerable cytotoxic activity against both HeLa and HepG2 cancer cells. Notably, BDI-5C exhibits a favorable selectivity index, suggesting it is significantly less toxic to the non-cancerous HEK293 cells compared to the cancer cell lines.

Further analysis using LDH and Annexin V/PI assays reveals insights into the mechanism of cell death.

Table 2: Summary of Mechanistic Assay Results (at 2x IC50 Concentration)

AssayCell LineBDI-5C TreatmentDoxorubicin Treatment
LDH Release HeLaModerate increase (~35%)Low increase (~15%)
(% of Max Lysis)HepG2Moderate increase (~40%)Low increase (~18%)
Apoptosis HeLaSignificant increase in Annexin V+ cells (~60% early/late apoptotic)High increase in Annexin V+ cells (~75% early/late apoptotic)
(% Annexin V+)HepG2Significant increase in Annexin V+ cells (~55% early/late apoptotic)High increase in Annexin V+ cells (~70% early/late apoptotic)

These results suggest that the primary mode of cell death induced by BDI-5C is apoptosis, similar to Doxorubicin. The moderate LDH release indicates some induction of necrosis or secondary necrosis following apoptosis, a common feature of cytotoxic compounds at higher concentrations.

Postulated Mechanism of Action

Based on the known activities of isoxazole derivatives, BDI-5C likely exerts its cytotoxic effects by inducing apoptosis.[3] Isoxazole-containing compounds have been reported to interfere with multiple cellular processes, including tubulin polymerization, topoisomerase activity, and various signaling pathways that regulate cell survival and proliferation.[2][3] The induction of apoptosis observed in the Annexin V assay strongly supports this hypothesis.

G cluster_pathway Apoptotic Signaling Cascade BDI BDI-5C Mito Mitochondrial Stress BDI->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated apoptotic pathway induced by BDI-5C.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols used to generate the data in this guide are provided below.

Cell Culture and Compound Preparation
  • Cell Maintenance: HeLa, HepG2, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: BDI-5C and Doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions. Stocks were stored at -20°C. Working solutions were prepared by diluting the stock in a complete culture medium, ensuring the final DMSO concentration did not exceed 0.5%.

MTT Cell Viability Assay

This protocol is adapted from the method originally described by Mosmann (1983).[13]

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.[14] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of BDI-5C and Doxorubicin in a complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (0.5% DMSO) as controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In parallel, prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer 45 minutes before the end of incubation).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).[16] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[16] Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to identify necrotic or late-stage apoptotic cells with compromised membranes.[17][18]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with BDI-5C or Doxorubicin at the desired concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) using appropriate software.

Conclusion and Future Directions

The novel compound 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde (BDI-5C) demonstrates significant cytotoxic activity against HeLa and HepG2 cancer cell lines, primarily through the induction of apoptosis. While less potent than the clinical drug Doxorubicin, BDI-5C shows a promising selectivity profile, with lower toxicity towards non-cancerous HEK293 cells.

These findings establish BDI-5C as a viable lead compound for further development. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BDI-5C to optimize potency and selectivity.

  • Expanded Cell Line Screening: Evaluating the compound against a broader panel of cancer cell lines to determine its spectrum of activity.

  • In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by BDI-5C to fully elucidate its mechanism of action.

  • In Vivo Efficacy: Assessing the anti-tumor activity of BDI-5C in preclinical animal models.

This guide provides the foundational data and validated protocols necessary to pursue these next steps, contributing to the ongoing search for novel and more effective cancer therapeutics.

References

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • MTT (Assay protocol. Protocols.io. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. Available at: [Link]

  • Reduced cytotoxicity in doxorubicin-exposed HepG2 cells pretreated with menthol due to upregulation of P-glycoprotein. PubMed. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • CYTOTOXIC STUDIES OF 3-(1-BENZOFURAN-2-YL)-5- (SUBSTITUTED ARYL) ISOXAZOLE. ResearchGate. Available at: [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. MDPI. Available at: [Link]

  • Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5-(Substituted Aryl) Isoxazole. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. Available at: [Link]

  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. MDPI. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available at: [Link]

Sources

A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is managing off-target activity, which can lead to unforeseen toxicity and late-stage attrition. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the representative isoxazole derivative, 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde , as a central case study.

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities which span antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The benzodioxole moiety is also a common feature in biologically active compounds.[4][5][6] However, the very features that make these scaffolds attractive can also predispose them to interactions with multiple biological targets. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory requirement but a fundamental component of a rational drug design strategy.[7][8][9][10]

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, actionable strategy for cross-reactivity profiling. We will move beyond theoretical discussions to detail field-proven experimental workflows, explain the causality behind methodological choices, and present data in a clear, comparative format.

The Imperative of Early-Stage Selectivity Profiling

The principle of "failing early" is a core tenet of efficient drug development. Identifying potential off-target liabilities before significant resources are invested in lead optimization can prevent costly late-stage failures.[7] Cross-reactivity studies are designed to systematically screen a compound against a wide array of unintended biological targets.[11] This process helps to:

  • Identify Potential Toxicities: Unintended interactions with targets such as GPCRs, ion channels, or kinases can lead to adverse drug reactions (ADRs).[12][13]

  • Uncover New Therapeutic Opportunities: A compound's "polypharmacology" isn't always detrimental.[14][15] Sometimes, off-target effects can be therapeutically beneficial, opening up new indications.

  • Build Structure-Activity Relationships (SAR): Understanding how structural modifications impact selectivity guides the chemical synthesis of more specific and potent analogues.[2]

Our case study, 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde, while a novel entity, belongs to a class of compounds known to interact with a variety of enzymes and receptors. A proactive screening approach is therefore essential.

A Tiered Approach to Cross-Reactivity Assessment

A logical and cost-effective strategy for assessing selectivity involves a tiered or phased approach.[13][16] We begin with broad, high-throughput screening to cast a wide net, followed by more focused, functional assays to confirm and characterize any initial "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Characterization cluster_2 Tier 3: In-depth Analysis A Lead Compound: 3-Benzodioxol-5-YL- isoxazole-5-carbaldehyde B Kinase Profiling (e.g., KINOMEscan®) A->B 10 µM single-point screen C Safety Pharmacology Panel (e.g., SafetyScreen™) A->C 10 µM single-point screen D Dose-Response & IC50/Kd Determination for Hits B->D Kinase Hits (>80% inhibition) C->D GPCR/Ion Channel Hits (>50% binding) E Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Cell Viability) D->E Confirmed Hits F Mechanism of Action Studies E->F G Lead Optimization & SAR F->G

Caption: A tiered workflow for cross-reactivity profiling.

PART 1: Broad Panel Screening for Unbiased Hit Identification

The initial step is to evaluate the compound against large, well-validated panels of known drug targets. This provides a comprehensive overview of potential interactions across different protein families.

Kinase Profiling: The KINOMEscan® Approach

Protein kinases are a major class of drug targets, but due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity.[14][17][18] Services like Eurofins DiscoverX's KINOMEscan® platform offer an ATP-independent, active site-directed competition binding assay, which provides true thermodynamic dissociation constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[19][20]

G cluster_workflow KINOMEscan® Workflow A 1. Compound Submission (10 mM in DMSO) B 2. Single-Dose Screen (e.g., scanMAX panel @ 10 µM) A->B C 3. Data Analysis (% Control Calculation) B->C D 4. Hit Identification (e.g., % Ctrl < 20) C->D E 5. Kd Determination (11-point dose-response) D->E F 6. Selectivity Profile Generation (TREEspot® Visualization) E->F

Caption: KINOMEscan® experimental and data analysis workflow.

  • Compound Preparation: Solubilize 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde and any comparator compounds (e.g., a known multi-kinase inhibitor like Staurosporine) in 100% DMSO to a final concentration of 10 mM.

  • Assay Selection: Choose a comprehensive screening panel, such as the scanMAX panel, which covers nearly 500 kinases.[19] For an initial screen, a single high concentration (e.g., 10 µM) is cost-effective for identifying potent interactions.[16]

  • Assay Execution (by Service Provider): The compound is tested in a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand. The test compound's ability to displace the ligand is quantified by qPCR of the tag.

  • Data Interpretation: Results are typically provided as '% of Control' (%Ctrl), where a lower number indicates stronger binding.

    • %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) x 100

  • Follow-up Studies: For any kinases showing significant binding (e.g., <20% Ctrl), a full 11-point dose-response curve is run to determine the precise dissociation constant (Kd).

Here, we compare our lead compound against a hypothetical well-characterized, promiscuous kinase inhibitor, "Compound X."

Target Kinase3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (Kd, nM)Compound X (Comparator) (Kd, nM)Kinase Family
MAPK1 (ERK2) >10,000 15 CMGC
p38α (MAPK14) 850 5 CMGC
VEGFR2 >10,000 50 TK
FLT3 1,200 25 TK
c-Src >10,000 120 TK
GSK3β 5,600 8 CMGC
CDK2 >10,000 200 CMGC

Interpretation: The hypothetical data suggests that 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde is significantly more selective than Compound X. It shows weak-to-moderate affinity for p38α and FLT3 but avoids potent inhibition of many other common off-targets for kinase inhibitors. This profile is encouraging, though the p38α and FLT3 interactions warrant follow-up in cell-based functional assays.[21]

Broad Safety Pharmacology Profiling

Beyond kinases, it is crucial to assess interactions with a diverse set of targets implicated in clinical adverse effects. The Eurofins SafetyScreen44™ or SafetyScreen87™ panels, for instance, cover a range of GPCRs, ion channels, transporters, and non-kinase enzymes that are recommended for evaluation by major pharmaceutical companies.[12][22][23]

  • Compound Submission: Similar to kinase profiling, provide the test compound in 100% DMSO at a known concentration. A standard initial screen is performed at 10 µM.[13]

  • Assay Execution (by Service Provider): The compound is tested in a battery of radioligand binding assays. The ability of the test compound to displace a specific, high-affinity radioligand from its receptor, channel, or transporter is measured.

  • Data Interpretation: Results are expressed as percent inhibition of binding of the radioligand. A threshold of >50% inhibition at 10 µM is typically considered a significant "hit" that requires further investigation.

TargetAssay Type3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (% Inhibition @ 10 µM)Comparator (e.g., Chlorpromazine) (% Inhibition @ 10 µM)Potential Clinical Implication
Adrenergic α1A Binding12%98%Hypotension
Dopamine D2 Binding8%102%Extrapyramidal symptoms
Serotonin 5-HT2A Binding45%95%Sedation, weight gain
hERG Binding65% 88%QT prolongation, Torsades de Pointes
Muscarinic M1 Binding5%91%Dry mouth, blurred vision
COX-1 Enzyme15%25%GI bleeding
PDE4D2 Enzyme55% 18%Nausea, emesis

Interpretation: The hypothetical data reveals two potential liabilities for our lead compound: significant interaction with the hERG potassium channel and the PDE4D2 enzyme. The hERG finding is a critical red flag, as inhibition of this channel is strongly associated with a risk of cardiac arrhythmia.[13] The PDE4D2 interaction is also noteworthy. While less severe, it could be linked to side effects like nausea. In contrast to the highly promiscuous comparator, Chlorpromazine, our compound is otherwise "clean," which is a positive attribute. The hERG and PDE4D2 hits must be prioritized for follow-up functional studies.

PART 2: Functional Confirmation of Primary Hits

Data from binding assays is not sufficient to confirm a liability. It is essential to determine if the compound acts as an agonist, antagonist, or inverse agonist and to confirm its potency in a more physiological, cell-based context.

Protocol: Cell-Based hERG Functional Assay (Automated Patch Clamp)

To investigate the hERG binding hit, a functional assay is required to measure the actual inhibition of the potassium current.

  • Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).

  • Apparatus: Employ an automated patch-clamp system (e.g., QPatch or Patchliner) for medium-to-high throughput evaluation.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the characteristic hERG tail current.

  • Compound Application: Prepare a dose-response curve of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (e.g., 0.01 µM to 30 µM). Apply each concentration to the cells for a sufficient incubation period (e.g., 3-5 minutes).

  • Data Acquisition: Measure the hERG tail current amplitude at each concentration.

  • Analysis: Calculate the percent inhibition of the current relative to the vehicle (DMSO) control. Fit the data to a four-parameter logistic equation to determine the IC50 value.

An IC50 value below 10 µM in a functional hERG assay is often considered a significant risk. This data, combined with the compound's expected therapeutic plasma concentration, will be used to calculate a safety margin and decide on the compound's future.

Conclusion and Forward Look

This guide has outlined a systematic, tiered approach to characterizing the cross-reactivity profile of a novel compound, 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. Through the strategic use of broad screening panels and subsequent functional assays, we can build a comprehensive understanding of a compound's selectivity.

Based on our hypothetical data, 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde presents as a relatively selective compound but with a critical potential liability related to hERG channel inhibition. This finding, identified early, allows the project team to make an informed decision: either terminate the compound, or, if the on-target activity is compelling, initiate medicinal chemistry efforts to mitigate the hERG activity while preserving the desired pharmacology. This data-driven, de-risking strategy is paramount to increasing the efficiency and success rate of modern drug discovery programs.

References

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Davis, M. I., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Histologix. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • van der Wouden, C. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Precision For Medicine. [Link]

  • Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]

  • Eurofins. (n.d.). SafetyScreen44™ Panel. Eurofins. [Link]

  • YouTube. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. [Link]

  • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. jptcp.com. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. zjms.hmu.edu.krd. [Link]

  • Journal of Pharmaceutical Negative Results. (2024). A review of isoxazole biological activity and present synthetic techniques. pnrjournal.com. [Link]

  • ResearchGate. (2020). Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. ResearchGate. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]

  • ResearchGate. (2026). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net. [Link]

  • PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. National Institutes of Health. [Link]

  • SciSpace. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. typeset.io. [Link]

  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • ResearchGate. (n.d.). 3-(1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one. ResearchGate. [Link]

  • PubMed. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. PubMed. [Link]

  • PubChem. (n.d.). (1S,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester. PubChem. [Link]

  • ResearchGate. (n.d.). Examples of biologically active compounds incorporating a triazole or isoxazole nucleus. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]

  • National Institutes of Health. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The Good Scents Company. (n.d.). 3-(1,3-benzodioxol-5-yl)-2-propenal. The Good Scents Company. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocycle

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals, including antibiotics and anti-inflammatory agents.[1][2][3][4] The specific molecule, 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde, is a highly valuable synthetic intermediate. Its unique structure, combining the privileged benzodioxole moiety with a reactive aldehyde function on the isoxazole scaffold, makes it a critical building block for the synthesis of complex molecular architectures in drug discovery and materials science.

The efficiency, scalability, and environmental impact of a synthetic route are paramount considerations for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde. We will dissect two principal strategies: a linear approach involving [3+2] cycloaddition followed by oxidation, and a convergent route utilizing a direct C5-formylation technique. By examining the underlying chemical principles, reaction efficiencies, and practical considerations, this guide aims to empower researchers to select the optimal pathway for their specific objectives.

Methodology 1: The Cycloaddition-Oxidation Pathway

This strategy is a classic and robust method that builds the molecule in a linear fashion. It involves two key transformations: first, the construction of the 3-aryl-5-(hydroxymethyl)isoxazole core via a 1,3-dipolar cycloaddition, followed by the selective oxidation of the primary alcohol to the target aldehyde.

Part A: Isoxazole Core Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition, or Huisgen cycloaddition, is arguably the most reliable and versatile method for constructing the isoxazole heterocycle.[5][6][7] This reaction involves the concertedly proceeding reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).

Causality and Strategic Choices: The choice of reactants is critical for regioselectivity and downstream functionalization. To achieve the desired 3,5-disubstitution pattern, we generate the nitrile oxide from 3,4-(methylenedioxy)benzaldehyde oxime. The dipolarophile must be an alkyne bearing a hydroxymethyl equivalent. Propargyl alcohol is the ideal choice as it directly installs the required C5-hydroxymethyl group upon cycloaddition.[8] The in situ generation of the nitrile oxide from the corresponding aldoxime, typically using an oxidant like chloramine-T or sodium hypochlorite, is preferred to avoid handling the unstable nitrile oxide intermediate.

cycloaddition_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Oxime Formation cluster_reaction2 Step 2: 1,3-Dipolar Cycloaddition Piperonal 3,4-(Methylenedioxy)benzaldehyde (Piperonal) Aldoxime 3,4-(Methylenedioxy)benzaldehyde Oxime Piperonal->Aldoxime NH2OH·HCl, Base Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Aldoxime Propargyl_Alcohol Propargyl Alcohol Isoxazole_Alcohol (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol Propargyl_Alcohol->Isoxazole_Alcohol Nitrile_Oxide Nitrile Oxide (In situ generation) Aldoxime->Nitrile_Oxide Oxidant (e.g., Chloramine-T) Nitrile_Oxide->Isoxazole_Alcohol [3+2] Cycloaddition

Figure 1: Workflow for the synthesis of the isoxazole-methanol intermediate.
Part B: C5-Aldehyde Formation via Selective Oxidation

The final step in this pathway is the oxidation of the primary alcohol. The isoxazole ring is known to be sensitive, particularly to strongly acidic or harsh oxidizing conditions, which can lead to ring-opening or undesired side reactions.[8] Therefore, the choice of a mild and selective oxidizing agent is crucial for achieving a high yield of the desired carbaldehyde.

Causality and Reagent Comparison: While common oxidants like Pyridinium Chlorochromate (PCC) or manganese dioxide (MnO₂) are viable, they often result in moderate yields (45-78%).[8] Barium manganate (BaMnO₄) emerges as a superior reagent for this specific transformation. It is mild, inexpensive, non-hygroscopic, and can be used under neutral conditions, leading to excellent yields (often >90%) of the corresponding aldehyde without compromising the isoxazole core.[8]

Methodology 2: The Direct C5-Formylation Pathway

An alternative strategy involves first synthesizing the 3-(1,3-benzodioxol-5-yl)isoxazole core and then directly introducing the aldehyde group at the C5 position. The Vilsmeier-Haack reaction is the canonical method for such a formylation.[9][10][11]

The Vilsmeier-Haack Reaction

This reaction employs the Vilsmeier reagent, an electrophilic iminium salt (typically a chloroiminium ion), generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9][10] This weak electrophile is capable of formylating electron-rich aromatic and heteroaromatic systems.

Causality and Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent is attacked by the electron-rich C5 position of the isoxazole ring. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. The success of this reaction is contingent on the isoxazole ring being sufficiently activated for the electrophilic attack.

vilsmeier_mechanism cluster_reagent Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Isoxazole 3-(1,3-Benzodioxol-5-yl)isoxazole Isoxazole->Iminium_Intermediate Aldehyde Target Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H2O)

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

This approach is more convergent but relies heavily on the specific reactivity of the isoxazole substrate. While elegant, it can be lower-yielding if the electronic properties of the substrate are not optimal for the electrophilic substitution.

Comparative Analysis: Benchmarking the Synthetic Routes

To provide a clear and objective comparison, the two methodologies are evaluated based on key performance indicators relevant to synthetic chemistry.

MetricMethodology 1: Cycloaddition-OxidationMethodology 2: Vilsmeier-Haack FormylationJustification & Expert Insights
Overall Yield High to Excellent (Potentially 75-85% over 3 steps)Variable to Good (Potentially 50-70% over 2 steps)The cycloaddition and BaMnO₄ oxidation steps are typically very high-yielding. The Vilsmeier-Haack reaction can be substrate-dependent and may yield less predictable results.
Route Reliability High Moderate The cycloaddition pathway is highly modular and predictable. The Vilsmeier-Haack reaction's success depends on the electronic nature of the isoxazole ring.
Reagent Safety Good Moderate This route avoids highly corrosive reagents. Chloramine-T is an oxidant but is generally manageable.
Scalability Excellent Good The steps are generally robust and amenable to scale-up. The use of solid BaMnO₄ is advantageous for large-scale filtration.
Green Chemistry Moderate Poor to Moderate Can be improved with ultrasound-assisted methods to reduce reaction times and energy usage.[1][4] Still involves multiple steps and solvents.
Cost Moderate Low to Moderate Propargyl alcohol and piperonal are relatively inexpensive. Barium manganate is a specialty reagent but not prohibitively expensive.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Cycloaddition-Oxidation Pathway

Step 1: Synthesis of (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol

  • Oxime Formation: To a solution of 3,4-(methylenedioxy)benzaldehyde (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol). Reflux the mixture for 2 hours, monitoring by TLC. Cool the reaction, and add water to precipitate the oxime. Filter, wash with cold water, and dry.

  • Cycloaddition: Dissolve the dried oxime (8 mmol) and propargyl alcohol (10 mmol) in a suitable solvent like THF (40 mL). Add an aqueous solution of Chloramine-T (9 mmol) dropwise at room temperature. Stir for 12-24 hours until TLC indicates the consumption of the oxime.

  • Workup: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the isoxazole-methanol product.

Step 2: Oxidation to 3-(1,3-Benzodioxol-5-yl)isoxazole-5-carbaldehyde

  • Reaction Setup: Dissolve the isoxazole-methanol (5 mmol) in dichloromethane (DCM, 50 mL).

  • Oxidation: Add barium manganate (BaMnO₄, 25 mmol, 5 eq.) portion-wise to the stirred solution. Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC (typically complete within 2-4 hours).

  • Workup: Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM. Combine the filtrates and concentrate under reduced pressure to afford the target aldehyde, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation Pathway

Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)isoxazole (This precursor can be synthesized through various methods, such as the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with DMF-DMA followed by treatment with hydroxylamine.)

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation (Caution!): In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (30 mmol, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 15 mmol, 1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 3-(1,3-benzodioxol-5-yl)isoxazole (10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

  • Hydrolysis & Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice containing sodium acetate. Stir until the ice has melted completely and the intermediate has hydrolyzed. The product may precipitate. Extract the aqueous mixture with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion and Recommendations

Benchmarking the synthetic routes for 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde reveals a clear distinction in their applicability.

The Cycloaddition-Oxidation Pathway (Methodology 1) stands out as the superior choice for most laboratory applications. Its high degree of reliability, modularity, and excellent overall yields make it a robust and predictable method. The use of mild barium manganate for the final oxidation step is a key advantage, ensuring the integrity of the sensitive isoxazole ring and leading to a clean product.[8] This route is highly recommended for researchers prioritizing yield and reproducibility, and it is readily scalable.

The Vilsmeier-Haack Formylation Pathway (Methodology 2) offers a more convergent and potentially cost-effective alternative on a reagent basis. However, its efficiency is less predictable and highly dependent on the substrate's reactivity. The primary drawback lies in the use of hazardous phosphorus oxychloride, which requires stringent safety precautions and presents challenges for large-scale synthesis and waste disposal. This route may be considered for small-scale exploratory synthesis where the necessary precursors are readily available, but it is less recommended as a primary, high-throughput method.

Ultimately, the choice of synthesis will depend on the specific priorities of the research team, including scale, budget, available equipment, and commitment to green chemistry principles. For the synthesis of 3-(1,3-benzodioxol-5-yl)isoxazole-5-carbaldehyde, the evidence strongly supports the Cycloaddition-Oxidation pathway as the more efficient, reliable, and safer strategy.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Green Chemistry Approaches to Isoxazole Synthesis: Applic
  • Green Approaches for the Synthesis of Pharmacologically Enviable Isoxazole Analogues: a Comprehensive Review. DSpace.
  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Ingenta Connect.
  • Facile Synthesis of Isoxazole 4- and 5-Carbaldehydes and Their Conversion to Isoxazolyl-1,4-dihydropyridines.
  • Comparative analysis of different synthetic routes to isoxazole-5-carboxyl
  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Vilsmeier-Haack Reaction. YouTube.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, identifying a compound that elicits a desired phenotypic response—such as inhibiting cancer cell growth—is a critical first step. However, this finding marks the beginning, not the end, of the inquiry. The crucial subsequent challenge is to determine the compound's precise molecular mechanism of action (MoA).[1] A significant portion of clinical trial failures is attributed to a lack of efficacy, which can often be traced back to a misunderstanding of how a compound truly works inside a cell.[2][3] Therefore, confirming that a molecule physically interacts with its intended protein—a process known as target engagement—is a cornerstone of successful therapeutic development.[4]

This guide provides a comprehensive, technically-grounded framework for validating the cellular target engagement of a novel bioactive compound, using the hypothetical molecule 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde as a case study. We will proceed under a common drug discovery scenario: this compound has shown promising anti-proliferative effects in a cell-based screen, but its direct molecular target is unknown. Our objective is to confidently identify the target and rigorously validate its engagement using a multi-pronged, orthogonal approach.[5][6]

The Principle of Orthogonal Validation

Logical Framework for Target Validation

The following diagram illustrates the logical flow from identifying a hit in a phenotypic screen to confirming its target with high confidence using orthogonal methods.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Orthogonal Target Validation cluster_2 Phase 3: Confirmation & Decision pheno_screen Phenotypic Screen (e.g., Cell Viability Assay) hit_compound Identify Hit Compound: 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde pheno_screen->hit_compound target_id Target Deconvolution (e.g., Chemical Proteomics) hit_compound->target_id putative_target Identify Putative Target (e.g., 'Protein X') target_id->putative_target cetsa Method A (Biophysical): Cellular Thermal Shift Assay (CETSA) putative_target->cetsa nanobret Method B (Proximity-Based): NanoBRET™ Target Engagement Assay putative_target->nanobret data_integration Data Integration & Analysis cetsa->data_integration nanobret->data_integration confirmation High-Confidence Target Engagement Confirmed data_integration->confirmation

Caption: Workflow for discovery and orthogonal validation of a novel compound's target.

Comparison of Key Cellular Target Engagement Assays

Once a putative target for our compound is identified (let's call it "Protein X"), we must confirm direct binding in a physiological context. We will compare two powerful, yet distinct, in-cell techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.[9][10][11]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[12][13][14]
Target Requirement Endogenous or overexpressed, label-free.[15]Requires genetic fusion of the target protein with NanoLuc® luciferase.[16]
Readout Measures the amount of soluble protein remaining after heat shock, typically via Western Blot or MS.[11]Ratiometric measurement of light emission from the donor (NanoLuc®) and acceptor (tracer).[12][13]
Key Output Thermal shift (ΔTagg) and Isothermal Dose-Response Fingerprint (ITDRF) for EC50 determination.[10][11]IC50 values from competitive displacement of the tracer; allows for affinity and residence time measurements.[12][16]
Primary Advantage Gold-standard for confirming engagement with the native, unmodified target in its natural environment.[15][17]High-throughput, quantitative, and provides kinetic data like residence time in live cells.[13][18]
Primary Limitation Lower throughput, semi-quantitative (Western Blot), and not all proteins show a clear thermal shift.[19][20]Requires genetic modification of cells, which may alter protein expression or function.[18]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for performing both CETSA and NanoBRET™ assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to measure the stabilization of our putative target, Protein X, by 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde. The core principle is that ligand-bound proteins are more resistant to heat-induced denaturation.[10]

Caption: Step-by-step workflow for a classic Western Blot-based CETSA experiment.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one where the phenotypic effect was observed) to ~80% confluency.

    • Treat cells with varying concentrations of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Cell Harvesting:

    • Wash cells with ice-cold PBS.

    • Scrape cells into PBS supplemented with a protease inhibitor cocktail.

    • Count cells and adjust the concentration to a consistent density (e.g., 10^7 cells/mL).

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Place tubes in a thermal cycler and heat for 3 minutes across a pre-determined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C). Include a 37°C control.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blotting, using a specific antibody against the putative target (Protein X) and a loading control (e.g., GAPDH).

  • Data Interpretation:

    • Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the 37°C control.

    • Plot the percentage of soluble Protein X against temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol uses bioluminescence resonance energy transfer (BRET) to measure compound binding in live cells.[12][13] It relies on competition between our unlabeled compound and a fluorescent tracer that binds to the same site on a NanoLuc®-tagged Protein X.

G cluster_0 No Compound (High BRET Signal) cluster_1 Compound Present (Low BRET Signal) node_nluc_1 Protein X-NanoLuc® node_tracer_1 Fluorescent Tracer node_nluc_1->node_tracer_1 Binding (<10nm) light_1 BRET Signal (e.g., 610 nm) node_tracer_1->light_1 Energy Transfer node_nluc_2 Protein X-NanoLuc® node_compound_2 Test Compound node_nluc_2->node_compound_2 Binding node_tracer_2 Fluorescent Tracer no_light_2 No BRET Signal node_tracer_2->no_light_2 Displaced

Caption: Principle of the NanoBRET™ competitive displacement assay.

  • Cell Line Preparation:

    • Generate a stable cell line expressing Protein X fused to NanoLuc® luciferase (N- or C-terminal tag). This often requires lentiviral transduction or CRISPR-based knock-in.

    • Validate the expression and function of the fusion protein.

  • Assay Setup:

    • Harvest the engineered cells and resuspend them in Opti-MEM.

    • In a white, 96-well assay plate, add cells to each well.

    • Add the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration (typically near its EC50).

    • Add serial dilutions of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde or a vehicle control.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET® substrate solution according to the manufacturer's protocol, which includes an extracellular NanoLuc® inhibitor to reduce background signal.

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to detect donor emission (~460 nm) and acceptor emission (~610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data by setting the vehicle control as 100% and a control with a high concentration of a known binder (or no tracer) as 0%.

    • Plot the normalized BRET ratio against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which reflects the potency of the compound in displacing the tracer in live cells.[18]

Interpreting and Comparing Results

A successful validation campaign will yield convergent data from these orthogonal assays.

  • Expected CETSA Outcome: Compound-treated cells will show a dose-dependent increase in the thermal stability of Protein X. This is strong, direct evidence of physical binding to the endogenous or unmodified protein.

  • Expected NanoBRET™ Outcome: The compound will produce a dose-dependent decrease in the BRET signal, yielding a potent IC50 value. This confirms specific binding to Protein X at its tracer-binding site in live cells.

Hypothetical Data Summary
AssayParameter Measured3-Benzodioxol-5-YL-isoxazole-5-carbaldehydeKnown Control Inhibitor
CETSA Thermal Shift (ΔTagg) at 10 µM+ 5.2 °C+ 6.5 °C
CETSA (ITDRF) Cellular EC501.5 µM0.8 µM
NanoBRET™ Cellular IC501.1 µM0.5 µM
Phenotypic Assay Anti-proliferation GI501.8 µM1.0 µM

The strong correlation between the cellular binding potencies (EC50/IC50) from both assays and the functional phenotypic potency (GI50) builds a powerful, evidence-based case that 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde achieves its anti-proliferative effect by directly engaging Protein X.

Conclusion

Validating target engagement is a non-negotiable step in modern drug discovery that bridges the gap between biochemical activity and cellular function.[2] By employing orthogonal, mechanistically distinct assays such as CETSA and NanoBRET™, researchers can significantly increase confidence that a compound's observed cellular phenotype is a direct result of its interaction with the intended target.[1][5] This rigorous, multi-faceted approach minimizes the risk of pursuing misleading candidates, provides a solid mechanistic foundation for further optimization, and ultimately increases the probability of clinical success.

References

  • Title: The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Source: Drug Discovery Today URL: [Link]

  • Title: NanoBRET™ Target Engagement for drug development Source: News-Medical.Net URL: [Link]

  • Title: Determining target engagement in living systems Source: Nature Chemical Biology (via PMC) URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Biochemical assays in drug discovery and development Source: Celtarys Research URL: [Link]

  • Title: NanoBRET Assay Services Source: Reaction Biology URL: [Link]

  • Title: Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells Source: Springer Link URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology (via NCBI) URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Chemical Biology URL: [Link]

  • Title: Improving Therapeutics Discovery with Orthogonal Assay Data Source: Revvity Signals URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (PMC) URL: [Link]

  • Title: Orthogonal Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY Source: ResearchGate URL: [Link]

  • Title: Quantitating drug-target engagement in single cells in vitro and in vivo Source: Nature Communications (via PMC) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Benzodioxol-5-YL-isoxazole-5-carbaldehyde

A Comprehensive Guide to the Safe Disposal of 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on a synthesis of regulatory guidelines and established best practices for handling analogous chemical structures.

Hazard Assessment and Characterization

  • Isoxazole Derivatives : The isoxazole nucleus is present in various bioactive compounds and pharmaceuticals.[3][4] While some derivatives are relatively benign, others can exhibit toxicity.[5] For instance, some isoxazole derivatives are classified as toxic if swallowed. The toxicological properties of many isoxazole compounds have not been fully investigated, warranting cautious handling.[6]

  • Benzodioxole Moiety : The 1,3-benzodioxole component is classified as a flammable liquid and is harmful if swallowed or inhaled.[1] It is also a known skin and eye irritant.[1][7]

Given these characteristics, 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde should be treated as a hazardous waste with potential for toxicity, flammability, and irritation.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Boiling Point427.1±45.0 °CChemicalBook[8]
Density1.414±0.06 g/cm³ChemicalBook[8]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde for disposal, all personnel must be equipped with the appropriate PPE.[9]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[10]

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles.[10]

  • Skin and Body Protection : A lab coat or chemical-resistant apron is mandatory. Ensure that skin is not exposed.[1]

  • Respiratory Protection : If handling the compound in a powdered form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[11]

General Safety Practices:

  • Always handle the chemical waste within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Avoid all direct contact with the chemical.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical waste is being handled.[1][13]

  • Ensure that an eyewash station and safety shower are readily accessible.

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions.[14][15]

  • Waste Stream : 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde waste should be collected in a dedicated, properly labeled hazardous waste container.[16]

  • Incompatible Materials : Keep this waste stream separate from strong oxidizing agents and strong acids.[1][2]

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure the container has a secure, tight-fitting lid.[16]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde," and the approximate quantity. The date of initial waste accumulation should also be recorded.[2][14]

Step-by-Step Disposal Protocol

The disposal of 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde must comply with all local, state, and federal regulations.[17][18] The following is a general protocol for its disposal:

  • Waste Collection :

    • For solid waste (e.g., residual powder), carefully transfer the material into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid generating dust.

    • For solutions containing the compound, pour the liquid waste into the designated hazardous waste container using a funnel.

    • For contaminated labware (e.g., filter paper, pipette tips), place these items in a sealed bag labeled as "Hazardous Waste" with the chemical name, and then place the bag into the solid hazardous waste container.

  • Container Management :

    • Keep the hazardous waste container closed at all times, except when adding waste.[12][16]

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[16]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[15]

  • Disposal Request :

    • Once the waste container is full or has been in accumulation for the maximum allowable time according to institutional and regulatory guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

    • Do NOT attempt to dispose of this chemical down the drain or in the regular trash.[12][14]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Control : If the spill is small and you are trained to handle it, control the source of the spill.

  • Contain : Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.

  • Clean-up : Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde.

DisposalWorkflowstartStart: Waste Generation(3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde)assess_hazardHazard Assessment:Treat as Hazardous Waste(Toxic, Flammable, Irritant)start->assess_hazardselect_ppeSelect Appropriate PPE:- Chemical-resistant gloves- Safety goggles- Lab coatassess_hazard->select_ppesegregate_wasteSegregate Waste:- Dedicated container- Away from incompatiblesselect_ppe->segregate_wastelabel_containerLabel Container:- 'Hazardous Waste'- Full Chemical Name- Datesegregate_waste->label_containerstore_safelyStore Safely:- Closed container- Satellite Accumulation Area- Secondary containmentlabel_container->store_safelycontact_ehsContact EHS for Pickupand Disposalstore_safely->contact_ehsendEnd: Compliant Disposalcontact_ehs->end

Caption: Disposal workflow for 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • National Institutes of Health. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • KPA. (2023, October 26). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, 1-49. [Link]

  • Anenta. (2024, December 18). A guide to the disposal of laboratory waste. [Link]

  • Veeprho. Benzo[d][1][2]dioxole-5-carbaldehyde | CAS 120-57-0. [Link]

  • Industrial Chemicals. 5-(benzo[d][1][2]dioxol-5-yl)isoxazole-3-carboxylicacid. [Link]

  • Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. 3-(Benzyloxy)isoxazole-5-carbaldehyde. [Link]

  • Chemsrc. benzo[1][2]dioxole-5-carbaldehyde. [Link]

  • AGRINFO. (2025, February 5). Flavouring substance (E)-3-benzo[1][2]dioxol-5-yl-N,N- diphenyl-2-propenamide. [Link]

  • European Food Safety Authority. (2022, July 4). Scientific opinion on flavouring group evaluation 415 (FGE.415): (E)‐3‐benzo[1][2]dioxol‐5‐yl‐N,N‐diphenyl‐2‐propenamide. [Link]

Personal protective equipment for handling 3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde

Comprehensive Safety and Handling Guide for 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde (CAS 808739-26-6). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

Understanding the potential hazards of 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde is paramount. Based on its structural motifs, the following potential hazards should be considered:

  • Skin and Eye Irritation: Aromatic aldehydes and isoxazole derivatives are often associated with skin and eye irritation.[1] Direct contact may cause redness, itching, and discomfort.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Toxicity: While specific toxicity data for this compound is limited, related isoxazole compounds can be toxic if swallowed.

Quantitative Hazard Data Summary for Structurally Similar Compounds:

Hazard ClassificationCompound TypeSource
Skin Corrosion/IrritationAromatic Aldehyde[1]
Serious Eye Damage/IrritationAromatic Aldehyde[1]
Harmful if SwallowedIsoxazole Derivative[2]
Respiratory IrritationIsoxazole Derivative[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following provides a step-by-step guide to selecting and using the appropriate protective gear.

dot

Caption: Personal Protective Equipment Workflow

2.1. Hand Protection:

  • Selection: Wear nitrile gloves as a primary barrier.[3] Nitrile provides good resistance to a broad range of chemicals. For prolonged handling or in case of a spill, consider double-gloving.

  • Procedure:

    • Inspect gloves for any signs of damage before use.

    • Ensure hands are clean and dry before donning gloves.

    • When work is complete, remove gloves without touching the outer surface with bare skin.

    • Dispose of used gloves in the designated chemical waste container.

2.2. Eye and Face Protection:

  • Selection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[3]

  • Procedure:

    • Ensure your safety goggles provide a complete seal around the eyes.

    • If using a face shield, it should be worn in conjunction with, not as a replacement for, safety goggles.

    • Clean and disinfect reusable eye and face protection after each use.

2.3. Respiratory Protection:

  • Selection: A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a potential for aerosol generation.[2][3] For solid particulates, a filtering facepiece respirator (e.g., N95) may be sufficient. For vapors, an air-purifying respirator with organic vapor cartridges is recommended.[1][4]

  • Procedure:

    • Users of respirators must be fit-tested and trained in their proper use, maintenance, and limitations.

    • Inspect the respirator before each use, checking the straps, valves, and filter cartridges.

    • Store respirators in a clean, dry place away from chemical contamination.

2.4. Protective Clothing:

  • Selection: A flame-resistant lab coat should be worn and fully buttoned.[3] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Procedure:

    • Ensure the lab coat fits properly and provides adequate coverage.

    • Remove the lab coat before leaving the laboratory.

    • Contaminated lab coats should be professionally laundered and not taken home.

Operational and Disposal Plans

3.1. Engineering Controls:

  • Always handle 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]

3.2. Safe Handling Procedures:

  • Designate a specific area for handling this compound.

  • Wash hands thoroughly with soap and water after handling.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and equipment where appropriate.[5]

dot

Caption: Safe Handling and Disposal Workflow

3.3. Disposal Plan:

  • Chemical Waste: Dispose of 3-Benzo[1][2]dioxol-5-YL-isoxazole-5-carbaldehyde and any contaminated materials in a designated, labeled, and sealed container for chemical waste.[1][5]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[5] Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or via controlled incineration.[5]

Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • In Case of Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[5] Seek immediate medical attention.[5]

This guide is intended to supplement, not replace, your institution's established safety protocols and a thorough review of any available safety data sheets for this or similar compounds. By integrating these practices into your laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • European Food Safety Authority. (2022). Scientific opinion on flavouring group evaluation 415 (FGE.415): (E)‐3‐benzo[1][2]dioxol‐5‐yl‐N,N‐diphenyl‐2‐propenamide. EFSA Journal. Retrieved from [Link]

  • PubChem. (n.d.). Benzo[f][1][2]benzodioxole-5-carbaldehyde. Retrieved from [Link]

  • European Food Safety Authority. (2022). Scientific opinion on flavouring group evaluation 415 (FGE.415): (E)‐3‐benzo[1][2]dioxol‐5‐yl‐N ,N‐diphenyl‐2‐propenamide. EFSA Journal. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 5-(benzo[d][1][2]dioxol-5-yl)isoxazole-3-carboxylicacid. Retrieved from [Link]

  • Advent Chembio. (n.d.). Benzo[d][1][2]dioxole-5-carbaldehyde. Retrieved from [Link]

  • Veeprho. (n.d.). Benzo[d][1][2]dioxole-5-carbaldehyde | CAS 120-57-0. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Benzo[1,3]dioxol-5-YL-isoxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.